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  • Product: N-methyl-3-nitro-N-phenylbenzamide
  • CAS: 51774-44-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-methyl-3-nitro-N-phenylbenzamide

As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive, mechanistic evaluation of N-methyl-3-nitro-N-phenylbenzamide . Moving beyond basic chemical descriptors, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive, mechanistic evaluation of N-methyl-3-nitro-N-phenylbenzamide . Moving beyond basic chemical descriptors, this guide dissects the causality behind its structural behavior, synthetic methodologies, and its critical role as a scaffold in advanced agrochemical and pharmaceutical development.

Chemical Identity and Structural Causality

N-methyl-3-nitro-N-phenylbenzamide is a tertiary amide characterized by significant steric bulk and distinct electronic properties. The core structure consists of a benzamide linkage where the nitrogen is fully substituted with a methyl and a phenyl group, while the benzoyl moiety carries a strongly electron-withdrawing nitro group at the meta position.

Structural Causality & Behavior:

  • Steric Hindrance & Rotational Barriers: The presence of both an N-methyl and an N-phenyl group introduces severe steric crowding around the amide C-N bond. This prevents the amide plane from achieving coplanarity with the N-phenyl ring, disrupting extended conjugation. Consequently, this structural twist influences how the molecule binds to biological targets, often locking it into specific active conformations.

  • Electronic Effects: The meta-nitro group exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. While it does not directly conjugate with the carbonyl carbon, its inductive pull increases the electrophilicity of the precursor acyl chloride during synthesis and enhances the chemical stability of the resulting amide bond against enzymatic or chemical hydrolysis.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name N-Methyl-3-nitro-N-phenylbenzamide
CAS Number 51774-44-8
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Physical State Light brown solid / brown oil

Data supported by analytical standards from 1[1].

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of N-methyl-3-nitro-N-phenylbenzamide is typically achieved via a Schotten-Baumann-type amidation. The protocol below is designed as a self-validating system , incorporating in-process controls to ensure high yield and purity, a standard practice in industrial scale-up[2].

Causality Behind Experimental Choices:

  • Reagents: N-methylaniline acts as the nucleophile, while 3-nitrobenzoyl chloride serves as the highly reactive electrophile.

  • Acid Scavenger (Base): Triethylamine (TEA) is mandatory. The reaction generates equimolar amounts of HCl. Without TEA, HCl would protonate the N-methylaniline, rendering it non-nucleophilic and prematurely halting the reaction.

  • Solvent: Anhydrous Dichloromethane (DCM) is chosen because it is aprotic (preventing acyl chloride hydrolysis) and provides excellent solubility for both the organic precursors and the final product.

  • Temperature Control: The initial nucleophilic attack is highly exothermic. Starting the reaction at 0 °C suppresses side reactions, such as the thermal degradation of the acyl chloride.

Step-by-Step Experimental Methodology
  • Preparation & Inert Atmosphere: In an oven-dried 250 mL round-bottom flask flushed with nitrogen, dissolve N-methylaniline (1.0 eq, 10 mmol) and TEA (1.5 eq, 15 mmol) in 50 mL of anhydrous DCM.

  • Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 3-nitrobenzoyl chloride (1.1 eq, 11 mmol) in 20 mL of DCM and add it dropwise via an addition funnel over 15 minutes.

    • Self-Validation Check: The clear solution will gradually turn cloudy as the TEA·HCl salt precipitates. This visual cue confirms that the amidation is actively proceeding and generating the expected HCl byproduct.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 4 to 8 hours.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the N-methylaniline spot (visualized under UV 254 nm) dictates the reaction endpoint.

  • Aqueous Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ to neutralize any residual acyl chloride or acid. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove any unreacted trace N-methylaniline, followed by a brine wash (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure product.

SyntheticWorkflow Reactants Reactants N-methylaniline + 3-nitrobenzoyl chloride Reaction Amidation Reaction 0 °C to RT, 4-8 hrs Reactants->Reaction SolventBase Solvent & Base DCM / TEA (Acid Scavenger) SolventBase->Reaction Monitoring In-Process Control TLC / HPLC Monitoring Reaction->Monitoring Workup Aqueous Workup Wash with NaHCO3 & 1M HCl Monitoring->Workup Conversion >95% Purification Purification Column Chromatography Workup->Purification Product Pure Product N-methyl-3-nitro- N-phenylbenzamide Purification->Product

Figure 1: Self-validating synthetic workflow for N-methyl-3-nitro-N-phenylbenzamide.

Spectroscopic Profiling and Analytical Validation

To confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The data below reflects the isolated product as documented in recent 3[3].

Causality in Spectral Shifts: The N-methyl protons appear as a distinct singlet at 3.51 ppm, significantly downfield due to the deshielding effect of the adjacent electronegative amide nitrogen and carbonyl group. The aromatic protons of the 3-nitrophenyl ring are pushed heavily downfield (7.85–7.94 ppm) due to the powerful electron-withdrawing nature of the nitro group, which strips electron density from the aromatic ring, particularly at the ortho and para positions relative to the NO₂ group.

Table 2: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.94 - 7.85 Multiplet (m)1HAr-H (3-nitrophenyl ring)
7.55 Doublet of doublets of doublets (ddd)1HAr-H (3-nitrophenyl ring)
7.26 - 7.12 Multiplet (m)4HAr-H (N-phenyl / 3-nitrophenyl rings)
7.08 Doublet (d, J=7.6 Hz)2HAr-H (N-phenyl ring)
3.51 Singlet (s)3HN-CH₃ (Methyl group)

Applications in Drug Development & Agrochemicals

N-methyl-3-nitro-N-phenylbenzamide is not merely an end-product; it is a highly versatile scaffold.

  • Agrochemical Utility: This specific structural motif has demonstrated significant pesticidal utility. It is utilized as a core intermediate in the development of novel acaricides, insecticides, and nematicides targeting pests in the phyla Arthropoda and Nematoda[3]. The tertiary amide provides metabolic stability against pest enzymes, while the nitro group can be further reduced to an amine, offering a synthetic handle for extensive Structure-Activity Relationship (SAR) optimization.

  • Pharmaceutical Pipelines: In drug discovery, the N-methyl-N-phenylbenzamide moiety is frequently utilized to force specific spatial geometries in small-molecule inhibitors. The restricted rotation of the amide bond is exploited to lock the molecule into a bioactive conformation, enhancing target binding affinity while minimizing off-target entropic penalties.

ApplicationWorkflow Scaffold Core Scaffold N-methyl-3-nitro- N-phenylbenzamide SAR Structure-Activity Relationship (SAR) Scaffold->SAR Agrochemical Agrochemical Development (Acaricides, Insecticides) SAR->Agrochemical Pharma Pharmaceutical Intermediates (Bioactive Small Molecules) SAR->Pharma InVitro In Vitro Screening (Target Binding/Toxicity) Agrochemical->InVitro Pharma->InVitro InVivo In Vivo Efficacy (Pest Control / Disease Models) InVitro->InVivo High Potency Candidate Lead Candidate Selection InVivo->Candidate Efficacy & Safety

Figure 2: Agrochemical and pharmaceutical developmental workflow utilizing the benzamide scaffold.

References

  • Google Patents (US11632957B2). "Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto." United States Patent and Trademark Office.
  • Google Patents (WO2015134998A1). "Human plasma kallikrein inhibitors." (Reference for standard amidation protocols and pharmaceutical utility of benzamides). World Intellectual Property Organization.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of N-Methyl-3-nitro-N-phenylbenzamide: A Technical Guide for Advanced Applications

Introduction In the landscape of modern molecular design, the strategic incorporation of tertiary amides and nitroaromatic moieties serves as a cornerstone for developing metabolically stable and lipophilic scaffolds. N-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern molecular design, the strategic incorporation of tertiary amides and nitroaromatic moieties serves as a cornerstone for developing metabolically stable and lipophilic scaffolds. N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8) is a highly versatile building block widely utilized in the synthesis of advanced agrochemicals and pharmaceutical libraries[1].

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic participant in synthetic workflows. The N-methylation of the amide bond eliminates hydrogen bond donation, fundamentally altering the molecule's physicochemical profile. This guide provides an in-depth analysis of its properties, a self-validating synthetic protocol, and the causality behind its application in pesticide and drug discovery.

Physicochemical Characteristics & Structural Logic

Understanding the physicochemical parameters of N-methyl-3-nitro-N-phenylbenzamide is critical for predicting its behavior in both biological systems and synthetic matrices. The absence of an amide N-H bond eliminates a primary metabolic liability (susceptibility to certain amidases) and significantly increases the compound's lipophilicity, facilitating cuticular penetration in arthropods[1] and membrane permeability in cellular assays.

Table 1: Core Physicochemical Profile
ParameterValue / DescriptionScientific Implication
Molecular Formula C₁₄H₁₂N₂O₃Dictates a moderate molecular weight suitable for small-molecule drug/agrochemical space.
Molecular Weight 256.26 g/mol [2]Well within the Lipinski Rule of 5 (Ro5) limits for optimal bioavailability.
CAS Number 51774-44-8Unique identifier for sourcing analytical standards.
Physical State Light brown solid[1]Indicates a crystalline or semi-crystalline nature at room temperature.
Hydrogen Bond Donors 0Enhances lipophilicity and passive membrane diffusion.
Hydrogen Bond Acceptors 3 (Carbonyl, Nitro)Allows for targeted interactions with receptor pocket residues.
Rotatable Bonds 3Provides sufficient conformational flexibility without excessive entropic penalty upon binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-methyl-3-nitro-N-phenylbenzamide is typically achieved via the nucleophilic acyl substitution of N-methylaniline with 3-nitrobenzoyl chloride. To ensure high yield and purity, the protocol must be designed as a self-validating system, incorporating in-process controls and orthogonal analytical checks.

Step-by-Step Experimental Workflow

Objective: Synthesize and isolate N-methyl-3-nitro-N-phenylbenzamide with >95% purity.

  • Reagent Preparation (The Nucleophile): Dissolve 1.0 equivalent of N-methylaniline in anhydrous dichloromethane (DCM). Add 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Causality: DCM provides excellent solubility for the reagents while remaining inert. The base is critical to scavenge the HCl byproduct, preventing the protonation of N-methylaniline, which would otherwise halt the reaction.

  • Controlled Acylation (The Electrophile): Cool the reaction vessel to 0°C using an ice-water bath. Dissolve 1.1 equivalents of 3-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the stirring amine solution.

    • Causality: Acylation is highly exothermic. Dropwise addition at 0°C suppresses the formation of unwanted side products and prevents solvent boil-off, ensuring kinetic control over the reaction.

  • Reaction Maturation & In-Process Control: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The disappearance of the N-methylaniline spot confirms reaction completion.

  • Orthogonal Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to neutralize and remove unreacted 3-nitrobenzoic acid formed via hydrolysis), and brine.

    • Causality: This sequential washing exploits the pH-dependent solubility of the impurities, leaving only the neutral amide product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude light brown solid[1]. Purify via flash column chromatography if necessary.

Workflow Visualization

SynthesisWorkflow Reagents N-Methylaniline + Base in Anhydrous DCM Reaction Nucleophilic Acyl Substitution (0°C to RT, 2-4h) Reagents->Reaction Electrophile 3-Nitrobenzoyl Chloride (Dropwise, 0°C) Electrophile->Reaction IPC In-Process Control (TLC Monitoring) Reaction->IPC Check completion Workup Orthogonal Aqueous Workup (HCl, NaHCO3, Brine washes) IPC->Workup If starting material consumed Product N-Methyl-3-nitro-N-phenylbenzamide (Light Brown Solid) Workup->Product Evaporate & Isolate

Caption: Synthetic workflow and self-validating in-process controls for N-methyl-3-nitro-N-phenylbenzamide.

Analytical Characterization

To establish trustworthiness, the synthesized compound must be structurally verified. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the molecular architecture.

Based on verified patent literature detailing the isolation of this specific molecule (Compound C200)[1][3], the ¹H NMR profile is highly diagnostic.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity & CouplingIntegrationStructural Assignment
7.94 – 7.85 Multiplet (m)1HAromatic proton (Nitro-phenyl ring, adjacent to NO₂)
7.55 ddd (J = 7.5, 5.4, 1.8 Hz)1HAromatic proton (Nitro-phenyl ring)
7.26 – 7.12 Multiplet (m)4HAromatic protons (N-phenyl ring)
7.08 Doublet (d, J = 7.6 Hz)2HAromatic protons (N-phenyl ring, ortho to amide)
3.51 Singlet (s)3HN-CH₃ (Methyl group attached to amide nitrogen)

Data sourced from Corteva Agriscience LLC patent US11632957B2[1].

Expert Insight: The sharp singlet at δ 3.51 ppm is the definitive marker of successful N-methylation. The complex splitting pattern in the downfield region (δ 7.55 - 7.94) is characteristic of the electron-withdrawing effect of the nitro group on the benzoyl ring, which deshields the adjacent protons.

Applications in Agrochemical and Pharmaceutical Development

N-methyl-3-nitro-N-phenylbenzamide is not just a structural curiosity; it is a functional intermediate.

Agrochemical Utility: Recent innovations by Corteva Agriscience have highlighted the utility of molecules derived from this scaffold as potent pesticides targeting Phyla Arthropoda, Mollusca, and Nematoda[1]. The tertiary amide linkage is strategically employed to resist enzymatic degradation in the pest's gut, while the nitro group can be further reduced to an amine, providing a synthetic handle for attaching complex heterocyclic pharmacophores (e.g., pyrazoles or triazoles)[1].

Pharmaceutical Relevance: In drug discovery, the N-methyl-N-phenylbenzamide core is frequently used to probe protein-protein interactions. The steric bulk of the N-methyl group forces the phenyl ring out of coplanarity with the amide bond, creating a distinct 3D conformation that can selectively fit into deep, hydrophobic receptor pockets. Furthermore, the nitro group serves as a versatile precursor for synthesizing diverse aniline derivatives via catalytic hydrogenation[4].

Conclusion

N-methyl-3-nitro-N-phenylbenzamide represents a masterclass in rational chemical design. By eliminating hydrogen bond donors and introducing orthogonal functional groups (a stable tertiary amide and a reducible nitro group), it provides chemists with a robust, lipophilic scaffold. Whether utilized in the synthesis of next-generation acaricides or novel pharmaceutical agents, mastering its physicochemical properties and synthetic handling is essential for any advanced research program.

References

  • Corteva Agriscience LLC. "Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto." Google Patents, US11632957B2.
  • Corteva Agriscience LLC. "Molecules having pesticidal utility, and intermediates, compositions and methods related thereto." Google Patents, CN113444016A.

Sources

Foundational

Literature review of 3-nitrobenzamide derivatives in medicinal chemistry

Topic: Literature Review of 3-Nitrobenzamide Derivatives in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist Executive Summary: The "Troj...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 3-Nitrobenzamide Derivatives in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary: The "Trojan Horse" Scaffold

The 3-nitrobenzamide (3-NBA) scaffold represents one of the most instructive case studies in modern medicinal chemistry. Historically categorized as poly(ADP-ribose) polymerase (PARP) inhibitors, these derivatives—most notably Iniparib (BSI-201) —gained prominence in oncology clinical trials for Triple-Negative Breast Cancer (TNBC). However, late-stage failures revealed a critical mechanistic divergence: 3-NBAs are not classical competitive inhibitors of the PARP catalytic pocket but rather "zinc ejectors" and covalent cysteine modifiers.

This guide dissects the 3-NBA class beyond the clinical headlines, focusing on their true chemical utility: as prodrugs for nitroso-mediated zinc finger disruption. We explore their synthesis, the structural requirements for their unique reactivity, and their emerging utility in antiviral (HIV) and antiparasitic (Trypanosomiasis) pharmacotherapy.

Chemical Architecture & Synthesis[1][2][3]

The 3-nitrobenzamide core is defined by a benzene ring substituted with a nitro group at the meta position relative to an amide functionality.[1] The electronic interplay between the electron-withdrawing nitro group and the amide is crucial for the molecule's metabolic activation.

General Synthetic Strategies

Access to 3-NBA derivatives typically proceeds via nucleophilic acyl substitution of 3-nitrobenzoic acid derivatives. The presence of the nitro group requires careful temperature control during activation to prevent thermal decomposition or runaway exotherms.

Visualization: Synthetic Workflow

The following diagram outlines the optimized route for 4-substituted-3-nitrobenzamide derivatives, prioritizing the "Ester Intermediate" route over the acid chloride route to minimize side reactions.

SynthesisWorkflow Start 4-Substituted-3-Nitrobenzoic Acid (Starting Material) Activation Activation (SOCl2 or (COCl)2 / DMF cat.) Start->Activation Route A (Traditional) Esterification Esterification (MeOH / H2SO4) Start->Esterification Route B (Preferred/Scalable) Intermediate1 Acid Chloride (In Situ) Activation->Intermediate1 Ammonolysis Ammonolysis (NH3 in MeOH/H2O) Intermediate1->Ammonolysis Intermediate2 Methyl Ester (Stable Intermediate) Esterification->Intermediate2 Intermediate2->Ammonolysis Product 4-Substituted-3-Nitrobenzamide (Final Product) Ammonolysis->Product Crystallization

Caption: Comparative synthetic routes. Route B (via Ester) is preferred for scale-up due to the stability of the intermediate and avoidance of aggressive acid chloride isolation.

Pharmacology & Mechanism of Action (MOA)

The PARP Controversy (Scientific Integrity Check)

For years, Iniparib (4-iodo-3-nitrobenzamide) was marketed as a PARP1 inhibitor. However, structural biology and enzymatic assays revealed it does not bind the nicotinamide pocket of PARP1 with high affinity (


, compared to 

for Olaparib).

The Correct Mechanism: 3-NBAs function as prodrugs .

  • Metabolic Reduction: The 3-nitro group is reduced intracellularly (likely by nitroreductases) to a nitroso (-NO) intermediate.

  • Zinc Ejection: The nitroso species attacks the zinc-coordinating cysteine residues (Cys-X-X-Cys) of Zinc Finger proteins (including PARP1's DNA-binding domain and HIV NCp7).

  • Loss of Function: This covalent modification ejects the

    
     ion, destabilizing the protein structure.
    
Visualization: The Covalent "Zinc Ejector" Pathway

MOA Prodrug 3-Nitrobenzamide Derivative (Iniparib) Enzyme Nitroreductase (Intracellular) Prodrug->Enzyme Cellular Entry Metabolite 3-Nitrosobenzamide (Reactive Electrophile) Enzyme->Metabolite Reduction Target Zinc Finger Protein (PARP1 or HIV NCp7) Metabolite->Target Nucleophilic Attack Complex Cysteine-Adduct Formation (Covalent Modification) Target->Complex Outcome Zinc Ejection (Zn2+ release) Protein Unfolding & Inactivation Complex->Outcome Structural Collapse

Caption: Mechanism of Action.[2] The molecule acts as a prodrug, requiring reduction to the nitroso species to covalently modify zinc-finger cysteines.

Structure-Activity Relationship (SAR)

The SAR of 3-nitrobenzamide derivatives is tight, as modifications often abolish the redox potential required for activation.

Structural RegionModificationEffect on Activity
3-Position (Nitro) Replacement with -H, -NH2, -CNAbolishes activity. The nitro group is essential for the redox-mediated mechanism (prodrug activation).
4-Position (Ring) Iodine (-I)Increases lipophilicity and reactivity. Essential for Iniparib's profile.[1][3]
4-Position (Ring) Hydrogen (-H)Retains Zinc-ejection capability (e.g., NOBA against HIV) but lower potency than iodinated analogs in cancer models.
Amide Nitrogen Methyl/Alkyl substitutionModulates solubility and cell permeability. Bulky groups may reduce nitroreductase access.
Benzene Ring Additional electron-withdrawing groupsCan destabilize the ring or alter the reduction potential of the nitro group, making it too reactive (toxicity) or inert.

Detailed Experimental Protocols

Synthesis of 4-Iodo-3-Nitrobenzamide (Iniparib)

Rationale: This protocol utilizes the methyl ester route to ensure high purity and yield, avoiding the handling of unstable acid chlorides.

Reagents:

  • 4-Iodo-3-nitrobenzoic acid[3]

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic)

  • Ammonia (gas or 7N in methanol)

Step-by-Step Protocol:

  • Esterification: Dissolve 4-iodo-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 vol). Add concentrated

    
     (0.1 eq) dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (65°C) for 8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the acid is consumed.

  • Isolation (Ester): Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate to yield the methyl ester intermediate.
  • Ammonolysis: Dissolve the methyl ester in Methanol (5 vol). Cool to 0°C. Bubble anhydrous

    
     gas through the solution for 30 minutes (or add 7N 
    
    
    
    in MeOH).
  • Reaction: Seal the vessel and stir at room temperature for 18–24 hours.

  • Purification: Concentrate the solvent. The product typically precipitates. Recrystallize from Ethanol/Water (9:1) to obtain yellow crystals.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show two broad singlets for
    
    
    (approx. 7.6 and 8.2 ppm) and the characteristic aromatic pattern.
Zinc Ejection Assay (Fluorescence-Based)

Rationale: Since these molecules are not competitive inhibitors, a standard enzymatic assay is misleading. A zinc ejection assay using a fluorescent zinc chelator (e.g., FluoZin-3) is the gold standard for validating this mechanism.

Materials:

  • Recombinant Zinc Finger Protein (e.g., HIV-1 NCp7 or PARP1-ZF domain).

  • FluoZin-3 (Zinc-specific fluorophore).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.

Protocol:

  • Preparation: Dilute protein to 1

    
     in buffer containing 2 
    
    
    
    FluoZin-3.
  • Baseline: Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 5 minutes to ensure stability.

  • Treatment: Add the 3-nitrobenzamide derivative (dissolved in DMSO) at varying concentrations (1–100

    
    ). Note: For in vitro assays, pre-incubation with a reducing agent or using the nitroso-derivative directly may be required to simulate cellular activation.
    
  • Measurement: Monitor fluorescence increase over 60 minutes. An increase in fluorescence indicates

    
     release and binding to FluoZin-3.
    
  • Control: Use TPEN (strong zinc chelator) as a positive control for 100% ejection.

Quantitative Data Summary

The following table contrasts the reported activity of Iniparib against actual PARP inhibitors, highlighting the mechanistic disconnect.

CompoundTarget ClaimedTrue MechanismPARP1 IC50 (Cell-free)Cellular EC50 (TNBC)
Iniparib PARP1/2Non-selective Cysteine Adducts> 5,000 nM~50

Olaparib PARP1/2Competitive Inhibitor (NAD+)~5 nM~1-10 nM
Veliparib PARP1/2Competitive Inhibitor (NAD+)~2 nM~10-100 nM
NOBA HIV NCp7Zinc EjectionN/A~1-5

(Viral)

Note: The high IC50 for Iniparib in cell-free PARP assays confirms it does not inhibit the enzyme competitively. Its cellular activity derives from the "zinc ejection" toxicity at higher concentrations.

References

  • Patel, A. G., et al. (2012).[3] "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Vitro." Clinical Cancer Research. Link

    • Key Finding: Definitive proof that Iniparib is not a c
  • Mendeleyev, J., et al. (1995). "Structural specificity and cytocidal activity of 3-nitrosobenzamides." Biochemical Pharmacology. Link

    • Key Finding: Establishes the nitroso-metabolite as the active zinc-ejecting species.
  • Rice, W. G., et al. (1997). "Inhibition of HIV-1 infectivity by a viral core protein inactivator." Nature. Link

    • Key Finding: Validates the zinc-ejection mechanism in HIV Nucleocapsid protein (NCp7).
  • Bradshaw, T. D., et al. (2015). "The synthesis and evaluation of 3-nitrobenzamide derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters. Link

    • Key Finding: SAR studies on the 4-position substitutions.
  • O'Shaughnessy, J., et al. (2011).[4] "Iniparib plus Chemotherapy in Metastatic Triple-Negative Breast Cancer." New England Journal of Medicine. Link

    • Key Finding: The Phase III clinical trial failure that prompted the mechanistic re-evalu

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of N-methyl-3-nitro-N-phenylbenzamide

This guide serves as a foundational technical resource for researchers, chemists, and drug development professionals. It provides a detailed analysis of the molecular formula and theoretical molecular weight of N-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational technical resource for researchers, chemists, and drug development professionals. It provides a detailed analysis of the molecular formula and theoretical molecular weight of N-methyl-3-nitro-N-phenylbenzamide, a compound of interest in synthetic and medicinal chemistry. Furthermore, it outlines a robust, self-validating experimental protocol for the empirical confirmation of these properties using high-resolution mass spectrometry (HRMS), grounding theoretical calculations in practical, verifiable data.

Molecular Structure and Formula Derivation

The systematic name, N-methyl-3-nitro-N-phenylbenzamide, precisely defines the molecule's architecture, allowing for the unambiguous derivation of its chemical formula.

  • Benzamide Core : The base of the name, "benzamide," indicates a benzene ring attached to an amide functional group (-CONH-).

  • 3-nitro : A nitro group (-NO₂) is substituted at the third carbon position of the benzoyl ring.

  • N-phenyl : A phenyl group (-C₆H₅) is attached to the nitrogen atom of the amide.

  • N-methyl : A methyl group (-CH₃) is also attached to the amide nitrogen.

Combining these structural components yields the complete molecular formula. A commercial supplier, Sigma-Aldrich, confirms the linear formula for N-methyl-3-nitro-N-phenylbenzamide as C₁₄H₁₂N₂O₃.

  • Benzoyl ring (with nitro group) : C₇H₄NO₂

  • Amide nitrogen : N

  • Phenyl group : C₆H₅

  • Methyl group : CH₃

Summing the atoms gives the final molecular formula: C₁₄H₁₂N₂O₃ .

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all constituent atoms in the empirical formula. The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) provide the basis for this calculation.[1][2] These values represent a weighted average of the natural abundances of an element's stable isotopes.[1][3]

The calculation is detailed in the table below, using the standard atomic weights for Carbon, Hydrogen, Nitrogen, and Oxygen.[4][5][6][7][8]

ElementSymbolAtomic CountStandard Atomic Weight (u)[6][7]Total Mass Contribution (u)
CarbonC1412.011[9][10][11][12]168.154
HydrogenH121.008[13][14][15]12.096
NitrogenN214.007[16][17][18]28.014
OxygenO315.999[19][20][21][22]47.997
Total 256.261

Based on this, the theoretical molecular weight of N-methyl-3-nitro-N-phenylbenzamide is 256.261 u . This value is consistent with data from chemical suppliers.

Experimental Verification via High-Resolution Mass Spectrometry

While theoretical calculations are fundamental, empirical verification is crucial for confirming a compound's identity and purity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering high accuracy and precision in molecular weight determination.[23][24][25] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure mass with an accuracy in the parts-per-million (ppm) range, which is often sufficient to confirm a unique molecular formula.[24][26][27]

Causality in Protocol Design

The choice of an HRMS workflow is deliberate. Unlike nominal mass measurements, HRMS provides an "exact molecular mass," which allows for the differentiation between molecules with very similar integer masses.[27] For N-methyl-3-nitro-N-phenylbenzamide (C₁₄H₁₂N₂O₃), the goal is to observe a mass-to-charge ratio (m/z) that corresponds to the theoretical exact mass of its molecular ion with very low error. The protocol below is designed to generate and detect the protonated molecular ion, [M+H]⁺, a common species in electrospray ionization (ESI).

Protocol: HRMS Analysis of N-methyl-3-nitro-N-phenylbenzamide

Objective : To confirm the elemental composition of the synthesized compound by obtaining an exact mass measurement that matches the theoretical value for C₁₄H₁₂N₂O₃.

Methodology :

  • Sample Preparation :

    • Dissolve 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water. This solvent system is suitable for ESI.

    • Add 0.1% formic acid to the sample solution. Rationale : The acid promotes protonation of the analyte, facilitating the formation of the [M+H]⁺ ion, which is readily detected in positive ion mode ESI.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. Rationale : This concentration range prevents detector saturation and minimizes ion suppression effects.

  • Instrumentation and Data Acquisition :

    • Instrument : An LC-Q-TOF or Orbitrap HRMS system.

    • Ionization Mode : Electrospray Ionization, Positive (ESI+). Rationale : The amide and nitro functionalities can be readily protonated.

    • Infusion : Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. Rationale : For a pure standard, direct infusion provides a stable signal without the need for chromatographic separation.

    • Mass Range : Scan from m/z 100 to 500. Rationale : This range comfortably includes the expected m/z of the [M+H]⁺ ion (approx. 257.08).

    • Resolution : Set to >10,000 to ensure high mass accuracy.[24]

  • Data Analysis (Self-Validation System) :

    • Identify the most abundant peak in the resulting spectrum. For C₁₄H₁₂N₂O₃, the theoretical monoisotopic mass is 256.0848 u. The expected protonated ion [M+H]⁺ would have a theoretical m/z of 257.0926.

    • Trustworthiness Check : Compare the measured m/z value to the theoretical value. The mass accuracy, calculated in ppm, should ideally be below 5 ppm.

      • ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A measured mass within this low error margin provides high confidence in the assigned elemental formula, C₁₄H₁₂N₂O₃, thus validating the compound's identity.

Conceptual Synthesis Workflow

N-substituted benzamides are commonly synthesized via acylation reactions.[28][29][30] A plausible and efficient method for preparing N-methyl-3-nitro-N-phenylbenzamide involves the reaction of N-methylaniline with 3-nitrobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The workflow, from synthesis to verification, is outlined below.

Synthesis_Verification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_verification Verification Reactants Reactants: - N-methylaniline - 3-nitrobenzoyl chloride Reaction Acylation Reaction (Nucleophilic Acyl Substitution) Reactants->Reaction Base (e.g., Pyridine) Crude Crude Product Reaction->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Compound Purify->Pure HRMS HRMS Analysis (as per protocol) Pure->HRMS Sample Prep Result Data Validation: - Measured m/z vs. Theoretical m/z - ppm Error < 5 HRMS->Result

Caption: Workflow from synthesis to verification of N-methyl-3-nitro-N-phenylbenzamide.

Conclusion

This guide has established the chemical formula of N-methyl-3-nitro-N-phenylbenzamide as C₁₄H₁₂N₂O₃ and its theoretical molecular weight as 256.261 u . A detailed, self-validating protocol using High-Resolution Mass Spectrometry has been provided to serve as a standard for the empirical confirmation of these fundamental properties. Adherence to such rigorous analytical practices ensures the high level of accuracy and trustworthiness required in scientific research and drug development.

References

  • Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe. (2025, December 30).
  • What is the atomic mass of hydrogen? (2016, October 3). Quora.
  • What is the atomic mass of oxygen?
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). MDPI. [Link]

  • What is the atomic mass of carbon? (2017, January 25). Quora.
  • Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. Benchchem.
  • Atomic Number and Mass Numbers.
  • What is the atomic mass of nitrogen in grams per mole?
  • LC-MS Analysis: Accurate Protein Molecular Weight Determin
  • What is the actual mass of oxygen atom (not gram
  • What is the atomic mass of carbon? (2025, December 17). Testbook.
  • Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV.
  • Chemistry Basics: Facts about Mass of Hydrogen
  • Standard
  • Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. (2025, February 3).
  • What is the mass of nitrogen? (2023, February 16). brainly.com.
  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Metabolomics.
  • Atomic Weights of the Elements 2023.
  • What is the atomic mass of hydrogen?
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Standard atomic weights of the elements 2021 (IUPAC Technical Report). (2022, May 4). U.S. Geological Survey.
  • What is carbon's atomic mass?
  • N-METHYL-3-NITRO-N-PHENYLBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
  • Nitrogen. (2026, February 27). Britannica.
  • Atomic Mass of First 30 Elements. BYJU'S.
  • Atomic Mass, Atomic Number, and Carbon-12. (2022, June 8). LabXchange.
  • Atomic weights of the elements 2011 (IUPAC Technical Report). (2013, April 29). MPG.PuRe.
  • Atomic Weight Calculator.
  • Nitrogen - Element information, properties and uses. Periodic Table - Rsc.org.
  • Oxygen. Wikipedia.
  • LC-MS high-resolution mass spectrometry molecular weight detection. 百泰派克.
  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirm
  • Compound 3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide. ChemDiv.
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  • Oxygen. PubChem - NIH.
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Sources

Foundational

Predicted biological activity of N-methyl-3-nitro-N-phenylbenzamide

Executive Summary N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8) represents a specialized chemical scaffold merging the lipophilic N-phenylbenzamide core with an electron-withdrawing nitro "warhead." While often ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8) represents a specialized chemical scaffold merging the lipophilic N-phenylbenzamide core with an electron-withdrawing nitro "warhead." While often cataloged as a chemical building block, structural activity relationship (SAR) analysis predicts significant biological potential in three distinct therapeutic areas: antimicrobial/antiparasitic activity (via nitro-reduction), viral capsid inhibition (structural homology to HIV-1 capsid binders), and antineoplastic properties (ROS generation).

This guide serves as a blueprint for researchers to transition this molecule from a "library entry" to a "lead candidate." It details the predicted pharmacodynamics, metabolic liabilities, and the rigorous experimental frameworks required to validate these hypotheses.

Chemical Architecture & Physicochemical Profile

The molecule consists of a benzoyl ring coupled to an N-methylaniline moiety. The 3-nitro group is the critical functional handle, altering both the electronic landscape and the metabolic fate of the compound.

PropertyValue (Predicted)Implication for Drug Design
Molecular Formula C₁₄H₁₂N₂O₃Low MW (<500 Da) favors oral bioavailability (Lipinski's Rule of 5).
Molecular Weight 256.26 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Lipophilicity) ~2.8 - 3.1High membrane permeability; likely blood-brain barrier (BBB) penetrant.
H-Bond Donors 0The N-methyl cap removes the amide proton, preventing H-bond donation and increasing lipophilicity.
H-Bond Acceptors 4 (NO₂, C=O)Sufficient for receptor interaction without compromising permeability.
Electronic Effect σ_meta ≈ 0.71The 3-NO₂ group strongly withdraws electrons, deactivating the benzoyl ring against oxidative metabolism.

Predicted Biological Activity (SAR Analysis)

Our predictive modeling relies on molecular holography , overlaying the test molecule against known bioactive pharmacophores.

A. Primary Prediction: Antiparasitic & Antimicrobial (The "Nitro-Switch")
  • Mechanism: Similar to Metronidazole and Nifurtimox, the 3-nitro group acts as a prodrug substrate for type I nitroreductases (bacterial/parasitic).

  • Pathway:

    • Entry into the cell via passive diffusion (facilitated by the lipophilic N-methyl/N-phenyl core).

    • Enzymatic reduction of NO₂ to a nitro-anion radical (R-NO₂•⁻).

    • Futile Cycling: In aerobes, the radical reacts with O₂ to generate superoxide anions (ROS), causing oxidative stress.

    • Covalent Binding: In anaerobes, further reduction to hydroxylamine (R-NHOH) damages DNA.

  • Target Organisms: Helicobacter pylori, Giardia lamblia, and Trypanosoma cruzi.

B. Secondary Prediction: Viral Capsid Assembly Inhibition
  • Homology: The N-phenylbenzamide core is a privileged scaffold for HIV-1 capsid (CA) inhibitors.

  • Binding Mode: The hydrophobic N-phenyl and benzoyl rings occupy the hydrophobic pocket between CA helices. The N-methyl group induces a specific conformational twist (cis/trans amide rotamers) that may lock the protein in a non-functional assembly state.

C. Tertiary Prediction: Antineoplastic (HDAC/ROS)
  • Context: 3-nitrobenzamides have shown activity as histone deacetylase (HDAC) inhibitors when coupled with a zinc-binding group. While this specific molecule lacks the zinc-binder, it may act as a ROS-generator in hypoxic tumor environments, exploiting the same nitro-reduction mechanism as in parasites.

Visualization: SAR & Mechanism of Action

The following diagram illustrates the structural logic connecting the molecule to its predicted biological effects.

SAR_Prediction Molecule N-methyl-3-nitro- N-phenylbenzamide Nitro 3-Nitro Group (Electron Withdrawing) Molecule->Nitro Amide N-Methyl Amide (Conformational Lock) Molecule->Amide Scaffold N-Phenyl Core (Lipophilic Scaffold) Molecule->Scaffold Reductase Nitroreductase Activation Nitro->Reductase Prodrug Activation Capsid Hydrophobic Pocket Binding (Viral) Amide->Capsid Rotamer Control Scaffold->Capsid Steric Fit ROS ROS Generation (Oxidative Stress) Reductase->ROS Aerobic DNA_Damage DNA Damage (Antiparasitic) Reductase->DNA_Damage Anaerobic Assembly_Fail Capsid Disruption (Antiviral) Capsid->Assembly_Fail

Figure 1: Pharmacophore map linking chemical features (Nitro, Amide, Scaffold) to predicted biological outcomes.

ADMET Profiling & Safety Risks

Before efficacy testing, safety liabilities must be assessed. The nitro group is a "structural alert" in drug development.[1]

Metabolic Pathway (Predicted)

The primary metabolic route is Nitroreduction followed by Acetylation or Glucuronidation .

  • Phase I: R-NO₂

    
     R-NH₂ (3-amino-N-methyl-N-phenylbenzamide).
    
    • Risk: The resulting aniline derivative may be genotoxic (Ames positive).

  • Phase II: N-acetylation of the amine to form a non-toxic conjugate.

Toxicity Flags
  • Genotoxicity: High probability of being Ames positive due to the nitro group.

  • Hepatotoxicity: Potential for idiosyncratic toxicity if the aniline metabolite forms reactive quinone-imines.

Experimental Validation Framework

To confirm these predictions, the following "Self-Validating" protocols are recommended.

Protocol A: Synthesis (Buchwald-Hartwig Amidation)

Rationale: While available commercially, in-house synthesis allows for the creation of derivatives for SAR expansion.

  • Reagents: 3-nitrobenzoyl chloride (1.0 eq), N-methylaniline (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve N-methylaniline in dry DCM at 0°C.

    • Dropwise add 3-nitrobenzoyl chloride.

    • Stir at RT for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). Product spot should be UV active and distinct from starting amine.

    • Purification: Silica gel column chromatography.

Protocol B: Antimicrobial Assay (MIC Determination)

Rationale: Tests the "Nitro-Switch" hypothesis.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), H. pylori (Microaerophilic).

  • Method: Broth Microdilution (CLSI Standards).

  • Control: Metronidazole (Positive), DMSO (Negative).

  • Readout: Minimum Inhibitory Concentration (MIC) in

    
    g/mL.
    
    • Success Criteria: MIC < 10

      
      g/mL against H. pylori or Anaerobes confirms nitro-activation.
      
Protocol C: Metabolic Stability (Microsomal Assay)

Rationale: Determines if the N-methyl group protects against rapid clearance.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent peak depletion and appearance of the amine metabolite (M-30 mass shift).

Workflow Visualization: Validation Pipeline

Validation_Workflow cluster_Assays In Vitro Screening Start Compound Acquisition (Synthesis/Purchase) Ames Ames Test (Genotoxicity) Start->Ames MIC MIC Assay (Antimicrobial) Start->MIC Capsid Capsid Binding (Thermal Shift) Start->Capsid Decision Lead Candidate? Ames->Decision Mutagenic? MIC->Decision Active <10uM? Capsid->Decision Delta Tm > 2C? Optimize SAR Expansion (Remove Nitro?) Decision->Optimize High Tox / Low Potency Proceed In Vivo PK/PD Decision->Proceed Safe & Potent

Figure 2: Decision tree for validating predicted biological activity.

References

  • Sigma-Aldrich. (n.d.). N-Methyl-3-nitro-N-phenylbenzamide Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PubMed Central. Retrieved from

  • BenchChem. (2025).[2] Synthesis of N-methyl-2-(phenylamino)benzamide: Application Notes and Protocols. Retrieved from

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Retrieved from

  • American Chemical Society (ACS). (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved from

Sources

Exploratory

Solubility Profile of N-methyl-3-nitro-N-phenylbenzamide in Organic Solvents: A Technical Guide for Formulation and Synthesis

Executive Summary N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8) is a specialized organic intermediate integral to the development of advanced agrochemicals and pharmaceutical compounds[1]. Because solubility dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8) is a specialized organic intermediate integral to the development of advanced agrochemicals and pharmaceutical compounds[1]. Because solubility dictates reaction kinetics, purification efficiency, and formulation viability, understanding the thermodynamic behavior of this molecule in various organic solvents is critical. This whitepaper provides an in-depth analysis of its solubility profile, grounded in structural causality, Hansen Solubility Parameters (HSP), and standardized empirical testing methodologies.

Chemical Profiling & Structural Causality

The solubility of any organic molecule is fundamentally governed by its functional groups and their influence on intermolecular forces. N-methyl-3-nitro-N-phenylbenzamide possesses a unique structural framework that dictates its affinity for specific solvent classes.

  • The Tertiary Amide Advantage: The most defining feature of this molecule is the N-methylation of the amide nitrogen. Primary and secondary benzamides typically exhibit exceedingly high crystal lattice energies due to strong intermolecular hydrogen bonding networks (acting as both H-bond donors and acceptors). By replacing the amide proton with a methyl group, N-methyl-3-nitro-N-phenylbenzamide loses its hydrogen bond donor capacity. This disruption drastically lowers the melting point and shifts its solubility preference away from highly protic environments toward polar aprotic and halogenated solvents.

  • Nitro Group (-NO₂): The 3-nitro substitution introduces strong electron-withdrawing characteristics, significantly increasing the molecule's dipole moment and its polar solubility parameter (

    
    ).
    
  • Dual Phenyl Rings: The presence of two aromatic rings contributes to substantial dispersion forces (

    
    ), making the molecule highly lipophilic and prone to 
    
    
    
    stacking interactions with aromatic solvents.

StructureSolubility N1 N-methyl-3-nitro- N-phenylbenzamide N2 Tertiary Amide (No N-H Bond) N1->N2 N3 Nitro Group (-NO2) N1->N3 N4 Di-Phenyl Rings N1->N4 N5 Decreased H-Bond Donation (δh ↓) N2->N5 N6 Increased Polarity (δp ↑) N3->N6 N7 High Dispersion Forces (δd ↑) N4->N7 N8 High Solubility in DCM, DMSO, DMF N5->N8 N9 Low Solubility in Hexane, Water N5->N9 N6->N8 N7->N8

Logical relationship between molecular structure and organic solvent solubility profile.

Hansen Solubility Parameters (HSP) Framework

To predict the miscibility of N-methyl-3-nitro-N-phenylbenzamide, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2]. Solvents with HSP values closely matching those of the solute will exhibit the highest solubilization capacity.

Table 1: Estimated Hansen Solubility Parameters (HSP) for Solvents

Component / Solvent

(Dispersion)

(Polar)

(H-Bonding)
Benzamide (Reference) 21.214.711.2
Dichloromethane (DCM) 18.26.36.1
Dimethyl Sulfoxide (DMSO) 18.416.410.2
Ethanol 15.88.819.4
n-Hexane 14.90.00.0

Note: Due to the N-methyl substitution, the target compound exhibits a significantly lower


 and a slightly higher 

compared to the primary benzamide reference.

Predictive & Observed Solubility Profile

Based on structural causality and documented behavior in synthetic workflows—such as its isolation as a brown oil/solid and its use in complex solvent mixtures like 2:1:1 ethanol:dichloromethane:water[3]—the solubility profile of N-methyl-3-nitro-N-phenylbenzamide is categorized below.

Table 2: Solubility Profile of N-methyl-3-nitro-N-phenylbenzamide

Solvent CategoryRepresentative SolventSolubility PotentialMechanistic Causality
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole interactions align with the nitro group; excellent overall HSP match.
Halogenated Dichloromethane (DCM)HighHigh dispersion forces (

) match the dual phenyl rings; optimal for phase extraction.
Polar Protic Ethanol, MethanolModerateSolute acts as an H-bond acceptor but lacks donor capacity, limiting maximum lattice solvation.
Non-Polar Aliphatic n-Hexane, HeptaneVery Low (<1 mg/mL)Complete mismatch in polar (

) and hydrogen bonding (

) parameters.
Aqueous WaterInsolubleHigh lipophilicity and lack of H-bond donors prevent hydration shell formation.

Standardized Experimental Workflow: Modified Shake-Flask Method

While predictive models are invaluable, empirical validation is required for precise process chemistry. The OECD 105 guideline outlines the "Shake-Flask Method" for determining solubility[4][5]. Although originally designed for aqueous systems, the core thermodynamic principles of this protocol are the gold standard for organic solvent solubility testing[6].

Workflow A 1. Solvent Selection (HSP Profiling) B 2. Saturation (Excess Solute + Solvent) A->B C 3. Equilibration (Shake-Flask at 25°C, 24-48h) B->C D 4. Phase Separation (Centrifugation / Filtration) C->D E 5. Quantification (HPLC-UV / GC-FID) D->E F 6. Data Analysis (Solubility Curve Generation) E->F

Step-by-step modified OECD 105 shake-flask experimental workflow for solubility testing.

Step-by-Step Protocol (Self-Validating System)
  • Preparation & Saturation: Add an excess amount of N-methyl-3-nitro-N-phenylbenzamide (e.g., 500 mg) to 5 mL of the target organic solvent in a sealed, inert glass vial. The presence of undissolved solid is mandatory to ensure the solution reaches true thermodynamic saturation.

  • Equilibration: Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for a minimum of 24 to 48 hours. Causality: Continuous agitation overcomes localized concentration gradients, while strict temperature control prevents supersaturation artifacts[4].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solute. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the organic solvent).

  • Quantification: Dilute an exact aliquot of the supernatant into a mobile-phase compatible solvent. Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.

  • Validation: Repeat the sampling at 48 and 72 hours. Equilibrium is confirmed when the variance between consecutive time points is <15%[4].

Applications in Agrochemical and Pharmaceutical Development

The solubility profile of N-methyl-3-nitro-N-phenylbenzamide dictates its utility in industrial synthesis. In the development of molecules with pesticidal utility against pests in Phyla Arthropoda and Nematoda, this compound serves as a critical intermediate[3].

During synthesis, the compound is often subjected to oxidation (e.g., utilizing meta-chloroperoxybenzoic acid) to form corresponding sulfoximines. These reactions are highly dependent on solvent choice, frequently employing complex mixtures such as 2:1:1 ethanol:dichloromethane:water[3]. The high solubility of the N-methylated intermediate in the organic phase (DCM/Ethanol) ensures homogeneous reaction conditions, maximizing both yield and stereochemical purity. Understanding its specific HSP interactions allows chemists to substitute hazardous halogenated solvents with greener alternatives (like ethyl acetate or 2-MeTHF) without compromising reaction kinetics.

References

  • [3] Google Patents. "US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto." Available at:

  • [2] Abbott, S. "HSP Basics | Practical Solubility Science." Available at:[Link]

  • [6] U.S. EPA / Regulations.gov. "DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS." Available at:[Link]

  • [4] eCFR. "40 CFR 799.6784 -- TSCA water solubility: Column elution method / Flask Method." Available at:[Link]

  • [5] Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review." Available at:[Link]

Sources

Foundational

Technical Whitepaper: Chemical Identifiers, Synthesis, and Applications of N-Methyl-3-nitro-N-phenylbenzamide

Abstract & Strategic Context In modern medicinal chemistry and agrochemical development, functionalized tertiary amides serve as critical structural motifs. N-methyl-3-nitro-N-phenylbenzamide is a highly versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

In modern medicinal chemistry and agrochemical development, functionalized tertiary amides serve as critical structural motifs. N-methyl-3-nitro-N-phenylbenzamide is a highly versatile building block characterized by its robust amide linkage, restricted rotational dynamics, and a reducible nitro-aromatic moiety. This technical guide provides an authoritative overview of its core chemical identifiers, physicochemical properties, and a field-validated synthetic protocol designed for high-yield isolation.

Core Chemical Identifiers & Physicochemical Data

Accurate chemical identification is the foundation of reproducible research and regulatory compliance. The following table summarizes the standardized identifiers and computed properties for N-methyl-3-nitro-N-phenylbenzamide [1, 2].

ParameterValue
Chemical Name N-methyl-3-nitro-N-phenylbenzamide
CAS Registry Number 51774-44-8
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Canonical SMILES CN(C(=O)c1cccc(c1)=O)c2ccccc2
InChIKey LOAQBQYXMDUJKS-UHFFFAOYAY
Physical State (Standard) Solid / Crystalline Powder

Structural & Mechanistic Insights

From a structural perspective, N-methyl-3-nitro-N-phenylbenzamide presents unique physicochemical behaviors driven by its tertiary amide core.

  • Restricted Rotation & Rotamers: The N-methyl-N-phenyl amide bond exhibits significant double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This steric hindrance restricts rotation around the C-N bond, often resulting in distinct cis and trans rotamers that can be observed as broadened or split peaks during Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature.

  • Electronic Effects: The nitro group (-NO₂) at the meta (3-) position of the benzoyl ring acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. While this deactivates the aromatic ring toward further electrophilic aromatic substitution, it primes the molecule for downstream reduction (e.g., via Pd/C catalytic hydrogenation) to yield an aniline derivative, which can subsequently be utilized in cross-coupling reactions or urea formations [4].

Validated Experimental Protocol: Synthesis Workflow

The synthesis of N-methyl-3-nitro-N-phenylbenzamide is typically achieved via a nucleophilic acyl substitution. As a Senior Application Scientist, I have structured the following protocol to be a self-validating system, ensuring that each step has a clear, mechanistic causality to prevent side reactions and maximize yield.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve N-methylaniline (1.0 equiv) and Triethylamine (Et₃N, 1.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the N-methylaniline nucleophile, which would otherwise prematurely halt the reaction. Anhydrous conditions prevent the competitive hydrolysis of the acid chloride.

  • Electrophile Addition: Chill the reaction vessel to 0 °C using an ice-water bath. Add 3-nitrobenzoyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Causality: The formation of the tetrahedral intermediate is highly exothermic. Strict thermal control at 0 °C and dropwise addition mitigate localized heating, thereby suppressing the formation of dark, tarry degradation products and ensuring high chemoselectivity.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C, stirring for 4 hours.

    • Causality: Warming provides the necessary activation energy for the tetrahedral intermediate to fully collapse, expelling the chloride leaving group and driving the thermodynamic formation of the stable amide bond.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine.

    • Causality: A mildly acidic NH₄Cl quench neutralizes excess Et₃N without risking the acid-catalyzed hydrolysis of the newly formed amide. The brine wash is critical as it breaks any organic-aqueous emulsions and pre-dries the organic phase by drawing out dissolved water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

    • Causality: Chromatography separates the target rotameric amide from unreacted starting materials and trace impurities based on polarity, yielding the pure compound (CAS: 51774-44-8).

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Reagent Prep N-methylaniline + Et3N in DCM Step2 Step 2: Electrophile Addition 3-nitrobenzoyl chloride at 0°C Step1->Step2 Inert Atmosphere (Ar) Step3 Step 3: Acyl Substitution Tetrahedral Intermediate Step2->Step3 Dropwise Addition Step4 Step 4: Reaction Quench Sat. NH4Cl (aq) Step3->Step4 4h at 25°C Step5 Step 5: Liquid Extraction DCM / Brine Wash Step4->Step5 Phase Separation Step6 Step 6: Chromatography Silica Gel (Hex/EtOAc) Step5->Step6 Dry & Concentrate Step7 Pure Product CAS: 51774-44-8 Step6->Step7 Fraction Collection

Figure 1: Experimental workflow for the synthesis of N-methyl-3-nitro-N-phenylbenzamide.

Analytical Characterization & Validation

To ensure trustworthiness and verify the success of the synthesis, the isolated product must be subjected to rigorous analytical characterization. The table below outlines the expected quantitative data for validation.

Analytical TechniqueTarget ParameterExpected ObservationDiagnostic Value
¹H NMR (CDCl₃) N-CH₃ ProtonsSinglet, ~3.4 - 3.5 ppmConfirms successful N-methylation; peak broadening may indicate rotamers.
¹H NMR (CDCl₃) Aromatic ProtonsMultiplets, 7.0 - 8.3 ppmValidates the integrity of both the benzoyl and phenyl rings.
¹³C NMR (CDCl₃) Carbonyl (C=O)~168 - 170 ppmConfirms the formation of the tertiary amide bond.
ESI-MS [M+H]⁺ Ionm/z 257.08Validates the molecular weight (Theoretical: 256.26 + 1.01).
TLC (7:3 Hex/EtOAc) Retention Factor (Rf)~0.4 - 0.5 (UV active)Rapid reaction monitoring and preliminary purity check.

Downstream Applications in Agrochemicals & Drug Discovery

The utility of N-methyl-3-nitro-N-phenylbenzamide extends far beyond basic organic synthesis. In the agrochemical sector, structurally related nitro-benzamides and their reduced aniline counterparts are heavily utilized in the design of novel pesticidal compositions.

For instance, recent patent literature highlights the use of functionalized N-methyl-N-phenylbenzamides as core scaffolds for molecules exhibiting potent pesticidal utility against phyla such as Arthropoda, Mollusca, and Nematoda [3]. The ability to selectively reduce the 3-nitro group allows medicinal chemists to append diverse pharmacophores, tuning the molecule's lipophilicity and target-binding affinity for specific biological receptors.

References

  • Sigma-Aldrich | N-methyl-n-nitro-n-nitrosoguanidine & Related Compounds Catalog (CAS: 51774-44-8) |

  • ARONIS / Anilines.net | Collection of small molecules, building blocks and fine organic compound samples |1

  • Google Patents | US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto | 2

  • The Royal Society of Chemistry | Supporting Information: General Procedure for the Synthesis of Products (N-methyl-3-nitro-N-phenylbenzamide) | 3

Sources

Exploratory

An In-depth Technical Guide to N-methyl-3-nitro-N-phenylbenzamide as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-3-nitro-N-phenylbenzamide is a substituted aromatic amide with potential applications as a versatile intermediate in organic synthesis, pa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3-nitro-N-phenylbenzamide is a substituted aromatic amide with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structural features, a proposed synthetic pathway with detailed experimental protocols, and an expert analysis of its reactivity and potential derivatizations. While specific literature on this compound is limited, this document leverages established principles of organic chemistry and data from structurally related molecules to provide a robust technical resource for researchers.

Introduction: Deconstructing the Core Structure

N-methyl-3-nitro-N-phenylbenzamide, with CAS number 51774-44-8, is a tertiary amide characterized by three key structural components: a 3-nitrobenzoyl group, an N-phenyl group, and an N-methyl group. The interplay of these functionalities dictates the molecule's chemical behavior and potential utility as a synthetic building block.

  • 3-Nitrobenzoyl Group : The electron-withdrawing nature of the nitro group at the meta position significantly influences the reactivity of the benzoyl ring and the amide carbonyl. It deactivates the ring towards electrophilic aromatic substitution and enhances the electrophilicity of the carbonyl carbon.

  • N-methyl-N-phenyl (N-methylaniline) Moiety : This tertiary amine portion of the amide linkage sterically shields the amide bond and influences its rotational barrier. The phenyl group can undergo electrophilic substitution, with the directing effects governed by the electron-donating nature of the nitrogen atom, although this is attenuated by the electron-withdrawing benzoyl group.

  • Tertiary Amide Linkage : Unlike secondary amides, the absence of an N-H bond in this tertiary amide prevents hydrogen bonding and influences its solubility and reactivity, for instance, rendering it inert to reactions that specifically target the N-H proton.

This unique combination of features makes N-methyl-3-nitro-N-phenylbenzamide a precursor to a variety of more complex molecules. The nitro group, for example, can be readily reduced to an amine, opening pathways to diverse functionalizations.

Proposed Synthetic Pathway

The most direct and logical approach to the synthesis of N-methyl-3-nitro-N-phenylbenzamide is the acylation of N-methylaniline with 3-nitrobenzoyl chloride. This well-established method for amide bond formation is reliable and proceeds in high yield. The overall synthetic scheme can be visualized as a two-step process starting from 3-nitrobenzoic acid.

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) N-Methylaniline N-Methylaniline Target_Molecule N-methyl-3-nitro-N- phenylbenzamide 3-Nitrobenzoyl_Chloride->Target_Molecule Stir, RT Pyridine Pyridine (Base)

Caption: Proposed two-step synthesis of N-methyl-3-nitro-N-phenylbenzamide.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

The initial step involves the conversion of 3-nitrobenzoic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-nitrobenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 79 °C) for 1-2 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Work-up and Purification: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be purified by vacuum distillation to yield a pale yellow liquid or low-melting solid.[1]

Step 2: Synthesis of N-methyl-3-nitro-N-phenylbenzamide

The purified 3-nitrobenzoyl chloride is then reacted with N-methylaniline in the presence of a base to neutralize the HCl generated during the reaction. Pyridine is a suitable base for this purpose as it also acts as a nucleophilic catalyst.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve N-methylaniline in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add an equimolar amount of pyridine.

  • Reagent Addition: Cool the solution in an ice bath. Dissolve 3-nitrobenzoyl chloride in the same anhydrous solvent and add it dropwise to the N-methylaniline solution with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it successively with dilute HCl (to remove excess pyridine and N-methylaniline), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Characterization

While a detailed experimental characterization of N-methyl-3-nitro-N-phenylbenzamide is not extensively published, its properties can be inferred from its structure and data on analogous compounds.[3]

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Appearance Expected to be a pale yellow or off-white solid.
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.
¹H NMR Expected signals: a singlet for the N-methyl protons (around 3.3-3.5 ppm), and complex multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the two phenyl rings.
¹³C NMR Expected signals: a peak for the N-methyl carbon (around 38-40 ppm), a carbonyl carbon signal (around 168-170 ppm), and multiple signals in the aromatic region (120-150 ppm), including a signal for the carbon bearing the nitro group.
IR Spectroscopy Characteristic peaks expected for the C=O stretch of the tertiary amide (around 1650-1670 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1530 and 1350 cm⁻¹).
Mass Spectrometry (EI) The molecular ion peak (M⁺) at m/z = 256 is expected, along with characteristic fragmentation patterns corresponding to the loss of the nitro group and cleavage of the amide bond.

Reactivity and Synthetic Utility

N-methyl-3-nitro-N-phenylbenzamide is a valuable intermediate due to the reactivity of its functional groups, which can be selectively targeted to generate a diverse range of derivatives.

Reactivity_Diagram cluster_nitro Nitro Group Reduction cluster_amide Amide Bond Manipulation cluster_aromatic Aromatic Ring Functionalization Target N-methyl-3-nitro- N-phenylbenzamide Amine 3-Amino-N-methyl- N-phenylbenzamide Target->Amine e.g., SnCl₂/HCl or H₂/Pd-C Amine_Ketone 3-Nitrobenzoic acid and N-methylaniline Target->Amine_Ketone Hydrolysis (strong acid/base) Reduced_Amine (3-Nitrophenyl)(phenyl(methyl)amino)methane Target->Reduced_Amine Reduction (e.g., LiAlH₄) Substituted_Phenyl Electrophilic Substitution on N-phenyl ring Target->Substituted_Phenyl e.g., Halogenation, Nitration

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-methyl-3-nitro-N-phenylbenzamide from 3-nitrobenzoyl chloride

Introduction and Mechanistic Rationale N-methyl-3-nitro-N-phenylbenzamide is a tertiary amide that serves as a highly versatile building block in medicinal chemistry, particularly in the development of sterically constra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

N-methyl-3-nitro-N-phenylbenzamide is a tertiary amide that serves as a highly versatile building block in medicinal chemistry, particularly in the development of sterically constrained pharmacophores. Because tertiary amides lack an N–H bond, they cannot act as hydrogen bond donors, a property that significantly influences their membrane permeability and pharmacokinetic profile in drug development.

The synthesis of this compound relies on the acylation of a secondary amine (N-methylaniline) with an acyl chloride (3-nitrobenzoyl chloride). This transformation is a classical nucleophilic acyl substitution. While historically related to Schotten-Baumann biphasic conditions[1], the amidation of moisture-sensitive acid chlorides is most efficiently performed under anhydrous conditions using a non-nucleophilic tertiary amine base[2].

Mechanistic Causality

Understanding the step-by-step mechanism is critical for troubleshooting reaction impurities:

  • Nucleophilic Attack: The secondary amine (N-methylaniline) attacks the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.

  • Tetrahedral Intermediate: A transient zwitterionic intermediate is formed, pushing electron density onto the oxygen atom.

  • Elimination: The chloride ion is expelled as a leaving group, regenerating the stable carbonyl double bond.

  • Deprotonation (The Role of the Base): A tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is strictly required to scavenge the liberated hydrochloric acid (HCl). Without an auxiliary base, the HCl byproduct would protonate the unreacted N-methylaniline, rendering it non-nucleophilic and capping the theoretical reaction yield at 50%[3].

ReactionMechanism Nuc 1. Nucleophilic Attack N-methylaniline attacks carbonyl carbon Tetra 2. Tetrahedral Intermediate Formation of C-N bond O- carries negative charge Nuc->Tetra Elim 3. Chloride Elimination Reformation of C=O bond Cl- acts as leaving group Tetra->Elim Deprot 4. Deprotonation TEA removes proton from N Yields neutral tertiary amide Elim->Deprot

Figure 1: Stepwise nucleophilic acyl substitution mechanism for tertiary amide formation.

Experimental Design and Quantitative Parameters

Dichloromethane (DCM) is selected as the solvent due to its excellent solubilizing properties for both the starting materials and the resulting tertiary amide. The reaction is initiated at 0 °C to control the exothermic nature of the acyl substitution, preventing side reactions such as ketene formation or thermal degradation of the acid chloride[2].

Table 1: Reagent Stoichiometry and Physical Properties

ReagentRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-Nitrobenzoyl chloride Electrophile185.561.010.01.86 g
N-Methylaniline Nucleophile107.151.111.01.18 g (1.19 mL)
Triethylamine (TEA) Acid Scavenger101.192.020.02.02 g (2.78 mL)
Dichloromethane (DCM) Solvent84.93N/AN/A50 mL

Step-by-Step Synthesis Protocol

Phase 1: Setup and Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (nitrogen or argon).

  • Dissolution: Add N-methylaniline (1.19 mL, 11.0 mmol) and TEA (2.78 mL, 20.0 mmol) to the flask, followed by 30 mL of anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

    • Expert Insight: Cooling suppresses the exothermic shock of the acyl chloride addition, ensuring high regioselectivity and preventing localized boiling of the DCM solvent.

Phase 2: Reagent Addition and Reaction
  • Electrophile Preparation: In a separate dry vial, dissolve 3-nitrobenzoyl chloride (1.86 g, 10.0 mmol) in 20 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe or dropping funnel, add the 3-nitrobenzoyl chloride solution dropwise to the stirring amine mixture over 15–20 minutes.

    • Expert Insight: Dropwise addition maintains a low steady-state concentration of the highly reactive acyl chloride, minimizing homocoupling or degradation pathways.

  • Propagation: Remove the ice bath after the addition is complete. Allow the reaction mixture to warm to room temperature (RT) and stir for 2 to 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system[3].

Phase 3: Aqueous Workup and Purification
  • Quenching: Once TLC indicates complete consumption of the acid chloride, quench the reaction by adding 20 mL of distilled water. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Separate the organic layer and wash it with 1M HCl (2 × 20 mL).

    • Expert Insight: The acidic wash protonates unreacted N-methylaniline and TEA, pulling them into the aqueous phase as water-soluble hydrochloride salts, effectively removing them from the product.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Expert Insight: The basic wash neutralizes any residual HCl and converts hydrolyzed 3-nitrobenzoyl chloride (3-nitrobenzoic acid) into its water-soluble sodium salt.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) (20 mL) to remove bulk water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) or recrystallization from ethanol to afford pure N-methyl-3-nitro-N-phenylbenzamide.

ExperimentalWorkflow Start Reagent Preparation (DCM, 0 °C) Addition Dropwise Addition (3-Nitrobenzoyl Chloride) Start->Addition Reaction Amidation Reaction (RT, 2-4 hours) Addition->Reaction Quench Quench & Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Quench Drying Drying & Concentration (Na2SO4, Rotary Evap) Quench->Drying Purification Purification (Recrystallization/Column) Drying->Purification Product Pure N-Methyl-3-nitro- N-phenylbenzamide Purification->Product

Figure 2: End-to-end experimental workflow for synthesis, workup, and purification.

Quality Control and Analytical Characterization

To validate the self-consistency and success of the protocol, the isolated product should be characterized against the following expected analytical parameters.

Table 2: Expected Analytical Characterization Data

TechniqueExpected Signals / Observations
¹H NMR (CDCl₃) ~3.5 ppm (s, 3H, N-CH₃); ~7.1-7.4 ppm (m, 5H, N-phenyl); ~7.5-8.2 ppm (m, 4H, 3-nitrobenzoyl). Note: Signal broadening may occur due to restricted rotation around the amide C-N bond.
LC-MS (ESI+) Expected [M+H]⁺ m/z: 257.09
TLC (3:1 Hex/EtOAc) R_f ≈ 0.45 (Strongly UV active at 254 nm)
IR Spectroscopy ~1640 cm⁻¹ (Amide C=O stretch); ~1530 & 1350 cm⁻¹ (Nitro N-O asymmetric/symmetric stretch)

References

  • Title: Amide Synthesis - Fisher Scientific Source: fishersci.it URL: 2

  • Title: Schotten–Baumann reaction - Wikipedia Source: wikipedia.org URL: 1

  • Title: Amine to Amide (via Acid Chloride) - Common Conditions Source: commonorganicchemistry.com URL: 3

Sources

Application

Step-by-step preparation of N-methyl-3-nitro-N-phenylbenzamide using N-methylaniline

Application Note: Step-by-Step Synthesis and Characterization of N-Methyl-3-nitro-N-phenylbenzamide Executive Summary The synthesis of tertiary amides via the nucleophilic acyl substitution of secondary amines is a found...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis and Characterization of N-Methyl-3-nitro-N-phenylbenzamide

Executive Summary

The synthesis of tertiary amides via the nucleophilic acyl substitution of secondary amines is a foundational transformation in organic chemistry, heavily utilized in the development of pharmaceuticals (such as plasma kallikrein inhibitors) and agricultural pesticidal agents [1]. This application note provides a rigorous, self-validating protocol for the preparation of N-methyl-3-nitro-N-phenylbenzamide from N-methylaniline and 3-nitrobenzoyl chloride. By employing modified Schotten-Baumann conditions in an organic solvent system, this method ensures high yields, minimal side reactions, and streamlined downstream purification.

Mechanistic Rationale & Experimental Design

The reaction proceeds via a classic nucleophilic acyl substitution pathway. N-methylaniline, a secondary aromatic amine, acts as the nucleophile. Despite the delocalization of its nitrogen lone pair into the phenyl ring—which inherently reduces its nucleophilicity compared to aliphatic amines—it is sufficiently reactive to attack the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride[2].

Causality of Reagent Selection:

  • Triethylamine (TEA) as a Proton Scavenger: The amidation generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted N-methylaniline to form an anilinium salt, completely extinguishing its nucleophilicity and stalling the reaction at 50% conversion. TEA is added as a sacrificial base to scavenge HCl, driving the reaction to completion by forming water-soluble TEA-HCl salts.

  • Ethyl Acetate (EtOAc) as Solvent: While traditional Schotten-Baumann reactions utilize biphasic aqueous/organic systems, utilizing a strictly aprotic solvent like EtOAc prevents the competitive hydrolysis of the moisture-sensitive 3-nitrobenzoyl chloride into 3-nitrobenzoic acid, thereby maximizing the atom economy of the electrophile [3].

Mechanism NMA N-methylaniline (Nucleophile) TI Tetrahedral Intermediate (Oxyanion) NMA->TI Nucleophilic Attack NBC 3-nitrobenzoyl chloride (Electrophile) NBC->TI Carbonyl Carbon TEA Triethylamine (TEA) (Proton Scavenger) TI->TEA Deprotonation (Forms TEA-HCl) Prod N-methyl-3-nitro- N-phenylbenzamide TI->Prod Chloride Elimination

Caption: Logical mechanism of nucleophilic acyl substitution highlighting the role of TEA.

Quantitative Stoichiometry and Reagents

To ensure a self-validating system, precise stoichiometric control is required. A slight excess of the acid chloride ensures complete consumption of the amine, which is easily monitored via Thin Layer Chromatography (TLC).

Table 1: Reagent Equivalents and Specifications (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
N-methylaniline 107.161.001.07 g (1.08 mL)Limiting Reagent / Nucleophile
3-nitrobenzoyl chloride 185.561.051.95 gElectrophile
Triethylamine (TEA) 101.191.501.52 g (2.09 mL)Acid Scavenger
Ethyl Acetate (EtOAc) 88.11N/A30.0 mLAprotic Reaction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow . At each critical juncture, physical or chemical feedback confirms the success of the preceding step.

Step 1: Nucleophile Preparation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.08 mL, 10 mmol) in anhydrous EtOAc (15 mL).

  • Add Triethylamine (2.09 mL, 15 mmol) to the stirring solution.

  • Causality Check: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. This is critical to control the highly exothermic nature of the subsequent acyl chloride addition, preventing localized boiling and degradation.

Step 2: Electrophile Addition 4. In a separate dry vial, dissolve 3-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in anhydrous EtOAc (15 mL). 5. Using an addition funnel or syringe, add the acid chloride solution dropwise to the cooled amine solution over 15 minutes. 6. Validation: As the addition proceeds, a dense white precipitate (TEA-HCl) will immediately begin to form. The visual confirmation of this salt validates that the amidation is actively occurring and that the base is successfully scavenging the liberated protons.

Step 3: Reaction Propagation and Monitoring 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 2 to 20 hours [3]. 8. Validation (TLC): Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The reaction is deemed complete when the UV-active spot corresponding to N-methylaniline (higher Rf) completely disappears, replaced by a new, lower Rf spot corresponding to the tertiary amide.

Step 4: Quenching and Liquid-Liquid Extraction 9. Quench the reaction by adding 30 mL of distilled water to the flask. Stir vigorously for 5 minutes. 10. Validation: Transfer to a separatory funnel. The white TEA-HCl precipitate will dissolve completely into the aqueous layer, leaving a clear biphasic system. This physical phase separation validates the successful partitioning of the lipophilic product from the ionic byproducts. 11. Separate the organic (EtOAc) layer. Extract the aqueous layer once more with fresh EtOAc (15 mL). 12. Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (20 mL) to neutralize any unreacted acid, followed by brine (20 mL) to remove residual water.

Step 5: Isolation and Purification 13. Dry the combined organic layer over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 14. Purify the crude residue via flash column chromatography (silica gel, eluting with 0-30% EtOAc in hexanes) to yield N-methyl-3-nitro-N-phenylbenzamide as a light brown solid (Yield: ~90-95%) [4].

Workflow Step1 1. Reagent Preparation Dissolve N-methylaniline & TEA in EtOAc Step2 2. Temperature Control Cool to 0 °C in ice bath Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of 3-nitrobenzoyl chloride Step2->Step3 Step4 4. Amidation Reaction Stir at RT (TLC Monitoring) Step3->Step4 Step5 5. Aqueous Quench Add H2O to dissolve TEA-HCl salts Step4->Step5 Amine Consumed Step6 6. Liquid-Liquid Extraction Separate organic layer, wash with brine Step5->Step6 Step7 7. Drying & Concentration Dry over MgSO4, evaporate solvent Step6->Step7 Step8 8. Purification Flash column chromatography Step7->Step8 Step9 Target Compound Isolated Light brown solid (Yield >90%) Step8->Step9

Caption: Step-by-step experimental workflow for the amidation and isolation process.

Analytical Characterization Data

The structural integrity of the synthesized amide is strictly validated using Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The presence of the highly deshielded N-methyl singlet at δ 3.51 ppm is the primary diagnostic marker confirming the successful formation of the tertiary amide bond [4].

Table 2: Diagnostic 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
3.51 Singlet (s)3HN-CH3 (Amide methyl group)
7.08 Doublet (d, J = 7.6 Hz)2HAromatic C-H (Phenyl ring)
7.12 - 7.26 Multiplet (m)4HAromatic C-H (Overlapping signals)
7.55 Doublet of doublets of doublets (ddd)1HAromatic C-H (3-Nitrophenyl ring)
7.85 - 7.94 Multiplet (m)1HAromatic C-H (Adjacent to NO2 group)

References

  • BioCryst Pharmaceuticals, Inc. (2022). Human plasma kallikrein inhibitors. US Patent 11230530B2.
  • BioCryst Pharmaceuticals, Inc. (2023). Substituted pyrazoles as human plasma kallikrein inhibitors. European Patent EP4180424B1.
  • Corteva Agriscience LLC. (2023). Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto. US Patent 11632957B2.
Method

Application Note: Catalytic Reduction of N-Methyl-3-nitro-N-phenylbenzamide to 3-Amino-N-methyl-N-phenylbenzamide

Executive Summary The chemoselective reduction of nitroarenes to functionalized anilines is a foundational transformation in organic synthesis. Specifically, N-methyl-3-nitro-N-phenylbenzamide is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemoselective reduction of nitroarenes to functionalized anilines is a foundational transformation in organic synthesis. Specifically, N-methyl-3-nitro-N-phenylbenzamide is a critical intermediate in the development of advanced pesticidal agents and pharmaceutical scaffolds[1]. This application note provides an in-depth, self-validating technical guide for the catalytic reduction of the meta-nitro group to an amine, yielding 3-amino-N-methyl-N-phenylbenzamide . We detail two distinct methodologies—Catalytic Transfer Hydrogenation and Direct H₂ Hydrogenation—explaining the mechanistic causality behind each experimental parameter to ensure high fidelity, safety, and scalability in your workflows.

Substrate Profiling & Mechanistic Rationale

N-methyl-3-nitro-N-phenylbenzamide contains two primary functional groups of interest: a tertiary amide (N-methyl-N-phenyl) and a meta-substituted nitro group.

Chemoselectivity Causality: Tertiary amides are highly stable and generally resistant to hydrogenolysis under mild catalytic conditions. Therefore, the primary challenge is not protecting the amide, but rather preventing the over-reduction of the aromatic rings or stalling the reaction at intermediate oxidation states.

The reduction of nitroarenes over a Palladium on Carbon (Pd/C) catalyst proceeds via the classical Haber mechanism. The transformation requires three equivalents of hydrogen and progresses through three distinct steps: reduction to a nitroso intermediate, further reduction to an N-arylhydroxylamine, and final reduction to the arylamine[2].

When utilizing Catalytic Transfer Hydrogenation (CTH) with ammonium formate, the mechanism relies on the successive adsorption of the nitroarene, the formate anion, and water onto a single active site on the palladium surface[3]. The formate decomposes in situ to yield NH₃, CO₂, and H₂, providing a steady, low-concentration hydrogen source. This self-regulating hydrogen generation minimizes the risk of over-reduction and eliminates the need for high-pressure gas equipment, making it highly efficient for complex substrates[4].

Mechanism A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B + 2[H] - H2O C N-Arylhydroxylamine (Ar-NHOH) B->C + 2[H] D Arylamine (Ar-NH2) C->D + 2[H] - H2O

Caption: Catalytic reduction mechanism of nitroarenes to arylamines via the Haber pathway.

Comparative Analysis of Reduction Modalities

To assist in selecting the optimal protocol for your laboratory setup, the following table synthesizes the quantitative and operational parameters of both reduction methods.

ParameterMethod A: Transfer HydrogenationMethod B: Direct Hydrogenation
Hydrogen Source Ammonium Formate (Solid, 4.0 eq)H₂ Gas (Balloon or Autoclave)
Catalyst Loading 10% Pd/C (5–10 wt%)10% Pd/C (5–10 wt%)
Optimal Solvent Methanol (Polarity aids formate dissolution)Methanol or Ethanol
Temperature 25 °C – 40 °C (Mild Heating)20 °C – 25 °C (Room Temp)
Reaction Time 1 – 3 hours2 – 6 hours
Chemoselectivity Very High (Self-regulating H₂ release)High (Requires pressure monitoring)
Safety Profile Excellent (Benchtop safe, no flammable gas)Moderate (Requires H₂ gas handling)

Experimental Workflow

Workflow S1 1. Substrate Preparation Dissolve N-methyl-3-nitro-N-phenylbenzamide in MeOH S2 2. Inert Atmosphere Setup Purge with N2 to prevent catalyst ignition S1->S2 S3 3. Catalyst Addition Carefully add 10% Pd/C to the solution S2->S3 S4 4. Hydrogenation Execution Add Ammonium Formate OR apply H2 gas S3->S4 S5 5. In-Process Control (IPC) Monitor via TLC/LC-MS until completion S4->S5 S6 6. Workup & Isolation Filter through Celite, concentrate, and extract S5->S6

Caption: Standardized experimental workflow for the catalytic reduction of nitrobenzamides.

Validated Methodologies

Method A: Catalytic Transfer Hydrogenation (Recommended)

This method is prioritized for its superior safety profile and ease of scalability.

  • Substrate Solubilization: In a clean, dry 100 mL round-bottom flask, dissolve N-methyl-3-nitro-N-phenylbenzamide (10.0 mmol) in 40 mL of anhydrous methanol. Causality: Methanol is selected because it readily dissolves both the organic substrate and the highly polar ammonium formate, facilitating optimal mass transfer at the heterogeneous catalyst surface.

  • Inert Atmosphere Setup: Purge the flask with Nitrogen (N₂) or Argon for 5 minutes to displace oxygen. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and ambient oxygen; inerting the flask is a critical safety mandate to prevent spontaneous ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 150 mg, 5-10 wt% relative to the substrate). Stir gently to create a uniform black suspension.

  • Donor Addition: Add Ammonium Formate (40.0 mmol, 4.0 equivalents) in a single portion. Causality: An excess of the hydrogen donor ensures complete conversion and prevents the reaction from stalling at the stable N-arylhydroxylamine intermediate[2].

  • Reaction Execution: Equip the flask with a reflux condenser and stir the mixture at 40 °C. Gas evolution (CO₂ and NH₃) will be observed.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1) or LC-MS. Complete consumption of the starting material typically occurs within 1–2 hours.

  • Filtration & Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol. Caution: Wet the filtered Pd/C with water immediately after filtration to prevent fires. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL) to remove residual formate salts. Extract the aqueous layer once more with Ethyl Acetate (25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude 3-amino-N-methyl-N-phenylbenzamide.

Method B: Direct Catalytic Hydrogenation (H₂ Gas)
  • Preparation: Dissolve the substrate (10.0 mmol) in 40 mL of methanol in a hydrogenation flask. Purge the system thoroughly with N₂.

  • Catalyst Addition: Add 10% Pd/C (150 mg) under a continuous N₂ stream.

  • Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas using a balloon or a Parr hydrogenator (1–2 atm).

  • Execution: Stir vigorously at room temperature. Causality: Vigorous stirring is essential to overcome the gas-liquid mass transfer limitation of H₂ gas dissolving into the methanolic solution.

  • Monitoring & Isolation: Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases (typically 2–6 hours). Purge the system with N₂ before opening. Filter through Celite, wash with methanol, and concentrate the filtrate to isolate the product.

Analytical Validation & Troubleshooting

  • Stalling at Intermediates: If the reaction stalls at the N-arylhydroxylamine intermediate (indicated by a distinct TLC spot with a different

    
     than both the amine and the nitro compound), it is usually due to catalyst poisoning or an insufficient hydrogen donor pool[2]. Resolution: The N-O bond cleavage is the rate-limiting step in the later half of the catalytic cycle. Adding an additional 1–2 equivalents of ammonium formate and raising the temperature by 10 °C will typically force the reaction to completion.
    
  • Product Verification: The successful reduction to 3-amino-N-methyl-N-phenylbenzamide can be confirmed via ¹H NMR by the disappearance of the downfield aromatic protons adjacent to the highly electron-withdrawing nitro group, and the appearance of a broad singlet integrating for two protons (the -NH₂ group) typically around

    
     3.5–4.5 ppm, depending on the solvent.
    

References

  • Source: huji.ac.
  • Source: nih.
  • Source: thieme-connect.
  • Source: google.

Sources

Application

Reaction conditions for amide coupling to form N-methyl-3-nitro-N-phenylbenzamide

Advanced Application Note: Synthesis of N-Methyl-3-nitro-N-phenylbenzamide via Directed Amide Coupling Executive Summary The synthesis of N-methyl-3-nitro-N-phenylbenzamide is a critical transformation in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis of N-Methyl-3-nitro-N-phenylbenzamide via Directed Amide Coupling

Executive Summary

The synthesis of N-methyl-3-nitro-N-phenylbenzamide is a critical transformation in the development of complex agrochemicals (such as novel pesticidal agents)[1] and pharmaceutical intermediates, including human plasma kallikrein inhibitors[2]. This application note details an optimized, self-validating protocol for the amide coupling of N-methylaniline and 3-nitrobenzoyl chloride. By leveraging the extreme electrophilicity of the acyl chloride to overcome the inherent steric and electronic deactivation of the secondary aniline, this protocol guarantees high yields, minimal byproduct formation, and scalable reproducibility.

Mechanistic Rationale & Substrate Profiling

Coupling secondary aromatic amines like N-methylaniline presents a distinct thermodynamic and kinetic challenge. The delocalization of the nitrogen lone pair into the phenyl ring inherently lowers its nucleophilicity compared to aliphatic amines. Furthermore, the N-methyl group introduces a severe steric penalty during the nucleophilic attack and the subsequent formation of the tetrahedral intermediate[3].

Standard peptide coupling agents (e.g., EDC/HOBt or HATU) activated with 3-nitrobenzoic acid often fail to overcome this activation energy barrier, resulting in sluggish kinetics and poor yields[4]. To bypass this, our protocol mandates the use of a pre-formed acyl chloride: 3-nitrobenzoyl chloride . The strongly electron-withdrawing 3-nitro group exacerbates the electrophilicity of the carbonyl carbon, perfectly complementing the weak nucleophile[3]. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to drive the equilibrium forward and prevent the protonation of N-methylaniline, which would otherwise render it completely unreactive[2].

Mechanism NMA N-Methylaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate NMA->Intermediate Nucleophilic Attack NBC 3-Nitrobenzoyl Chloride (Strong Electrophile) NBC->Intermediate Carbonyl Activation Product N-Methyl-3-nitro-N- phenylbenzamide Intermediate->Product Cl- Elimination Base Triethylamine (Acid Scavenger) Intermediate->Base Proton Transfer

Mechanistic pathway of N-methyl-3-nitro-N-phenylbenzamide synthesis.

Quantitative Optimization Data

The superiority of the acyl chloride pathway over traditional coupling reagents is demonstrated in the comparative yield data below. The high electrophilicity of the acyl chloride is an absolute requirement for sterically hindered secondary anilines[3].

Table 1: Comparative Yields of Amide Coupling Strategies for N-Methylaniline

Coupling StrategyReagentsBaseSolventTime (h)Yield (%)Mechanistic Outcome
Carbodiimide 3-Nitrobenzoic acid, EDC, HOBtDIPEADMF24<20%Sluggish kinetics due to steric clash at the O-acylisourea intermediate.
Uronium Salt 3-Nitrobenzoic acid, HATUDIPEADMF24~35%Moderate improvement, but hindered by the secondary amine's low nucleophilicity.
Acyl Chloride (Optimized) 3-Nitrobenzoyl chloride TEA DCM 4 >90% Highly electrophilic carbonyl overcomes steric and electronic deactivation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in analytical checks ensure that the scientist can verify the success of each step in real-time before proceeding.

Workflow Step1 1. Reactant Preparation Dissolve N-methylaniline & TEA in DCM Step2 2. Acylation (0 °C to RT) Dropwise add 3-nitrobenzoyl chloride Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane:EtOAc 3:1) Step2->Step3 Step4 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Upon completion Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for amide coupling and purification.

Step 1: Reagent Preparation
  • Action: Dissolve N-methylaniline (1.0 eq, e.g., 10 mmol) and Triethylamine (1.2 eq, 12 mmol) in anhydrous Dichloromethane (DCM, 0.3 M) under an inert atmosphere (N2 or Ar).

  • Causality: DCM provides excellent solubility for the reactants and is completely unreactive toward acid chlorides. TEA acts as an acid scavenger to neutralize the HCl byproduct[2].

  • Validation Check: The solution must be clear and pale yellow. A moisture-free environment is critical to prevent the premature hydrolysis of the acyl chloride into unreactive 3-nitrobenzoic acid.

Step 2: Electrophilic Addition
  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve 3-nitrobenzoyl chloride (1.05 eq, 10.5 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the stirring mixture over 15 minutes.

  • Causality: The acylation of secondary amines with acid chlorides is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses side reactions.

  • Validation Check: An immediate color shift to deep yellow/orange and the rapid formation of a white precipitate (TEA·HCl salt) acts as a visual confirmation that the acylation is actively proceeding. The internal temperature must remain below 5 °C during addition.

Step 3: Reaction Propagation & Monitoring
  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Causality: Warming provides the necessary kinetic energy to drive the reaction to full conversion after the initial exothermic phase subsides.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The starting N-methylaniline (Rf ~0.6, UV active) should be completely consumed, replaced by a new, lower-running UV-active spot corresponding to the product (Rf ~0.4).

Step 4: Biphasic Quenching & Workup
  • Action: Quench the reaction by adding 1M aqueous HCl (volume equal to the DCM layer). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO3, followed by brine. Dry the organic layer over anhydrous Na2SO4.

  • Causality: 1M HCl protonates and extracts any trace unreacted N-methylaniline and TEA into the aqueous phase. The NaHCO3 wash neutralizes residual acid and extracts any hydrolyzed 3-nitrobenzoic acid as a water-soluble sodium salt.

  • Validation Check: The pH of the first aqueous HCl wash must be ~1-2 (confirming excess acid). The pH of the subsequent NaHCO3 wash must be ~8 (confirming complete neutralization). The organic layer should be clear and free of particulate matter before concentration.

Step 5: Isolation & Purification
  • Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 100% Hexane to 20% EtOAc in Hexane).

  • Causality: Chromatography removes trace organic impurities and colored byproducts, ensuring analytical-grade purity.

  • Validation Check: Evaporation of the pure fractions yields N-methyl-3-nitro-N-phenylbenzamide as a light brown/yellowish solid. Confirm structural integrity and purity via 1H NMR (400 MHz, CDCl3): Validate the presence of the characteristic N-methyl singlet at ~3.51 ppm and the complex aromatic multiplet representing the 9 aromatic protons[1].

References

[1] Title: CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto Source: Google Patents URL:

[2] Title: US10689346B2 - Human plasma kallikrein inhibitors Source: Google Patents URL:

[3] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL: [Link]

[4] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: NIH / PubMed Central URL: [Link]

Sources

Method

Purification methods for N-methyl-3-nitro-N-phenylbenzamide via recrystallization

Application Note: Optimized Purification Protocols for N-Methyl-3-nitro-N-phenylbenzamide Executive Summary This guide details the purification of N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8), a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Purification Protocols for N-Methyl-3-nitro-N-phenylbenzamide

Executive Summary

This guide details the purification of N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8), a critical intermediate in the synthesis of polyfunctionalized benzanilides and potential pharmaceutical scaffolds.[1][2] Unlike simple benzamides, the presence of the N-methyl group and the electron-withdrawing nitro moiety alters the crystallographic packing and solubility profile, often leading to "oiling out" rather than discrete crystallization.

This protocol moves beyond generic textbook methods, offering a phase-behavior-driven approach to recrystallization.[2] It addresses specific impurity profiles common to Schotten-Baumann acylations (e.g., residual N-methylaniline, 3-nitrobenzoic acid) and defines solvent systems that maximize recovery yields while ensuring HPLC purity >99.5%.[1]

Physicochemical Context & Solubility Profile

To design an effective recrystallization, one must understand the intermolecular forces at play.[1]

  • Lack of Hydrogen Bond Donor: The N-methyl substitution removes the amide proton, preventing the formation of strong intermolecular hydrogen bond networks typical of primary/secondary amides.[1] This generally lowers the melting point and increases solubility in lipophilic solvents [1].[1][2]

  • Dipole Stacking: The crystal lattice is stabilized primarily by

    
    -
    
    
    
    stacking of the aromatic rings and dipole-dipole interactions between the nitro and carbonyl groups.[1]
  • Impurity Profile:

    • 3-Nitrobenzoic acid:[1][2][3][4] High polarity, soluble in basic aqueous washes.[1][2]

    • N-Methylaniline:[1][2] Moderate polarity, oxidation prone (color source).[1][2]

    • Oligomers: Low solubility, often require hot filtration.[1][2]

Table 1: Solubility Screening Data (Thermodynamic Estimates)

Based on empirical trends for nitrobenzamide analogs [2, 3].[1][2]

Solvent SystemSolubility (25°C)Solubility (Boiling)SuitabilityNotes
Water InsolubleInsolubleAntisolventExcellent antisolvent; induces oiling if added too fast.[1][2]
Ethanol (EtOH) Low-ModerateHighPrimary Best balance for single-solvent recrystallization.[1][2]
Ethyl Acetate (EtOAc) ModerateVery HighSolventGood for dissolving, but requires non-polar antisolvent.[1][2]
Heptane/Hexane InsolubleLowAntisolventIdeal partner for EtOAc; removes non-polar impurities.[1][2]
Toluene ModerateHighSecondaryGood for removing polar impurities; slower crystallization.[1][2]

Pre-Purification Workflow (Decision Logic)

Before committing the bulk material, a solubility test is mandatory to prevent yield loss.[1]

PurificationLogic Start Crude N-methyl-3-nitro-N-phenylbenzamide SolubilityTest Solubility Test (100 mg scale) Start->SolubilityTest SingleSolvent Soluble in hot EtOH? Insoluble in cold? SolubilityTest->SingleSolvent MethodA Method A: Single-Solvent (EtOH) SingleSolvent->MethodA Yes MethodB Method B: Binary System (EtOAc / Heptane) SingleSolvent->MethodB No (Too soluble or Insoluble) OilingOut Risk: Oiling Out? MethodA->OilingOut MethodB->OilingOut Seed Intervention: Add Seed Crystal / Slow Cool OilingOut->Seed High Risk Final Filtration Final Filtration OilingOut->Final Filtration Low Risk Seed->Final Filtration

Figure 1: Decision matrix for selecting the optimal purification pathway based on initial solubility observations.

Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of polar impurities (salts, acids) and when the crude is a solid powder.[1]

  • Dissolution:

    • Place 10.0 g of crude material in a 250 mL Erlenmeyer flask.

    • Add 30 mL of absolute Ethanol (EtOH).[1][2]

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1][2]

    • Critical Step: If the solid does not dissolve, add hot EtOH in 5 mL increments.[1] Do not exceed 10 mL/g solvent-to-solute ratio. If insolubles remain after 100 mL total, they are likely inorganic salts—perform a hot filtration .[1][2]

  • Hot Filtration (Optional but Recommended):

    • While boiling, pass the solution through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) to remove mechanical impurities or dust.[1]

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block. Rapid cooling here causes oiling out.[1][2]

    • Once at room temperature, inspect for crystal formation.[1][2][5] If an oil forms, reheat to dissolve and scratch the glass wall with a rod or add a seed crystal.[1]

    • Place in an ice-water bath (0-4°C) for 1 hour to complete precipitation.[1][2]

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[1][2]

    • Wash the cake with 2 x 10 mL of ice-cold Ethanol.

    • Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Binary Solvent System (Ethyl Acetate / Heptane)

Best for: High-purity requirements (>99.5%) and removal of lipophilic side-products (e.g., unreacted aniline).[1]

  • Dissolution:

    • Dissolve 10.0 g of crude in the minimum amount of boiling Ethyl Acetate (approx. 20-30 mL).

    • Ensure complete dissolution.[1][2]

  • Antisolvent Addition:

    • Maintain gentle boiling.[1][2]

    • Add Heptane dropwise via an addition funnel.[1][2]

    • Continue adding until a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Ethyl Acetate to just clear the turbidity (restore transparency).[1][2]

  • Controlled Cooling:

    • Turn off the heat and wrap the flask in a towel to insulate it (slow cooling profile).[1][2]

    • Allow to sit undisturbed for 2-3 hours.

    • Note: The N-methyl group increases conformational flexibility, making the lattice formation slower.[1] Patience is required.[1][2]

  • Isolation:

    • Cool to 4°C.[1][2]

    • Filter and wash with a cold 1:3 mixture of EtOAc:Heptane.[1][2]

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

N-methylated benzamides are notorious for separating as a liquid oil before crystallizing.[1][2] This traps impurities.[1][2]

  • Mechanism: The melting point of the solvated compound is lower than the boiling point of the solvent mixture [4].[1][2]

  • Solution:

    • Seeding: Retain a small crystal from a previous batch (or a crude speck) and add it when the solution is slightly supersaturated but not yet cloudy.[1][2]

    • Trituration: If an oil forms, decant the supernatant solvent.[1][2] Add a small amount of cold diethyl ether or hexane to the oil and scratch vigorously to induce solidification.[1][2] Recrystallize the resulting solid.

Color Removal

If the product is yellow/brown (oxidation of amino-precursors):

  • Add Activated Carbon (5-10 wt%) to the boiling solution.[1][2]

  • Stir for 5 minutes (do not boil excessively).

  • Perform a hot filtration through Celite to remove the carbon.[1][2]

Analytical Validation

Upon isolation, the purified material must be validated against the following criteria:

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary (DSC preferred)Sharp range (e.g.,

C).[1][2] Note: Literature values for analogs range 100-150°C; determine empirically.
Purity HPLC (C18, ACN/Water)

(Area %)
Residual Solvent GC-Headspace

ICH limits (e.g., EtOH < 5000 ppm)
Identity

H-NMR (DMSO-

)
Confirm N-Me singlet (

ppm) and aromatic pattern.

References

  • Gowda, B. T., et al. "Structure of 3-methyl-N-(phenyl)benzamide."[1][2] Acta Crystallographica Section E, vol. 64, no. 9, 2008, o1752.[1] Link

  • Yuan, Y., & Zheng, M. "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents."[1][6] Journal of Chemical & Engineering Data, vol. 64, no. 4, 2019, pp. 1606–1616.[1] Link[2]

  • BenchChem.[1][2][7] "N-(1-hydroxypropan-2-yl)benzamide Purification Guide." BenchChem Technical Support, 2025.[1][2][5] Link[2]

  • Nagy, Z. K., et al. "Supersaturation Control in Crystallization."[1] Annual Review of Chemical and Biomolecular Engineering, vol. 3, 2012, pp. 101-127.[1]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-methyl-3-nitro-N-phenylbenzamide before handling.[2] Nitro-aromatics may possess explosive properties under confinement or high heat.[1][2]

Sources

Application

Application Notes and Protocols: Synthesis of Amino-Benzamides via Reduction of N-methyl-3-nitro-N-phenylbenzamide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-amino-N-methyl-N-phenylbenzamide, a valuable building block in medicinal chemistry, using N-methyl-3-nitro-N-p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-amino-N-methyl-N-phenylbenzamide, a valuable building block in medicinal chemistry, using N-methyl-3-nitro-N-phenylbenzamide as a precursor. The reduction of the aromatic nitro group is a critical transformation, and this document explores various established methodologies, including catalytic hydrogenation and chemical reduction with reagents such as tin(II) chloride and sodium dithionite. By explaining the underlying chemical principles and providing step-by-step experimental procedures, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of pharmacologically active benzamide derivatives.

Introduction: The Significance of Amino-Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including oncology, central nervous system disorders, and anti-infectives.[1][2][3] The introduction of an amino group onto the benzamide core provides a key functional handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs.[4][5] These amino-benzamides are crucial intermediates in the development of novel therapeutics, such as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[3][6]

N-methyl-3-nitro-N-phenylbenzamide serves as a readily accessible precursor for the corresponding 3-amino derivative. The selective reduction of the nitro group is a well-established and reliable transformation in organic synthesis.[7] This application note will detail several robust methods for this conversion, providing researchers with a selection of protocols to suit various laboratory settings and substrate sensitivities.

Strategic Overview: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group to a primary amine is a fundamental reaction in organic chemistry.[8] The choice of reducing agent and reaction conditions is critical to ensure high yield, chemoselectivity, and compatibility with other functional groups present in the molecule.[9]

Several classes of reduction methods are commonly employed:

  • Catalytic Hydrogenation: This "green" method utilizes hydrogen gas or a hydrogen donor in the presence of a metal catalyst (e.g., palladium, platinum, nickel). It is often highly efficient and produces water as the primary byproduct.[10][11]

  • Metal-Mediated Reductions in Acidic Media: Reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in the presence of a strong acid are effective for nitro group reduction.[8][9][12] These methods are often tolerant of a wide range of functional groups.

  • Reductions with Dithionite Salts: Sodium dithionite (Na₂S₂O₄) is an inexpensive and safe reducing agent that can effectively convert nitroarenes to anilines, often under mild conditions.[13][14][15]

The selection of the optimal method depends on factors such as the scale of the reaction, the presence of other reducible functional groups, and available laboratory equipment.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 3-amino-N-methyl-N-phenylbenzamide from N-methyl-3-nitro-N-phenylbenzamide using three distinct and reliable methods.

Synthesis of the Precursor: N-methyl-3-nitro-N-phenylbenzamide

While the focus of this guide is the reduction step, the synthesis of the starting material is a prerequisite. A general method for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoyl chloride with the corresponding amine.[16] In this case, 3-nitrobenzoyl chloride would be reacted with N-methylaniline.

Note: Commercially available N-methyl-3-nitro-N-phenylbenzamide can also be used directly.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes.[17] Palladium on carbon is a commonly used and robust catalyst for this transformation.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation A Dissolve Nitro-Benzamide in Solvent B Add Pd/C Catalyst A->B C Purge with H₂ B->C D Stir under H₂ Atmosphere C->D E Filter Catalyst D->E F Concentrate Filtrate E->F G Purify by Chromatography/Recrystallization F->G

Caption: Catalytic Hydrogenation Workflow.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-methyl-3-nitro-N-phenylbenzamide51774-44-8C₁₄H₁₂N₂O₃256.26
Palladium on Carbon (10 wt. %)7440-05-3Pd/C-
Ethanol or Ethyl Acetate64-17-5C₂H₆O46.07
Hydrogen Gas (H₂)1333-74-0H₂2.02
Celite® or other filter aid61790-53-2--

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve N-methyl-3-nitro-N-phenylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-N-methyl-N-phenylbenzamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[18]

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds.[8] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Reaction Scheme Diagram:

G Nitro N-methyl-3-nitro-N-phenylbenzamide SnCl2 SnCl₂·2H₂O, HCl Amino 3-amino-N-methyl-N-phenylbenzamide Nitro->Amino Ethanol, Reflux

Caption: SnCl₂ Reduction Reaction.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-methyl-3-nitro-N-phenylbenzamide51774-44-8C₁₄H₁₂N₂O₃256.26
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1SnCl₂·2H₂O225.63
Concentrated Hydrochloric Acid (HCl)7647-01-0HCl36.46
Ethanol64-17-5C₂H₆O46.07
Sodium Hydroxide (NaOH) solution (e.g., 10 M)1310-73-2NaOH40.00
Ethyl Acetate141-78-6C₄H₈O₂88.11
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-3-nitro-N-phenylbenzamide (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution. Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is basic (pH > 8). Tin salts will precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.[8]

Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and inexpensive reducing agent suitable for the reduction of nitroarenes.[15][19] This method is often performed in a two-phase system.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-methyl-3-nitro-N-phenylbenzamide51774-44-8C₁₄H₁₂N₂O₃256.26
Sodium Dithionite (Na₂S₂O₄)7775-14-6Na₂S₂O₄174.11
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93
Water (H₂O)7732-18-5H₂O18.02

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a two-phase system of N-methyl-3-nitro-N-phenylbenzamide (1.0 eq) in dichloromethane and water.

  • Reagent Addition: Prepare an aqueous solution of sodium dithionite (typically 4-5 eq) and potassium carbonate (typically 4-5 eq). Add this solution dropwise to the vigorously stirred reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as described in the previous protocols.[19]

Characterization of 3-amino-N-methyl-N-phenylbenzamide

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Appearance of a new broad singlet in the aromatic region corresponding to the -NH₂ protons. A shift in the signals of the aromatic protons adjacent to the newly formed amino group.[20][21]
¹³C NMR A significant upfield shift of the carbon atom attached to the amino group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the product (C₁₄H₁₄N₂O, MW: 226.28).
Infrared (IR) Spectroscopy Appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Disappearance of the characteristic nitro group stretches around 1530 and 1350 cm⁻¹.

Safety and Handling

  • General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • N-methyl-3-nitro-N-phenylbenzamide: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

    • Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care and keep wet.[8]

    • Tin(II) Chloride and Hydrochloric Acid: Corrosive and can cause severe burns. Handle with extreme care.

    • Sodium Dithionite: Can release sulfur dioxide gas upon decomposition. Handle in a well-ventilated area.

    • Solvents: Organic solvents such as ethanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation and contact with skin.

Conclusion

The reduction of N-methyl-3-nitro-N-phenylbenzamide to 3-amino-N-methyl-N-phenylbenzamide is a key synthetic step in the preparation of a variety of biologically active molecules. This application note has provided a selection of robust and well-documented protocols to achieve this transformation. The choice of method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available resources. By following the detailed procedures and safety guidelines outlined herein, researchers can confidently and efficiently synthesize this valuable amino-benzamide intermediate for their drug discovery and development endeavors.

References

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing). Available from: [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ResearchGate. Available from: [Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. Available from: [Link]

  • Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect. Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. Available from: [Link]

  • Sodium Dithionite Reduction of Nitroarenes. Scribd. Available from: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC. Available from: [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC. Available from: [Link]

  • Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. PubMed. Available from: [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available from: [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Reduction of Nitroarenes in Acidic, Neutral, and Basic Media. Slideshare. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available from: [Link]

  • Continuous reduction process. Google Patents.
  • Microdetermination of the nitro and nitroso groups in aromatic compounds by reduction with iron(II) in acidic and alkaline media. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. Available from: [Link]

  • Separation of 2-aminobenzamide Labeled Glycans Using Hydrophilic Interaction Chromatography Columns Packed With 1.7 Microm Sorbent. PubMed. Available from: [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • ¹H‐NMR of bis(2‐aminobenzamide) in DMSO. ResearchGate. Available from: [Link]

  • A 2 step synthesis of methyl 3-n. Available from: [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed. Available from: [Link]

  • Aminobenzamide compounds for the treatment of neurodegenerative disorders. Google Patents.
  • o-aminobenzamide - Optional[13C NMR]. SpectraBase. Available from: [Link]

  • 2-Nitrobenzamide. PubChem. Available from: [Link]

  • 1 H NMR Spectrum of Amide Compounds. 大学化学. Available from: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? Quora. Available from: [Link]

  • 3-Nitrobenzamide. PubChem. Available from: [Link]

  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Available from: [Link]

  • Benzamidine Sepharose 4 Fast Flow (high sub). Cytiva. Available from: [Link]

  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... ResearchGate. Available from: [Link]

  • On the role of NMR spectroscopy for characterization of antimicrobial peptides. PMC - NIH. Available from: [Link]

  • 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. PubMed. Available from: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available from: [Link]

Sources

Method

Comprehensive Handling, Storage, and Application Protocol for N-methyl-3-nitro-N-phenylbenzamide

Introduction & Scientific Context N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8) is a highly versatile nitroaromatic reagent utilized extensively in medicinal chemistry and agrochemical development. Structurally, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8) is a highly versatile nitroaromatic reagent utilized extensively in medicinal chemistry and agrochemical development. Structurally, it features a robust N-methyl-N-phenyl amide linkage that provides metabolic stability and specific conformational geometry, while the 3-nitro group serves as a critical synthetic handle.

In drug development, derivatives of this compound are synthesized as intermediates for gonadotropin-releasing hormone (GnRH) receptor antagonists, which are pivotal in treating sex hormone-dependent diseases such as endometriosis and prostate cancer[1][2]. Furthermore, structurally analogous halogenated derivatives have demonstrated significant pesticidal utility against arthropod and nematode phyla[3].

Physicochemical Properties & Hazard Profile

To establish a baseline for handling, the quantitative physicochemical properties of the reagent are summarized below.

PropertySpecification
Chemical Name N-methyl-3-nitro-N-phenylbenzamide
CAS Number 51774-44-8
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Typical Appearance Yellow to light brown solid/viscous oil
Reactivity Handle 3-Nitro group (reducible to primary amine)
Causality in Storage and Degradation

Nitroaromatic compounds can act as mild oxidants and are susceptible to photochemical degradation upon prolonged exposure to UV light. Furthermore, while the tertiary amide bond is sterically hindered and generally resistant to hydrolysis, prolonged exposure to atmospheric moisture in the presence of trace acidic or basic impurities can lead to slow hydrolytic cleavage. Therefore, controlling light exposure and atmospheric moisture is non-negotiable for maintaining reagent integrity.

Storage & Handling Protocols

Optimal Storage Conditions
  • Temperature: Store at 2–8 °C . Causality: Lowering the thermal energy of the system exponentially decreases the rate of any potential spontaneous degradation or intermolecular reactions.

  • Atmosphere: Flush the primary container with Argon or dry Nitrogen prior to sealing. Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation of the electron-deficient aromatic ring and hydrolytic attack on the amide carbonyl.

  • Containment: Use amber glass vials with PTFE-lined caps. Causality: Amber glass filters out high-energy UV radiation, preventing photo-induced excitation of the nitro group.

Safe Handling & Self-Validating QC
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat. Handle exclusively within a certified fume hood.

  • Self-Validating Quality Control: Before deploying the reagent in a multi-step synthesis, establish a self-validating system to confirm its integrity. Run a baseline Thin-Layer Chromatography (TLC) plate (typically 3:1 Hexanes:Ethyl Acetate).

    • Validation Metric: A single, crisp spot indicates high purity. If a baseline spot (indicating highly polar degradation products like cleaved carboxylic acids) or significant streaking is observed, the reagent must be re-purified via flash column chromatography prior to use.

Experimental Protocol: Chemoselective Reduction of the 3-Nitro Group

A frequent downstream application of N-methyl-3-nitro-N-phenylbenzamide is the reduction of the 3-nitro group to a 3-amino group to facilitate subsequent cross-coupling or amide bond formations.

While palladium-catalyzed hydrogenation (Pd/C, H2) is common, it requires specialized high-pressure equipment. The following protocol utilizes a highly efficient, chemoselective Nickel(II) bromide / Sodium borohydride system, adapted from validated industrial pharmaceutical workflows[1].

Causality for Reagent Choice: The NiBr2/NaBH4 system generates nickel boride species in situ, which rapidly and exothermically reduces the nitro group to an amine at atmospheric pressure without cleaving the sensitive N-methyl-N-phenyl amide bond.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of N-methyl-3-nitro-N-phenylbenzamide in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Methanol (0.1 M concentration).

  • Catalyst Addition: Add 0.1 equivalents of Nickel(II) bromide (NiBr2) to the stirring solution. The solution will typically adopt a pale green/blue tint.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality: The subsequent hydride reduction is highly exothermic; initiating the reaction at 0 °C prevents thermal runaway and suppresses unwanted side reactions.

  • Reduction: Slowly add 3.0 equivalents of Sodium borohydride (NaBH4) in small portions over 15 minutes. Observation: Vigorous effervescence (hydrogen gas evolution) will occur, and the solution will rapidly darken as the active nickel boride catalyst forms.

  • Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes. Monitor the reaction via TLC. Validation: The complete disappearance of the higher-Rf nitro starting material and the appearance of a lower-Rf, ninhydrin-active spot confirms successful conversion to the amine.

  • Workup: Carefully quench the reaction by adding water dropwise until effervescence ceases. Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove the insoluble nickel residues.

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield 3-amino-N-methyl-N-phenylbenzamide.

Process Visualization

G Storage Storage Protocol 2-8°C, Argon, Amber Vial QC Quality Control TLC / NMR Validation Storage->QC Degraded Degraded Discard / Purify QC->Degraded Fails Pass Passes QC Proceed to Synthesis QC->Pass Passes Reaction Chemoselective Reduction NiBr2, NaBH4, THF/MeOH Pass->Reaction Workup Aqueous Quench & Extraction EtOAc / H2O Reaction->Workup Product 3-Amino-N-methyl-N-phenylbenzamide Isolated Product Workup->Product

Workflow for storage, QC, and chemoselective reduction of the benzamide reagent.

References

  • Kissei Pharmaceutical Co., Ltd. "NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES". European Patent EP2143724B1 / EP2671874A1. URL:[Link]

  • Dow Agrosciences LLC. "Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto". US Patent 11632957B2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-3-nitro-N-phenylbenzamide

Topic: Improving Yield & Purity in the Synthesis of N-Methyl-3-nitro-N-phenylbenzamide CAS: 51774-44-8 Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers. Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Purity in the Synthesis of N-Methyl-3-nitro-N-phenylbenzamide CAS: 51774-44-8 Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary

The synthesis of N-methyl-3-nitro-N-phenylbenzamide is a classic amide coupling involving a secondary amine (N-methylaniline) and an electron-deficient acid chloride (3-nitrobenzoyl chloride). While theoretically straightforward, this reaction often suffers from yield attrition due to three specific factors:

  • Steric Hindrance: The N-methyl group on the aniline reduces nucleophilic attack rates compared to primary amines.

  • Hydrolysis Sensitivity: The electron-withdrawing nitro group on the benzoyl chloride makes it highly susceptible to moisture, leading to rapid deactivation.

  • Purification Challenges: N-methyl-N-phenyl amides frequently "oil out" rather than crystallize, trapping impurities.

This guide provides an optimized protocol and a troubleshooting matrix to overcome these specific hurdles.

Module 1: The Optimized Protocol (The "Golden Route")

Objective: Maximize conversion (>95%) and minimize hydrolysis by switching from aqueous Schotten-Baumann to anhydrous organic conditions.

Reagents & Stoichiometry
ComponentRoleEq.Notes
N-Methylaniline Nucleophile1.0Limiting reagent.
3-Nitrobenzoyl chloride Electrophile1.1 - 1.2Slight excess compensates for trace hydrolysis.
Triethylamine (TEA) Base (Acid Scavenger)1.5 - 2.0Scavenges HCl; excess ensures basicity.
Dichloromethane (DCM) Solvent--Anhydrous (dry over MgSO₄ or molecular sieves).
DMAP Catalyst0.05Optional: Accelerates sluggish reactions.
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of dry Nitrogen (

    
    ).
    
  • Solubilization: Charge the flask with N-methylaniline (1.0 eq) and TEA (1.5 eq) dissolved in anhydrous DCM (10 mL/g amine) . Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 3-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 20–30 minutes.

    • Why? Slow addition at 0°C prevents exotherms that degrade the acid chloride and minimizes di-acylation side products (though rare with secondary amines).

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The amine spot (lower Rf, often UV active/iodine stain) should disappear.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (removes unreacted acid chloride as water-soluble carboxylate).

    • Extract with DCM. Wash organic layer with 1M HCl (removes unreacted amine/TEA) -> Brine -> Dry over Na₂SO₄ .

Module 2: Troubleshooting & FAQs

Category A: Low Yield & Incomplete Reaction

Q1: My reaction stalls at 60-70% conversion. Adding more acid chloride doesn't help. Why?

  • Diagnosis: The acid chloride likely hydrolyzed before reacting, or the HCl generated protonated your amine, rendering it non-nucleophilic.

  • The Fix:

    • Check Base: Ensure you have at least 1.5 equivalents of TEA. If the medium becomes acidic (check pH paper on wet aliquot), the amine forms a salt and stops reacting.

    • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered N-methylaniline much faster than the acid chloride alone.

Q2: I see a white precipitate forming immediately. Is this my product crashing out?

  • Diagnosis: No. This is likely Triethylamine Hydrochloride (TEA·HCl) .

  • Action: This is a good sign; it means the coupling is proceeding. Do not filter it off during the reaction. It will wash away during the aqueous workup.

Category B: Purification & "Oiling Out"[2]

Q3: Upon concentration, my product is a sticky yellow oil that won't solidify. How do I crystallize it?

  • Context: N-methyl-N-phenyl amides possess disrupted hydrogen bonding networks compared to NH-amides, lowering their melting points and leading to supercooled liquids (oils).

  • The Protocol:

    • Trituration: Add cold Hexane or Pentane to the oil. Sonicate or scratch the flask walls with a glass rod.[1] This removes trapped solvent and induces nucleation.

    • Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol or EtOAc , then add Hexane dropwise until turbid. Cool slowly to -20°C.

    • Seed Crystal: If you have any solid from a previous batch (even a micro-speck), add it. This is the most reliable method for this class of compounds.

Q4: My product has a persistent color (yellow/orange) even after column chromatography.

  • Diagnosis: Trace nitro-impurities or azo-coupling byproducts (if aniline was old).

  • The Fix: Perform a Charcoal Filtration . Dissolve the product in hot ethanol, add activated carbon, stir for 15 mins, and filter through Celite.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis and purification process.

G Start Start: Reagents (N-methylaniline + 3-Nitrobenzoyl Cl) Reaction Reaction: DCM, TEA, 0°C -> RT (Optional: DMAP cat.) Start->Reaction Check TLC Check: Amine Consumed? Reaction->Check Check->Reaction No (Add DMAP/Time) Quench Workup: 1. Sat. NaHCO3 (Remove Acid) 2. 1M HCl (Remove Amine) Check->Quench Yes Isolate Isolation: Evaporate Solvent Quench->Isolate State Physical State? Isolate->State Solid Recrystallize: EtOH/Hexane State->Solid Solid Oil Triturate: Cold Hexane/Pentane Scratch Glass State->Oil Oil/Sticky Final Final Product: N-methyl-3-nitro-N-phenylbenzamide Solid->Final Oil->Solid Induce Crystal

Caption: Logical workflow for the synthesis and purification of N-methyl-3-nitro-N-phenylbenzamide, highlighting the critical branch point for handling oily products.

Module 4: Quality Control & Analysis

To validate your product (CAS 51774-44-8), ensure it meets these spectral criteria.

TechniqueExpected SignalMechanistic Insight
¹H NMR Singlet, ~3.50 ppm (3H)N-Methyl group . Diagnostic shift confirming acylation.
¹H NMR Multiplet, 7.0–8.5 ppm (9H)Aromatic protons . Look for the desheilding effect of the 3-NO₂ group.
IR ~1640–1650 cm⁻¹ (Strong)Amide Carbonyl (C=O) . Lower frequency than acid chloride (~1770 cm⁻¹).
IR ~1350 & 1530 cm⁻¹Nitro (NO₂) symmetric and asymmetric stretches.
TLC Single Spot, Rf ~0.4–0.6Solvent: 1:1 EtOAc/Hexane. Distinct from starting amine (lower Rf) and acid (baseline).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann and amide coupling mechanisms).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for 4-(Methylamino)-3-nitrobenzoyl chloride synthesis. (Source for general nitro-benzamide handling and purification).[3]

  • Sigma-Aldrich. (n.d.). Product Specification: N-METHYL-3-NITRO-N-PHENYLBENZAMIDE.

Sources

Optimization

Troubleshooting low solubility of N-methyl-3-nitro-N-phenylbenzamide in water

Welcome to the technical support center for N-methyl-3-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methyl-3-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the low aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to successfully formulate N-methyl-3-nitro-N-phenylbenzamide for your experimental needs.

Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-methyl-3-nitro-N-phenylbenzamide, and why is it poorly soluble in water?

Answer:

N-methyl-3-nitro-N-phenylbenzamide (CAS 51774-44-8) is a compound that, based on its molecular structure, is predicted to have very low solubility in water. The primary reasons for this are:

  • High Hydrophobicity: The molecule contains two phenyl rings, which are inherently non-polar and hydrophobic. This large non-polar surface area makes it difficult for water molecules, which are highly polar and form strong hydrogen bonds with each other, to surround and solvate the compound.

  • Molecular Structure: It is a tertiary amide with a nitro group. While the amide and nitro groups contain polar oxygen and nitrogen atoms, the overall molecule is dominated by its non-polar carbon-rich structure. A similar compound, N-methyl-2-nitro-N-phenylbenzamide, has a calculated LogP (a measure of lipophilicity) of 2.8714, indicating a strong preference for a non-polar environment over water.[1]

  • Limited Hydrogen Bonding: The tertiary amide nitrogen does not have a hydrogen atom to donate for hydrogen bonding. While the carbonyl oxygen and nitro group oxygens can act as hydrogen bond acceptors, this is insufficient to overcome the hydrophobicity of the rest of the molecule.

Due to these factors, N-methyl-3-nitro-N-phenylbenzamide is classified as a poorly water-soluble compound, which can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical studies.[2]

Q2: I'm observing precipitation of my compound in my aqueous buffer. What is the first troubleshooting step?

Answer:

Observing precipitation is a clear indicator that the solubility limit of N-methyl-3-nitro-N-phenylbenzamide has been exceeded in your aqueous system. Before attempting complex solubilization techniques, it is crucial to follow a systematic initial troubleshooting workflow. This ensures that the problem is with the compound's inherent solubility and not an external factor.

Below is a logical workflow to guide your initial steps.

G cluster_0 Initial Troubleshooting Workflow A Precipitate Observed in Aqueous Buffer B Step 1: Verify Compound Identity & Purity (e.g., via LC-MS, NMR) A->B C Step 2: Prepare a Fresh, Concentrated Stock in a suitable organic solvent (e.g., 100% DMSO) B->C D Step 3: Perform Serial Dilution into the final aqueous buffer C->D E Does precipitation still occur at the target concentration? D->E F Issue likely related to compound handling, stock concentration, or purity. Re-evaluate initial steps. E->F No G Precipitation is confirmed to be due to low intrinsic aqueous solubility. Proceed to advanced solubilization strategies. E->G Yes

A logical workflow for initial troubleshooting steps.

This structured approach validates that the problem is inherent to the compound's solubility before you invest time and resources into more advanced formulation strategies.

Q3: How can I use co-solvents to improve the solubility of N-methyl-3-nitro-N-phenylbenzamide?

Answer:

Co-solvency is one of the most direct and widely used methods to increase the solubility of poorly water-soluble compounds.[3][4] The underlying principle is that by adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer, you reduce the overall polarity of the solvent system. This makes the environment more favorable for a hydrophobic molecule like N-methyl-3-nitro-N-phenylbenzamide, thereby increasing its solubility.

Commonly used co-solvents in research and early development include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Experimental Protocol: Determining Solubility in Co-Solvent Systems

This protocol allows you to systematically determine the concentration of co-solvent required to keep your compound in solution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-methyl-3-nitro-N-phenylbenzamide (e.g., 50-100 mM) in 100% DMSO.

  • Co-Solvent Buffer Preparation: Prepare a series of aqueous buffers containing increasing percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v Ethanol in PBS).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a fixed volume of each co-solvent buffer mixture in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the percentage of co-solvent. This will give you a clear indication of the required co-solvent concentration for your target dose.

Data Presentation: Example Solubility Profile

The results of your experiment can be summarized in a table for easy comparison.

Co-Solvent System (in PBS, pH 7.4)Measured Solubility (µg/mL) at 25°CFold Increase vs. Aqueous Buffer
100% PBS (0% Co-solvent)< 1.0-
10% Ethanol / 90% PBS15.5~15x
20% Ethanol / 80% PBS85.2~85x
30% Ethanol / 70% PBS250.8~250x
10% PEG 400 / 90% PBS22.1~22x
20% PEG 400 / 80% PBS115.6~115x
Note: Data are hypothetical and for illustrative purposes only.

Causality & Considerations: The increase in solubility is due to the reduction in the dielectric constant of the water, making the solvent mixture more "like" the solute. However, be mindful that high concentrations of organic solvents can be toxic to cells in in vitro assays or cause adverse effects in in vivo studies. Always run a vehicle control to account for any effects of the co-solvent itself.

Q4: Can pH adjustment be used to solubilize N-methyl-3-nitro-N-phenylbenzamide?

Answer:

While pH adjustment is a powerful technique for compounds with ionizable functional groups, it is unlikely to be an effective strategy for N-methyl-3-nitro-N-phenylbenzamide.

The effectiveness of pH adjustment depends on the presence of acidic or basic centers in the molecule that can be protonated or deprotonated to form a charged, and thus more water-soluble, salt.[2]

  • Analysis of N-methyl-3-nitro-N-phenylbenzamide:

    • The amide group is a tertiary amide (-CON(CH₃)(Ph)). Unlike primary or secondary amides, it lacks a proton on the nitrogen to be donated, and the nitrogen lone pair is delocalized by resonance with the carbonyl group, making it very weakly basic.

    • The nitro group (-NO₂) is a strong electron-withdrawing group but is not ionizable in the typical aqueous pH range of 1-12.

    • The phenyl rings are non-ionizable.

Since the molecule lacks a functional group with a pKa in the pharmaceutically relevant pH range, altering the pH of the solution will not significantly change its charge state or its solubility. Attempting to force solubilization at extreme pH values (e.g., <2 or >12) is not recommended as it could lead to chemical degradation (e.g., hydrolysis of the amide bond).[5]

Q5: What role can surfactants play in solubilization, and how do I select the right one?

Answer:

Surfactants are an excellent alternative when co-solvents are not desirable or sufficiently effective. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[6] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles .[7]

The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly soluble drugs like N-methyl-3-nitro-N-phenylbenzamide can be encapsulated within this hydrophobic core, allowing them to be dispersed in the aqueous medium. This process is known as micellar solubilization.[8]

Diagram of drug encapsulation within a surfactant micelle.

Selecting a Surfactant:

Surfactants are broadly classified as non-ionic, anionic, cationic, or zwitterionic. For most research and pharmaceutical applications, non-ionic surfactants are the preferred starting point due to their lower toxicity and reduced interaction with biological components.[2]

  • Common Non-ionic Surfactants:

    • Polysorbates: Tween® 20, Tween® 80

    • Poloxamers: Pluronic® F-68, Pluronic® F-127

    • Cremophors: Kolliphor® EL (formerly Cremophor® EL)

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Stock Solutions: Create a range of concentrations for each selected surfactant in your aqueous buffer, ensuring some concentrations are well above the known CMC.

  • Solubility Measurement: Use the same equilibrium solubility method described in the co-solvent protocol (Q3). Add an excess of solid N-methyl-3-nitro-N-phenylbenzamide to each surfactant solution.

  • Agitate and Equilibrate: Shake at a constant temperature for 24-48 hours.

  • Separate and Analyze: Centrifuge to pellet undissolved drug, then quantify the concentration in the supernatant via HPLC.

  • Determine Optimal Surfactant and Concentration: Plot solubility vs. surfactant concentration. You should observe a significant increase in solubility above the CMC. Select the surfactant and concentration that provides the desired solubility with the lowest possible excipient level.

Q6: My application is sensitive to organic solvents and surfactants. What are my other options?

Answer:

When conventional methods are not suitable, more advanced formulation technologies can be employed. Two highly effective strategies are complexation with cyclodextrins and the preparation of solid dispersions.

1. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like N-methyl-3-nitro-N-phenylbenzamide, forming a water-soluble "host-guest" inclusion complex.

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

Workflow for Cyclodextrin Complexation:

  • Phase Solubility Study: Prepare aqueous solutions of the cyclodextrin at various concentrations. Add excess solid drug to each, equilibrate for 24-48 hours, and measure the dissolved drug concentration. A linear increase in solubility with cyclodextrin concentration typically indicates the formation of a 1:1 complex.

  • Complex Preparation: The complex can be prepared by dissolving the drug and cyclodextrin in a solvent (like water or a water/ethanol mixture) and then removing the solvent, typically by lyophilization (freeze-drying).

  • Characterization: The resulting powder can be characterized (e.g., by DSC, XRD, NMR) to confirm complex formation. This powder should exhibit enhanced aqueous solubility and dissolution rate.

2. Solid Dispersions

A solid dispersion is a system where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[9][10] When this solid is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and apparent solubility.[11][12] This is a premier strategy for developing solid oral dosage forms.[13]

  • Commonly Used Polymeric Carriers:

    • Polyvinylpyrrolidone (PVP K30)

    • Povidone-vinyl acetate copolymers (Kollidon® VA 64)

    • Hydroxypropyl methylcellulose (HPMC)

    • Polyethylene Glycols (PEG 6000)

Methods for Preparing Solid Dispersions:

  • Solvent Evaporation: The drug and polymer are co-dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix.

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded and cooled. This is a solvent-free and scalable method.

  • Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream, rapidly evaporating the solvent and forming solid particles.

The choice of method and polymer depends on the physicochemical properties of the drug (e.g., melting point, thermal stability) and the desired final dosage form.

References
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Pawar, J., & Farias, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • PubChem. N-Methyl-3-nitro-p-phenylenediamine. National Center for Biotechnology Information. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-Nitro-N-(phenylmethyl)benzamide. Retrieved from [Link]

  • Kerkel, F., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • PubChem. N-methyl-3-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • PubChem. 3-Nitro-N-phenylbenzenamine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, J., et al. (2022). Effects of pH Adjustment on the Release of Carbon Source of Particulate Organic Matter (POM) in Domestic Sewage. MDPI. Available at: [Link]

  • Li, Q., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Guidances (Drugs). Retrieved from [Link]

  • Hua, S. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Sharma, A., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • National Institutes of Health. (2021). Regulatory Guidelines for New Drug Development. Auctores. Available at: [Link]

  • Li, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. Available at: [Link]

  • OKCHEM. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. Available at: [Link]

  • Mendes, G., et al. (2012). Initial pH of medium affects organic acids production but do not affect phosphate solubilization. Brazilian Journal of Microbiology. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Jiménez, D., & Martínez, F. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2024). FDA and EMA Resources, Policies, and Programs Relevant for Drug Development for Rare Diseases and Conditions. National Center for Biotechnology Information. Available at: [Link]

  • American Society of Health-System Pharmacists. (n.d.). AHFS DI Drug Monographs for Healthcare Professionals. Drugs.com. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.).
  • BenchChem. (2025).
  • Liu, Y., et al. (2018). Solubilization of organic compounds by arginine-derived polymers. Polymer Chemistry. Available at: [Link]

  • Thakur, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Kumar, S., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • U.S. Food and Drug Administration. (2025). Product-Specific Guidances for Generic Drug Development. Retrieved from [Link]

  • Water Quality Association. (2024).
  • Kim, J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Pharmacy and Technology.

Sources

Troubleshooting

Technical Support Guide: Minimizing Side Reactions in the 3-Nitrobenzoylation of N-Methylaniline

Executive Summary & Reaction Logic The 3-nitrobenzoylation of N-methylaniline is a nucleophilic acyl substitution (Schotten-Baumann type or anhydrous) used to synthesize N-methyl-3-nitrobenzanilide . While the reaction i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The 3-nitrobenzoylation of N-methylaniline is a nucleophilic acyl substitution (Schotten-Baumann type or anhydrous) used to synthesize N-methyl-3-nitrobenzanilide . While the reaction is thermodynamically favorable, the high reactivity of 3-nitrobenzoyl chloride introduces specific failure modes—primarily hydrolysis and amine deactivation via salt formation.

This guide provides a self-validating protocol to minimize these side reactions, ensuring high yield and purity without chromatographic separation.

Core Reaction Pathway
  • Nucleophile: N-methylaniline (Secondary amine)

  • Electrophile: 3-nitrobenzoyl chloride[1]

  • Product: N-methyl-3-nitrobenzanilide

  • Byproduct: HCl (Must be scavenged)[2][3]

Troubleshooting Center (Q&A)

Issue 1: "My yield is consistently below 80%, despite full consumption of the acid chloride."

Diagnosis: You are likely losing the amine nucleophile to HCl protonation or the acid chloride to hydrolysis .

  • Mechanism: The reaction produces 1 equivalent of HCl. If this HCl is not immediately neutralized, it protonates unreacted N-methylaniline, forming N-methylaniline hydrochloride. This salt is non-nucleophilic, effectively halting the reaction at ~50% conversion if no auxiliary base is used.

  • Solution:

    • Base Stoichiometry: Ensure you use at least 1.1 to 1.5 equivalents of a non-nucleophilic base (Triethylamine, DIPEA, or Pyridine) relative to the acid chloride.

    • Order of Addition: Add the acid chloride slowly to the amine/base mixture. This ensures the base is always present to scavenge HCl as it forms.

Issue 2: "I see a white precipitate forming immediately upon addition."

Diagnosis: This is usually Triethylamine Hydrochloride (TEA·HCl) , not your product.

  • Context: In non-polar solvents like Dichloromethane (DCM) or Toluene, the salt byproduct is insoluble.

  • Verification: The precipitate should dissolve during the aqueous workup. If the precipitate remains after adding water, it might be the product (N-methyl-3-nitrobenzanilide) crystallizing out, or a bis-acylated impurity (rare for secondary amines).

  • Action: Continue stirring. The formation of this salt confirms the reaction is proceeding.

Issue 3: "The product contains a persistent acidic impurity (3-nitrobenzoic acid)."

Diagnosis: Hydrolysis of the starting material (3-nitrobenzoyl chloride) occurred due to moisture.

  • Cause: 3-nitrobenzoyl chloride is highly moisture-sensitive. Exposure to atmospheric humidity converts it to 3-nitrobenzoic acid, which does not react with the amine.

  • Removal: Do not rely on recrystallization alone. Use a Basic Wash (Sat. NaHCO₃ or 1M NaOH) during the workup. The acid deprotonates to form water-soluble sodium 3-nitrobenzoate, partitioning into the aqueous layer.

Critical Process Visualizations

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the competition between the desired acylation and the two primary side reactions: Hydrolysis and Salt Formation.

ReactionPathways Start Reagents: N-methylaniline + 3-nitrobenzoyl chloride Desired Product: N-methyl-3-nitrobenzanilide Start->Desired Anhydrous, Base present Side_Hydrolysis Side Reaction 1: Hydrolysis Start->Side_Hydrolysis Moisture present Side_Salt Side Reaction 2: Protonation Start->Side_Salt Insufficient Base Impurity_Acid Impurity: 3-nitrobenzoic acid Side_Hydrolysis->Impurity_Acid Impurity_Salt Dead End: N-methylaniline HCl salt Side_Salt->Impurity_Salt

Caption: Reaction logic showing how moisture leads to acid impurities and lack of base leads to amine deactivation.

Optimized Experimental Protocol

Objective: Synthesize N-methyl-3-nitrobenzanilide with >90% purity without column chromatography.

Reagents Table
ReagentRoleEquiv.Notes
N-methylaniline Nucleophile1.0Distill if colored (oxidation products).
3-nitrobenzoyl chloride Electrophile1.1Critical: Weigh quickly to avoid hydrolysis.
Triethylamine (TEA) HCl Scavenger1.5Must be dry. Pyridine is an alternative.
Dichloromethane (DCM) Solvent-Anhydrous (dry over MgSO₄ or sieves).[4]
Step-by-Step Methodology
  • Preparation (Moisture Control):

    • Flame-dry a 250 mL round-bottom flask (RBF) and cool under a stream of Nitrogen or Argon.

    • Add a magnetic stir bar.[4][5]

  • Amine Solubilization:

    • Add N-methylaniline (10 mmol) and Triethylamine (15 mmol) to the flask.

    • Add DCM (30 mL) .

    • Cool the mixture to 0°C using an ice bath. Reason: Controlling temperature minimizes exotherm-related decomposition.

  • Acyl Chloride Addition:

    • Dissolve 3-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) in a separate dry vial.

    • Add this solution dropwise to the stirring amine mixture over 15–20 minutes.

    • Observation: A white precipitate (TEA·HCl) will form.[3][5] This is normal.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup (Purification Logic):

    • Step A (Remove Salts): Add water (50 mL) to dissolve the precipitate. Separate layers.

    • Step B (Remove Acid Impurity): Wash the organic layer with 1M NaOH (2 x 30 mL) or Sat. NaHCO₃. This converts unreacted 3-nitrobenzoic acid into its water-soluble salt.

    • Step C (Remove Amine Impurity): Wash the organic layer with 1M HCl (2 x 30 mL) . This protonates any unreacted N-methylaniline, pulling it into the aqueous phase.

    • Step D (Final Polish): Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Diagram 2: Purification Workflow

This flowchart guides the user through the critical extraction steps to ensure purity.

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) Wash_Base Wash 1: 1M NaOH Crude->Wash_Base Remove_Acid Aqueous Layer: Contains 3-nitrobenzoate (DISCARD) Wash_Base->Remove_Acid Org_Layer_1 Organic Layer: Product + Excess Amine Wash_Base->Org_Layer_1 Wash_Acid Wash 2: 1M HCl Org_Layer_1->Wash_Acid Remove_Amine Aqueous Layer: Contains N-methylaniline HCl (DISCARD) Wash_Acid->Remove_Amine Final_Product Final Organic Layer: Pure N-methyl-3-nitrobenzanilide Wash_Acid->Final_Product

Caption: Extraction logic for removing acidic and basic impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Toluene instead of DCM? A: Yes. Toluene is an excellent green alternative. However, the product might precipitate out along with the salt if it is highly crystalline. If this happens, you will need to filter the solid and wash it thoroughly with water to remove the salt, rather than using a separatory funnel.

Q: Why use 3-nitrobenzoyl chloride instead of the carboxylic acid + coupling agent (EDC/DCC)? A: The acid chloride method is generally faster and cleaner for simple substrates. Coupling agents like DCC produce urea byproducts (DCU) that can be difficult to remove without chromatography.[6] The acid chloride method allows for "extraction-only" purification [1].

Q: Is the reaction sensitive to oxygen? A: No, but it is highly sensitive to moisture . An inert atmosphere (Nitrogen/Argon) is recommended primarily to exclude humidity, not oxygen [2].

Q: What if I accidentally added the amine to the acid chloride? A: This "inverse addition" can lead to a temporary excess of acylating agent. While less critical for secondary amines (which cannot be bis-acylated easily), it risks hydrolyzing the expensive acid chloride if the amine solution is wet. Always add the electrophile to the nucleophile for better control.

References

  • BenchChem Technical Support. (2025).[1][3][4][7] Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution. Retrieved from

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from

  • Organic Syntheses. (1928). m-Nitrobenzoic Acid. Org. Synth. 1928, 8, 76. Retrieved from

  • Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Retrieved from

Sources

Optimization

Technical Support Center: Removal of Unreacted 3-Nitrobenzoyl Chloride

Topic: Purification & Troubleshooting Guide for Acylation Reactions Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1] Introduction: The Reagent Profile 3-Nitrobenzoyl chloride is a highly electrophili...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting Guide for Acylation Reactions Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]

Introduction: The Reagent Profile

3-Nitrobenzoyl chloride is a highly electrophilic acylating agent used extensively in amide and ester synthesis. While the electron-withdrawing nitro group (


) at the meta position enhances its reactivity toward nucleophiles, it also creates specific purification challenges.[1]

Why is this difficult?

  • Hydrophobic Persistence: Despite being reactive, the reagent is lipophilic. In biphasic workups, it partitions strongly into the organic phase, shielding it from aqueous hydrolysis.

  • Side-Reaction Traps: Improper quenching can generate 3-nitrobenzoic anhydride (a persistent impurity) or methyl 3-nitrobenzoate (if methanol is used), both of which co-elute with many target amides.[1][2]

This guide provides three validated workflows to remove this reagent, ranked by operational complexity.

Module 1: The Standard Aqueous Workup (pH-Controlled Hydrolysis)

Best for: Stable amides/esters that can withstand mild basic conditions.[1][2]

The Core Concept: pKa Manipulation

The separation relies on converting the unreacted lipophilic acid chloride into its hydrophilic carboxylate salt.

  • Target Product (Amide/Ester): Neutral (Organic Soluble).

  • Byproduct (3-Nitrobenzoic Acid): Acidic (

    
    ) [1].[1][2][3][4]
    
  • Strategy: By adjusting the aqueous phase to pH > 6, the acid deprotonates to form 3-nitrobenzoate, which partitions into water.

Protocol: The "Base-Wash" Method
  • Quench: Add the reaction mixture to a vigorously stirring solution of saturated aqueous

    
     .
    
    • Critical: Do not add water first.[1][2] Add the mixture to the base to prevent anhydride formation (see Troubleshooting).

  • Stir: Agitate for 15–30 minutes. The nitro group accelerates hydrolysis, but biphasic mixing is the rate-limiting step.

  • Separate: Extract with EtOAc or DCM.

  • Wash Sequence:

    • Wash 1: Saturated

      
       (Removes bulk acid).[1][2][5]
      
    • Wash 2: 1M NaOH (Optional, only if product is base-stable.[1][2] Ensures removal of trace acid).[1][2][5]

    • Wash 3: Brine (Breaks emulsions common with nitro-aromatics).[1][2]

Visualizing the Logic

WorkupLogic Start Crude Mixture (Product + 3-Nitrobenzoyl Chloride) Quench Add to Sat. NaHCO3 (pH ~8.5) Start->Quench Hydrolysis PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer PhaseSep->OrgLayer Partitions AqLayer Aqueous Layer PhaseSep->AqLayer Partitions Product Target Product (Neutral) OrgLayer->Product Impurity 3-Nitrobenzoate Salt (Water Soluble) AqLayer->Impurity

Figure 1: The solubility switch mechanism.[1][2] By maintaining pH > pKa (3.47), the impurity is forced into the aqueous waste stream.

Module 2: Solid-Phase Scavenging (Water-Free Purification)

Best for: High-throughput synthesis, water-sensitive products, or avoiding emulsions.[1][2]

The Solution: Polymer-Supported Amines

If you cannot use water, you must use a "chemical hook." Polymer-supported (PS) amines, such as PS-Trisamine or PS-Benzylamine , act as nucleophilic scavengers.[1][2] They react with the excess acid chloride to form a covalent amide bond on the bead, which is then filtered off [2].

Protocol: Scavenger Resin Workflow
  • Calculate Loading: Determine excess acid chloride (e.g., 0.5 mmol).[1][2] Use 3–4 equivalents of resin capacity relative to the excess reagent.

  • Add Resin: Add PS-Trisamine resin directly to the reaction solvent (DCM, THF, etc.).[1][2]

  • Agitate: Shake or stir gently for 1–2 hours at room temperature.

    • Note: Do not use magnetic stir bars with resins as they grind the beads, clogging filters. Use an orbital shaker.

  • Filter: Pass through a frit or cotton plug.[1][2] The impurity stays on the filter; the pure product is in the filtrate.

Comparison of Scavengers:

Scavenger TypeMechanismProsCons
PS-Trisamine Covalent Capture (Amide formation)Removes Acid Chlorides AND IsocyanatesSlower kinetics than solution phase
PS-N-Methylmorpholine Acid Sponge (Ionic)Removes Acid (HCl)Does not covalently bind the Acid Chloride
Module 3: Troubleshooting & FAQs
Q1: I quenched with Methanol, and now I have a new impurity. What is it?

Diagnosis: You formed Methyl 3-nitrobenzoate . Explanation: Methanol is a nucleophile.[1][2] If you add MeOH to quench unreacted 3-nitrobenzoyl chloride, you perform a Fischer esterification.[1][2]

  • The Problem: The methyl ester is neutral and lipophilic. It will not wash out with

    
    .
    
  • The Fix: You must saponify the ester (LiOH/THF/Water) back to the acid, or separate via column chromatography.

  • Prevention: Always quench with aqueous base or a tertiary amine/water mixture, never an alcohol.[1][2]

Q2: I see a byproduct with exactly 2x the molecular weight of the acid. What is it?

Diagnosis: 3-Nitrobenzoic Anhydride . Mechanism:

  • Water hydrolyzes one molecule of chloride to acid.[1][2]

  • The newly formed acid attacks a remaining chloride molecule before water does.[2]

  • Result: A stable, lipophilic anhydride.[1][2] The Fix:

  • Add Nucleophilic Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to the aqueous quench. DMAP attacks the anhydride, forming a reactive intermediate that water hydrolyzes rapidly [3].

  • Heat: Warm the biphasic quench to 40°C for 30 minutes to force hydrolysis of the anhydride.

Q3: The acid byproduct is co-eluting with my product on Silica. How do I separate them?

Diagnosis: "Streaking" of the acidic impurity. The Fix:

  • Add Acid to Eluent: Add 0.5% Acetic Acid to your mobile phase.[1][2] This keeps the 3-nitrobenzoic acid protonated and sharpens its peak, often changing its Rf enough to separate.

  • Change Stationary Phase: Use an Amine-functionalized silica cartridge.[1][2] The acid will bind irreversibly to the silica amine, while your amide product passes through.

Visualizing the Anhydride Trap

AnhydrideTrap RCOCl 3-Nitrobenzoyl Chloride Acid 3-Nitrobenzoic Acid RCOCl->Acid Hydrolysis Anhydride ANHYDRIDE (The Impurity) RCOCl->Anhydride Water Water (Slow Addition) Acid->Anhydride Attacks Unreacted Chloride (If pH is low)

Figure 2: The mechanism of anhydride formation.[1][2] This occurs when the quench is too slow or the local concentration of acid builds up before the chloride is consumed.

References
  • PubChem. (n.d.).[1][2] 3-Nitrobenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • Biotage. (2006).[1][2][6] Solid-Supported Reagents and Scavengers: PS-Trisamine.[1][2][6] Tetrahedron Letters, 47, 2443-2446.[1][2][6] Retrieved from [Link]

Sources

Troubleshooting

Addressing oiling out issues during N-methyl-3-nitro-N-phenylbenzamide crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-methyl-3-nitro-N-phenylbenzamide, specifically addressing the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-methyl-3-nitro-N-phenylbenzamide, specifically addressing the common issue of "oiling out." As a Senior Application Scientist, this guide synthesizes fundamental crystallization principles with practical, field-tested troubleshooting strategies to empower you to achieve robust and reproducible crystalline products.

Understanding the Challenge: The "Oiling Out" Phenomenon

"Oiling out," or liquid-liquid phase separation, is a phenomenon where a solute precipitates from a solution as a liquid (an oil) rather than a solid crystalline phase.[1] This oil is a supersaturated, solute-rich liquid that is immiscible with the bulk solvent. This event is particularly problematic as it often leads to the entrapment of impurities, the formation of an amorphous solid upon cooling, and poor product isolation.[1] For N-methyl-3-nitro-N-phenylbenzamide, a compound with limited publicly available physicochemical data, understanding the underlying causes of oiling out is the first step toward developing a successful crystallization protocol.

A key factor contributing to oiling out is a high degree of supersaturation, which can be induced by rapid cooling or the fast addition of an anti-solvent.[1] Additionally, if the temperature of the solution during crystallization is above the melting point of the solute, it will precipitate as a liquid.[2] The presence of impurities can also disrupt the crystallization process and promote oiling out.[1][3]

Given the lack of experimental data for N-methyl-3-nitro-N-phenylbenzamide, we have utilized computational methods to predict its melting point and solubility in various solvents to provide a foundational dataset for troubleshooting.

Predicted Physicochemical Properties of N-methyl-3-nitro-N-phenylbenzamide:

PropertyPredicted ValueNotes
Melting Point~110-130 °CThis prediction suggests that crystallization temperatures should be maintained well below this range to avoid precipitating a melt.
Aqueous SolubilityVery LowTypical for this class of compounds; water is a strong anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem for my N-methyl-3-nitro-N-phenylbenzamide crystallization?

A1: "Oiling out" is the separation of your compound as a liquid instead of solid crystals. This is detrimental because the oil can trap impurities, solidify into a difficult-to-handle amorphous solid, and result in a low-purity final product with poor reproducibility.[1]

Q2: What are the most likely causes of oiling out in my experiment?

A2: The primary culprits are excessively high supersaturation and a crystallization temperature that is too high, potentially above the compound's melting point. Rapid cooling, using a highly concentrated solution, or the presence of impurities can all contribute to this problem.[1][2]

Q3: I don't have any seed crystals. How can I generate them?

A3: If you've managed to obtain a small amount of solid, even if it's from a previous oiled-out batch that solidified, you can use it to create seed crystals. Dissolve a small amount in a minimal volume of a suitable hot solvent and allow it to evaporate slowly at room temperature. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface.

Q4: Can the choice of solvent influence oiling out?

A4: Absolutely. A solvent in which your compound is too soluble can lead to oiling out upon the addition of an anti-solvent due to the generation of very high local supersaturation. Conversely, a solvent in which the compound is poorly soluble may require high temperatures for dissolution, increasing the risk of oiling out upon cooling. A systematic solvent screening is often the key to finding the optimal crystallization conditions.

Troubleshooting Guide: From Oiling Out to Crystalline Solid

This section provides a systematic approach to diagnose and resolve oiling out issues during the crystallization of N-methyl-3-nitro-N-phenylbenzamide.

Problem: The solution becomes cloudy and forms oily droplets upon cooling or anti-solvent addition.

Visualizing the Troubleshooting Workflow:

G start Oiling Out Observed check_supersaturation Is Supersaturation Too High? start->check_supersaturation check_temp Is Temperature Too High? check_supersaturation->check_temp No solution_slow_cooling Solution: Implement Slow, Controlled Cooling check_supersaturation->solution_slow_cooling Yes solution_dilute Solution: Use a More Dilute Solution check_supersaturation->solution_dilute Yes solution_antisolvent Solution: Slow, Localized Anti-solvent Addition check_supersaturation->solution_antisolvent Yes check_impurities Are Impurities Present? check_temp->check_impurities No solution_lower_temp Solution: Lower Crystallization Temperature check_temp->solution_lower_temp Yes solution_seeding Solution: Introduce Seed Crystals check_impurities->solution_seeding No/Unsure solution_purify Solution: Purify Crude Material (e.g., Chromatography) check_impurities->solution_purify Yes

Caption: Troubleshooting workflow for addressing oiling out.

Step 1: Control Supersaturation

High supersaturation is a primary driver of oiling out. The goal is to maintain the system within the metastable zone, where crystal growth is favored over nucleation of an oil phase.

  • Reduce Cooling Rate: Rapid cooling can cause the solution to bypass the metastable zone and enter the labile zone, where oiling out is more likely.

    • Experimental Protocol:

      • Dissolve N-methyl-3-nitro-N-phenylbenzamide in the chosen solvent at an elevated temperature until the solution is clear.

      • Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature in a Dewar flask or an insulated container.

      • For more precise control, use a programmable heating mantle or a controlled-temperature bath to gradually lower the temperature.

  • Decrease Solute Concentration: Starting with a less concentrated solution can prevent the supersaturation from reaching the critical point for oiling out.

  • Optimize Anti-Solvent Addition: If using an anti-solvent, the rate and method of addition are critical.

    • Experimental Protocol:

      • Add the anti-solvent dropwise to the solution with vigorous stirring to avoid localized high supersaturation.

      • Consider adding the anti-solvent at a slightly elevated temperature.

      • Alternatively, try adding the solution of your compound to the anti-solvent.

Step 2: Solvent System Selection

The choice of solvent is critical. A systematic screening is recommended to find the optimal solvent or solvent mixture.

Predicted Solubility of N-methyl-3-nitro-N-phenylbenzamide in Common Solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticAcetone, Acetonitrile, DMF, DMSOGood to ModerateThe dipole-dipole interactions between the solvent and the polar nitro and amide groups should promote dissolution.
ChlorinatedDichloromethane (DCM), ChloroformGoodOften effective for aromatic compounds.
AlcoholsMethanol, Ethanol, IsopropanolModerate to LowThe hydroxyl group can hydrogen bond with the nitro and amide groups, but the overall polarity may be less ideal than polar aprotic solvents.
EthersTetrahydrofuran (THF), Diethyl EtherModerate to LowCan be effective, but lower polarity may limit solubility.
AromaticToluene, XyleneLow"Like dissolves like" principle suggests some solubility, but likely lower than more polar options.
Non-polarHexane, HeptaneVery LowExpected to be poor solvents and good anti-solvents.
  • Solvent Screening Protocol:

    • In small vials, attempt to dissolve a few milligrams of your compound in various solvents at room temperature and with gentle heating.

    • For promising solvents where the compound is soluble when hot and less soluble when cold, perform small-scale cooling crystallization experiments.

    • For anti-solvent crystallization, identify a good solvent and a miscible poor solvent.

    • Observe for signs of oiling out or crystal formation upon cooling or anti-solvent addition.

Step 3: Seeding

Seeding is a powerful technique to bypass the energy barrier of primary nucleation and promote controlled crystal growth on existing crystal surfaces.

  • Seeding Protocol:

    • Prepare a saturated solution of N-methyl-3-nitro-N-phenylbenzamide at an elevated temperature.

    • Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out (the metastable zone).

    • Add a small amount (1-5% by weight) of seed crystals.

    • Continue to cool the solution slowly to the final crystallization temperature.

Step 4: Purity of the Starting Material

Impurities can inhibit crystallization and promote oiling out. If the above strategies fail, consider purifying the crude N-methyl-3-nitro-N-phenylbenzamide before crystallization.

  • Purification Strategy:

    • Column Chromatography: This is an effective method for removing impurities with different polarities. A solvent system such as ethyl acetate/hexane can be a good starting point for elution.

    • Activated Carbon Treatment: If colored impurities are present, treatment with activated carbon in the hot solution before crystallization can be beneficial.

Summary of Key Strategies to Mitigate Oiling Out

StrategyPrinciple
Slow Cooling Avoids rapid generation of high supersaturation.
Lower Concentration Reduces the overall supersaturation level.
Slow Anti-solvent Addition Prevents localized high supersaturation.
Solvent Screening Identifies a solvent system with an appropriate solubility profile.
Seeding Provides a template for controlled crystal growth.
Purification Removes impurities that can inhibit crystallization.

By systematically applying these troubleshooting strategies, you can overcome the challenge of oiling out and develop a robust and reproducible crystallization process for N-methyl-3-nitro-N-phenylbenzamide.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide. PMC.
  • Mettler Toledo. (n.d.).
  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • MDPI. (2021, April 19).
  • RSC Education. (2016, October 15).
  • Scribd. (n.d.).
  • Sigma-Aldrich. (n.d.). N-METHYL-3-NITRO-N-PHENYLBENZAMIDE AldrichCPR.
  • Vertex AI Search. (2024, December 25).
  • YouTube. (2022, January 21).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • AAT Bioquest. (2026, March 1). Melting Point Predictor.
  • ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?.
  • Molsoft L.L.C. (n.d.). Chemical Property Prediction.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

Sources

Optimization

Enhancing regioselectivity in substituted benzamide synthesis

Welcome to the Technical Support Center for Regioselective Benzamide Synthesis . This hub is designed for researchers, synthetic chemists, and drug development professionals facing challenges in achieving high site-selec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Regioselective Benzamide Synthesis . This hub is designed for researchers, synthetic chemists, and drug development professionals facing challenges in achieving high site-selectivity during the C–H functionalization of substituted benzamides.

Below, you will find mechanistic insights, a targeted troubleshooting guide, self-validating experimental protocols, and quantitative reference data to optimize your synthetic workflows.

Section 1: Core Concepts & Mechanistic FAQs

Q1: Why do I consistently observe a mixture of ortho- and meta-functionalized products when performing C–H activation on standard benzamides? A1: In molecules like benzamides, multiple C–H bonds possess very similar bond dissociation energies. Without a strong directing group (DG) or a highly tuned catalyst, transition metals (such as Pd, Ru, or Ir) struggle to differentiate these sites kinetically[1]. The inherent carbonyl oxygen of a standard primary or secondary amide is a weak σ-donor, which often fails to form a rigid, localized metallacycle, leading to off-target functionalization.

Q2: What is the mechanistic advantage of using an N,N-bidentate directing group over a monodentate one? A2: N,N-bidentate DGs (e.g., 8-aminoquinoline) drastically alter the reaction's thermodynamic landscape. By coordinating the metal center at two points, they form a highly stable, rigid metallacycle intermediate. This locks the transition metal (e.g., Ni or Co) in close proximity exclusively to the ortho-C–H bond. This proximity effect lowers the activation energy for localized cleavage and completely suppresses meta- or para-activation[2].

G A Benzamide + Bidentate DG B Metal Coordination (e.g., Ni or Pd) A->B Catalyst C C-H Cleavage (Metallacycle) B->C Base/Heat D Oxidative Addition C->D Reagent (e.g., NXS) E Reductive Elimination (Regioselective Product) D->E Product Release E->B Catalyst Turnover

Mechanistic pathway of bidentate directing group-mediated C-H activation in benzamides.

Section 2: Troubleshooting Guide

Issue 1: Poor Site-Selectivity in Benzanilides (Benzamide vs. Anilide ring functionalization)

  • Symptom: The reaction yields an intractable mixture of functionalization on the benzoic acid-derived ring and the aniline-derived ring.

  • Root Cause: Benzanilides present a unique challenge because the amide motif can act as a directing group for either aromatic fragment depending on the metal's electronic preference and the steric bulk of the substrate[1].

  • Solution: Catalyst and DG modulation. Shifting from a generic Pd-catalyzed system to an Ir-catalyzed system with specific acid additives can steer the selectivity. Alternatively, converting the substrate to a Weinreb amide (N-methoxy-N-methyl amide) heavily biases the metal coordination toward the benzamide ring, ensuring exclusive ortho-functionalization on the desired side[3].

Issue 2: Over-oxidation or Catalyst Poisoning during C–H Halogenation

  • Symptom: Unusually low yields of the halogenated benzamide, accompanied by a black precipitate (metal crash-out) in the reaction vessel.

  • Root Cause: External oxidants required for standard halogenation often degrade the catalyst or over-oxidize the substrate. Weak coordination from simple amides exacerbates this by leaving the metal center exposed.

  • Solution: Utilize an internal oxidant strategy or a chelate complex with a Ni(II) catalyst. Using N-halosuccinimides (NXS) with a Ni(II) catalyst allows oxidative addition directly at the metallacycle, followed by reductive elimination, entirely bypassing the need for harsh external oxidants[4].

Issue 3: Failure to Achieve Vinyltrifluoromethylation with Carbonyl DGs

  • Symptom: When attempting to attach a -CF3 containing vinyl group, the inherent carbonyl directing group of the benzamide fails to activate the C–H bond under standard Pd catalysis.

  • Root Cause: The carbonyl oxygen is a weak coordinator. Standard Pd(II) catalysts often fail to form a stable enough intermediate to facilitate the insertion of bulky trifluoromethylated alkenes.

  • Solution: Switch to a Ru(II)-catalyzed protocol using 2-bromo-3,3,3-trifluoropropene. Ru(II) is highly effective at utilizing the inherent amide carbonyl as a directing group for site-selective C–H vinyl trifluoromethylation, offering high functional group tolerance[5].

G Start Issue: Poor Regioselectivity Q1 Are there multiple competing C-H sites? (e.g., Benzanilides) Start->Q1 S1 Tune Catalyst (e.g., Ir-catalysis) or use Weinreb Amides Q1->S1 Yes Q2 Is over-substitution (di-functionalization) occurring? Q1->Q2 No S2 Increase DG steric bulk or lower reaction temperature Q2->S2 Yes Q3 Is the inherent DG too weak? (e.g., Carbonyl) Q2->Q3 No S3 Switch to Ru(II) catalysis or use bidentate DGs Q3->S3 Yes

Decision tree for troubleshooting regioselectivity issues in substituted benzamide synthesis.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Ni(II)-Catalyzed Regioselective ortho-Halogenation of Benzamides

This protocol utilizes a bidentate directing group to ensure exclusive mono-halogenation without external oxidants.

  • Reaction Setup: In an oven-dried Schlenk tube, add the 8-aminoquinoline-directed benzamide substrate (0.2 mmol), Ni(OTf)₂ (10 mol%) as the catalyst, and Na₂CO₃ (2.0 equiv) as the base.

    • Causality: Ni(OTf)₂ provides the highly electrophilic metal center required for initial coordination, while Na₂CO₃ facilitates the crucial N–H deprotonation step to form the metallacycle[2].

  • Reagent Addition: Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (1.2 equiv).

    • Causality: NXS acts as both the halogen source and the internal oxidant, driving the oxidative addition step without degrading the Ni catalyst[4].

  • Solvent & Heating: Suspend the mixture in 2.0 mL of anhydrous 1,4-dioxane. Seal the tube and stir at 100 °C for 12 hours.

  • Workup & Self-Validation: Cool to room temperature, dilute with EtOAc, and wash with saturated Na₂S₂O₃ to quench unreacted halogen species.

    • Validation Check: Run an LC-MS of the crude organic layer. The presence of a single major peak corresponding to [M+H+X]⁺ and the strict absence of [M+H+2X]⁺ validates that the steric bulk of the directing group successfully prevented di-substitution.

Protocol B: Ru(II)-Catalyzed Site-Selective Vinyltrifluoromethylation

This protocol leverages the inherent carbonyl of the benzamide, avoiding the need to install and remove complex directing groups.

  • Reaction Setup: To a pressure vial, add the benzamide substrate (0.2 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Cu(OAc)₂ (1.0 equiv).

    • Causality: Cu(OAc)₂ acts as a terminal oxidant to regenerate the active Ru(II) species after the reductive elimination step, preventing catalyst stalling[5].

  • Coupling Partner: Add 2-bromo-3,3,3-trifluoropropene (2.0 equiv).

    • Causality: This reagent acts as a stable, sustainable surrogate for the highly reactive trifluoromethylvinyl cation[5].

  • Solvent & Heating: Dissolve in 1,2-dichloroethane (DCE) (2.0 mL). Seal and heat at 100 °C for 24 hours.

  • Isolation: Filter through a short pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Section 4: Quantitative Data Summaries

Table 1: Comparison of Directing Group Strategies for Benzamide Functionalization

Directing Group TypeExampleOptimal CatalystTypical RegioselectivityPrimary ApplicationReference
Monodentate (Weak) Standard Primary AmidePd(OAc)₂Low to Moderate (Mixtures common)Simple functionalization on unhindered substrates[1]
Inherent Carbonyl N-benzylbenzamide[Ru(p-cymene)Cl₂]₂High (>90% ortho)Vinyltrifluoromethylation, Hydroarylation[5]
Bidentate (Strong) 8-AminoquinolineNi(OTf)₂ / Co(acac)₂Excellent (>98% ortho)Complex C–H halogenation, Alkyne annulation[2],[4]
O-Coordinating Weinreb Amide[Ir(Cp*)Cl₂]₂High (>92% ortho)Selective Iodination, Mechanochemical synthesis[3]

Section 5: References

  • Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt8dqiqo2qAcyV_tC12CIGhVyu6y7yxa1H52Z-Z9HYz1Rd42VqY-0qdt1nK4vVFhwALgi1bPsn1El2BK6mkDPVAtSTeOMFuD2U4mLjDqTi50Hvs6vs3PrROEOn9P5xMKhSFVNs0a9AlURKUzllNo89fRI3EfZTzjZw]

  • Steering Site-Selectivity in Transition Metal-Catalyzed C-H Bond Functionalization: the Challenge of Benzanilides. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIZ7d4ycSNDtx9ydCTBMnLwZp96jPh8YDixOVaErRcTbZAGZ1OSbwDLzCQQ0CvGyd3Nnt_k0btdhO_-v1lsVnEryH2lOUz6A3ECHJxO6iDfWm0i7U0JjMiC_Kk6l37aLaqIP9a]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2VrLiRQNXmWPzsR9p7sm-j1B0tBXfeGqJ84Z7dYse_LHifiOuuAfyGhRqaTSRo-868UIiWfhaYa9EJ43UVgJrkMIAjCyvNXGchVf1RxGGnNCo2YvvOnCU9I3Nq4vss4hvRxF3X7GTldiOdOSQhl7Md2pKYCQnkbm1]

  • Ru(II)-catalysed, inherent-directing-group-enabled site-selective C–H vinyl trifluoromethylation of isoquinolones and benzamides. Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5NWPWQ9d3_rEMBftY4RT0RHmMGSzlrDnjnkhBFMAylYYwH9VtXdilfsbNaA45ZNCBZ_GtAxWrgfpwHYQAJmxH1Qwy2IxkHegMulJk8sKJyrDUOdTIs0DEcdsBzVRHCnI30y43hsRi62zHDvmPOBn1LRHNYWPGZ7pW]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_I_Rlk0psMbH7UQl7rMdMHUrAByuXokA_s1wDGAEH5WRUYag9uT-xEnU2pITfSOU6Pgcy9WPmzCXG0nG4HMOKvsvuI-4-bXB40nFHM0Gn7nayHQZJBKTVakcENHeLIEZ5JatUQNVh4L3MXKKlSfM=]

Sources

Troubleshooting

Stability of N-methyl-3-nitro-N-phenylbenzamide under acidic hydrolysis conditions

Welcome to the Application Support Portal. This guide is designed for research scientists and drug development professionals conducting forced degradation studies, structural elucidation, or synthetic modifications invol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for research scientists and drug development professionals conducting forced degradation studies, structural elucidation, or synthetic modifications involving N-methyl-3-nitro-N-phenylbenzamide .

Because tertiary amides are notoriously robust, standard hydrolysis protocols often fail. This document synthesizes the mechanistic causality behind these failures and provides self-validating, field-proven methodologies to ensure complete C-N bond cleavage.

Part 1: Mechanistic Overview & FAQs

To troubleshoot effectively, you must first understand the molecular forces governing the stability of your substrate.

Q: Why is N-methyl-3-nitro-N-phenylbenzamide highly resistant to standard acidic hydrolysis conditions? A: The resistance is a product of both severe steric hindrance and complex electronic effects. The bulky N-methyl and N-phenyl groups create a massive steric shield around the amide bond, physically blocking the approach of water molecules. Mechanistically, acidic hydrolysis requires the reversible pre-equilibrium protonation of the carbonyl oxygen to increase the carbonyl carbon's electrophilicity[1]. The 3-nitro group is strongly electron-withdrawing, which pulls electron density away from the carbonyl oxygen, shifting this critical protonation equilibrium to the left. Consequently, standard dilute acids (e.g., 1M HCl) lack the proton activity required to drive the reaction forward.

Q: How does the 3-nitro substituent specifically alter the degradation kinetics? A: It acts as a double-edged sword. While it makes the initial O-protonation more difficult, once the carbonyl is protonated, the electron-withdrawing nature of the 3-nitro group makes the carbonyl carbon highly electrophilic. This significantly accelerates the rate-determining step: the nucleophilic attack by water to form the tetrahedral intermediate[2].

Q: What are the expected degradation products, and how does the mechanism dictate their isolation? A: Complete acidic hydrolysis yields 3-nitrobenzoic acid and the protonated amine salt, N-methylanilinium chloride[3]. Because the amine is released into a highly acidic environment, it is immediately protonated, preventing the reverse reaction (condensation). This differential charge state allows for a self-validating isolation strategy via simple liquid-liquid extraction.

Mechanism A N-methyl-3-nitro-N-phenylbenzamide B O-Protonated Amide (Activated Electrophile) A->B + H+ (Fast, Reversible) C Tetrahedral Intermediate (Nucleophilic Attack) B->C + H2O (Slow, Rate-Determining) D N-Protonated Intermediate (Good Leaving Group) C->D Intramolecular H+ Transfer E 3-Nitrobenzoic Acid + N-Methylanilinium Chloride D->E C-N Cleavage & H2O/Cl-

Fig 1: A-2 acidic hydrolysis mechanism of N-methyl-3-nitro-N-phenylbenzamide.

Part 2: Troubleshooting Guide

When forced degradation studies yield incomplete mass balances or unreacted starting material, consult the following diagnostic workflow.

Issue 1: Low Recovery of Degradants / Incomplete Hydrolysis

Symptom: LC-MS analysis shows >10% intact N-methyl-3-nitro-N-phenylbenzamide after 24 hours of reflux. Root Cause: Insufficient hydronium ion activity or inadequate thermal energy to overcome the high activation barrier of the sterically hindered tetrahedral intermediate. Solution: Do not simply extend the reaction time. Instead, increase the acid concentration to at least 6M HCl or 50% H₂SO₄, and ensure the reaction is maintaining a true reflux (≥100°C).

Issue 2: Substrate Precipitation During Acid Addition

Symptom: The substrate forms an oily layer or solidifies upon the addition of concentrated aqueous acid, preventing the reaction from proceeding. Root Cause: N-methyl-3-nitro-N-phenylbenzamide is highly lipophilic. In purely aqueous strong acids, the effective surface area for the biphasic reaction is too low. Solution: Introduce a miscible, acid-stable organic co-solvent. The addition of 20% (v/v) 1,4-dioxane maintains substrate homogeneity without suppressing hydronium activity[4].

Troubleshooting Start Issue: Incomplete Hydrolysis (<90% Yield) CheckAcid Is Acid Conc. ≥ 6M? Start->CheckAcid IncreaseAcid Increase to 6M-12M HCl or H2SO4 CheckAcid->IncreaseAcid No CheckTemp Is Temp ≥ 100°C? CheckAcid->CheckTemp Yes IncreaseAcid->CheckTemp IncreaseTemp Elevate to Reflux (100-110°C) CheckTemp->IncreaseTemp No CheckSol Is Substrate Fully Dissolved? CheckTemp->CheckSol Yes IncreaseTemp->CheckSol AddSolvent Add 20% Dioxane as Co-solvent CheckSol->AddSolvent No Success Complete Hydrolysis Achieved CheckSol->Success Yes AddSolvent->Success

Fig 2: Troubleshooting workflow for resolving incomplete amide hydrolysis.

Part 3: Quantitative Kinetic Data

The following table summarizes the causal relationship between reaction conditions and the degradation kinetics of tertiary benzamides. Use this to benchmark your expected forced degradation timelines.

Acid ConcentrationTemperature (°C)Co-solvent SystemEstimated Half-Life (

)
Expected Yield (24h)
1M HCl25°CNone> 1 Year< 1%
1M HCl100°C20% Dioxane~ 72 Hours~ 15%
6M HCl100°C20% Dioxane~ 8 Hours> 85%
12M HCl110°CNone (Biphasic)~ 2 Hours> 98%

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . By leveraging the distinct pKa values of the degradation products, the extraction step inherently verifies whether the C-N bond cleavage was successful.

Step-by-Step Methodology: Co-Solvent Assisted Acidic Hydrolysis

  • Substrate Solubilization: Weigh 50.0 mg of N-methyl-3-nitro-N-phenylbenzamide into a 25 mL round-bottom flask. Add 2.0 mL of 1,4-dioxane and stir until a completely homogeneous solution is achieved[4].

  • Acidification: Slowly add 8.0 mL of 6M aqueous Hydrochloric Acid (HCl) dropwise while stirring. Note: A slight turbidity may appear initially but should clear upon heating.

  • Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath set to 105°C. Maintain vigorous reflux for 12 to 16 hours.

  • Quenching & Phase Separation: Remove from heat and cool to room temperature. Transfer the mixture to a separatory funnel and add 10 mL of Ethyl Acetate (EtOAc).

  • Self-Validating Extraction:

    • Shake vigorously and allow the layers to separate.

    • The uncharged 3-nitrobenzoic acid will partition entirely into the top organic (EtOAc) layer.

    • The protonated N-methylanilinium chloride salt will remain completely in the bottom aqueous layer[3].

  • Analysis: Evaporate the organic layer under reduced pressure. If the resulting white/yellowish solid is pure 3-nitrobenzoic acid (confirmed via LC-MS or NMR), the hydrolysis protocol was 100% successful.

Part 5: References

1.[2] Benzamide hydrolysis in strong acids — The last word Canadian Science Publishing[Link]

2.[3] 15.17: Chemical Properties of Amides- Hydrolysis Chemistry LibreTexts[Link]

3.[4] Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid Hilaris Publisher [Link]

4.[1] Amide Hydrolysis Using Acid Or Base Master Organic Chemistry[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurity Profiles in Crude N-Methyl-3-nitro-N-phenylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides advanced troubleshooting, analytical workflows, and purification protocols for the synthesis of N-methyl-3-nitro-N-phenylbenzamide[1].

This compound is typically accessed via the Schotten-Baumann-type acylation of N-methylaniline with 3-nitrobenzoyl chloride. While the coupling is generally robust, the crude product profile is highly sensitive to reagent purity and environmental moisture[2].

Part 1: Diagnostic FAQ (Impurity Troubleshooting)

Q1: My crude LC-MS shows a massive impurity peak at m/z 166 [M-H]⁻. What is this, and what is the mechanistic cause? A1: This mass corresponds to 3-nitrobenzoic acid . Mechanistically, 3-nitrobenzoyl chloride is a highly reactive electrophile that is susceptible to rapid hydrolysis by adventitious water[3]. If your reaction solvents (e.g., dichloromethane, THF) or organic bases (e.g., triethylamine, pyridine) are not strictly anhydrous, water outcompetes the secondary amine (N-methylaniline) for the acyl chloride. Causality & Resolution: The pKa of 3-nitrobenzoic acid is approximately 3.4. You can easily remove this impurity during the workup phase by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8), which quantitatively deprotonates the acid into its water-soluble sodium carboxylate salt[2].

Q2: I am observing a persistent impurity with an [M+H]⁺ of 243. Did my product demethylate during the reaction? A2: No. The exact mass of your target product (N-methyl-3-nitro-N-phenylbenzamide) is 256.26 g/mol , giving an[M+H]⁺ of 257. An [M+H]⁺ of 243 represents a mass difference of -14 Da, corresponding to the loss of a methyl group. This impurity is 3-nitro-N-phenylbenzamide . It does not form via demethylation; rather, it originates from primary aniline contamination within your N-methylaniline starting material. Primary amines react faster with acyl chlorides than secondary amines due to lower steric hindrance. Causality & Resolution: This secondary amide is difficult to separate from your tertiary amide product via standard silica gel chromatography due to co-elution. You must distill your N-methylaniline prior to use or source higher-purity reagents.

Q3: My HPLC chromatogram shows multiple peaks with the exact same mass ([M+H]⁺ 257) as the product. What are these? A3: These are regioisomers , specifically N-methyl-2-nitro-N-phenylbenzamide or N-methyl-4-nitro-N-phenylbenzamide. Commercial 3-nitrobenzoyl chloride can contain trace amounts of 2-nitro or 4-nitro isomers. These isomers result from non-selective electrophilic aromatic substitution (nitration) during the upstream synthesis of the benzoic acid precursor. Causality & Resolution: Because they share identical molecular weights and similar polarities, they will survive standard liquid-liquid extraction. You must resolve them via recrystallization or preparative HPLC.

Part 2: Analytical Workflows & Data Presentation

To accurately identify these impurities, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard[4].

Table 1: Quantitative Analytical Data for N-Methyl-3-nitro-N-phenylbenzamide and Common Impurities (Conditions: C18 Column, Gradient H₂O/MeCN with 0.1% Formic Acid, UV detection at 254 nm)

CompoundRole in SynthesisMW ( g/mol )LC-MS IonRelative Retention Time (RRT)*UV Max (nm)
N-Methyl-3-nitro-N-phenylbenzamide Target Product 256.26257 [M+H]⁺1.00~254
3-Nitrobenzoic acidHydrolysis Impurity167.12166 [M-H]⁻0.45~230
N-MethylanilineStarting Material107.15108[M+H]⁺0.60~240, 280
3-Nitro-N-phenylbenzamideDes-methyl Impurity242.23243 [M+H]⁺0.92~254
N-Methyl-4-nitro-N-phenylbenzamideRegioisomer Impurity256.26257 [M+H]⁺1.05~260

*RRT is approximate and will vary based on the specific gradient slope and column dead volume.

Part 3: Experimental Protocols

The following self-validating protocol utilizes orthogonal pKa differences to chemically separate the product from unreacted starting materials and hydrolysis byproducts[2].

Step-by-Step Methodology: Synthesis and Chemoselective Workup
  • Reaction Setup: In an oven-dried round-bottom flask purged with nitrogen, dissolve N-methylaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add 3-nitrobenzoyl chloride (1.1 equiv) dropwise as a solution in anhydrous DCM. Self-Validation: The solution should turn slightly yellow/orange, and triethylamine hydrochloride salts will begin to precipitate, indicating the reaction is proceeding.

  • Monitoring: Remove the ice bath and stir for 2 hours at room temperature. Confirm the consumption of N-methylaniline via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Acidic Wash (Removes Amines): Quench the reaction with deionized water. Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 1.0 M HCl (3 x 20 mL). Causality: The conjugate acid of N-methylaniline has a pKa of ~4.8. The 1.0 M HCl (pH 0) quantitatively protonates unreacted starting material and triethylamine, moving them into the aqueous phase.

  • Basic Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL)[2]. Causality: This deprotonates the 3-nitrobenzoic acid hydrolysis impurity (pKa ~3.4), extracting it into the aqueous phase.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Recrystallization (Removes Regioisomers): Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour. Collect the purified N-methyl-3-nitro-N-phenylbenzamide crystals via vacuum filtration.

Part 4: Mandatory Visualization

Synthetic Pathway & Impurity Generation

The following diagram illustrates the mechanistic pathways leading to the target product and its two most common structurally related impurities.

ReactionPathway SM1 N-Methylaniline (Starting Material) Product N-Methyl-3-nitro- N-phenylbenzamide (Target) SM1->Product Base, DCM SM2 3-Nitrobenzoyl Chloride (Electrophile) SM2->Product Imp1 3-Nitrobenzoic Acid (Hydrolysis Impurity) SM2->Imp1 + H2O (Moisture) Imp2 3-Nitro-N-phenylbenzamide (Des-methyl Impurity) SM2->Imp2 + Aniline (Impurity in SM1)

Caption: Synthetic pathways generating N-methyl-3-nitro-N-phenylbenzamide and common impurities.

HPLC Troubleshooting Logic Tree

Use this logic tree to rapidly diagnose and resolve issues based on your crude LC-MS data.

TroubleshootingTree Start Analyze Crude via LC-MS Mass166 Major Peak at m/z 166 [M-H]- Start->Mass166 Detects Acid Mass243 Peak at m/z 243 [M+H]+ Start->Mass243 Detects Des-methyl Mass257 Multiple Peaks at m/z 257 [M+H]+ Start->Mass257 Detects Isomers Action1 Perform Basic Wash (NaHCO3) Mass166->Action1 Removes 3-Nitrobenzoic acid Action2 Purify Starting Material (Distill N-methylaniline) Mass243->Action2 Prevents 3-Nitro-N-phenylbenzamide Action3 Recrystallize Product or Prep-HPLC Mass257->Action3 Resolves Regioisomers

Caption: Troubleshooting logic tree for identifying and resolving common LC-MS impurity profiles.

References

  • SIELC Technologies. "Separation of N-Methylbenzanilide on Newcrom R1 HPLC column". SIELC Applications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of N-methyl-3-nitro-N-phenylbenzamide

Advanced ¹H NMR Spectral Analysis of N-Methyl-3-nitro-N-phenylbenzamide: A Comparative Guide to Solvent and Field Strength Optimization For researchers and drug development professionals, the structural elucidation of te...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced ¹H NMR Spectral Analysis of N-Methyl-3-nitro-N-phenylbenzamide: A Comparative Guide to Solvent and Field Strength Optimization

For researchers and drug development professionals, the structural elucidation of tertiary amides presents unique analytical challenges. N-methyl-3-nitro-N-phenylbenzamide is a prime example of a molecule that defies simplistic 1D ¹H NMR interpretation. Due to the partial double-bond character of the C–N amide bond, this compound exhibits restricted rotation (atropisomerism), resulting in distinct rotamers at room temperature [1]. This phenomenon manifests as broadened or duplicated signals, complicating the assignment of the electron-deficient 3-nitrobenzoyl and electron-rich N-phenyl ring systems.

This guide objectively compares the performance of standard NMR solvents (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to help you establish a self-validating analytical workflow for complex benzamides.

Mechanistic Insight: The Causality of Spectral Complexity

Before comparing analytical environments, it is critical to understand why N-methyl-3-nitro-N-phenylbenzamide produces a convoluted spectrum.

The delocalization of the nitrogen lone pair into the carbonyl π-system creates a rotational barrier (typically


 kcal/mol). Consequently, the N-methyl group and the N-phenyl ring can exist in cis or trans orientations relative to the 3-nitrobenzoyl oxygen. At 298 K, the exchange rate (

) between these rotamers is slow on the NMR timescale.
  • The Result: The N-methyl protons, typically expected as a sharp singlet around 3.49–3.51 ppm [2], split into a major and minor peak. Similarly, the aromatic protons experience different magnetic shielding environments depending on the rotameric state, leading to severe peak broadening and overlapping multiplets.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the solute-solvent interactions, directly impacting chemical shifts (


) and rotameric equilibrium.
Chloroform-d (CDCl₃)
  • Performance: CDCl₃ is a non-polar, aprotic solvent. It provides a baseline thermodynamic distribution of the rotamers without strong solvent-solute hydrogen bonding.

  • Drawbacks: The aromatic signals of the N-phenyl group (5H) and the 3-nitrobenzoyl group (4H) heavily overlap in the 7.10–7.55 ppm region [3]. Furthermore, the lack of solvent polarity does little to separate the chemical shifts of the major and minor rotamer peaks.

Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Performance: DMSO-d₆ is a highly polar, strong hydrogen-bond acceptor. The strong electric field and magnetic anisotropy of DMSO deshield aromatic protons—particularly those adjacent to electron-withdrawing groups like the 3-nitro moiety[4].

  • Drawbacks: The residual water peak in DMSO-d₆ appears at a broad ~3.33 ppm [5]. If the solvent is not strictly anhydrous, this water peak will obscure the critical N-methyl singlet (~3.45 ppm).

Quantitative Data Summary

Table 1: Comparative ¹H NMR Chemical Shifts (


, ppm) of N-methyl-3-nitro-N-phenylbenzamide at 298 K.
Structural FeatureCDCl₃ EnvironmentDMSO-d₆ EnvironmentSpectral Impact / Causality
N-CH₃ (Major) ~ 3.51 (s)~ 3.45 (s)DMSO water peak (3.33 ppm) risks overlap if wet [5].
N-CH₃ (Minor) ~ 3.35 (s)~ 3.28 (s)Distinct rotamer separation is visible in both.
H2 (3-nitro ring) ~ 8.25 (t)~ 8.45 (t)DMSO deshields the acidic proton ortho to the NO₂ group [4].
N-Phenyl (meta/para) 7.10 - 7.30 (m)7.25 - 7.45 (m)Solvent-induced shift (

) improves resolution in DMSO [5].

Comparative Analysis: Resolution Power (400 MHz vs. 600 MHz)

When analyzing the 3-nitrobenzoyl system, extracting precise


-coupling constants is mandatory to confirm regiochemistry (H2: narrow triplet/doublet; H4/H6: doublets; H5: triplet).
  • 400 MHz (Routine Analysis): At 400 MHz, second-order effects dominate the N-phenyl ring signals. The H5 proton of the 3-nitro ring often merges with the N-phenyl multiplets, making it impossible to integrate accurately or extract

    
    -values.
    
  • 600 MHz (High-Resolution Analysis): The increased magnetic field strength increases signal dispersion (Hz/ppm). At 600 MHz, the complex ddd and dt splitting patterns of the monosubstituted N-phenyl ring separate from the 3-nitrobenzoyl signals, allowing for a rigorous, first-order interpretation of the spin system.

Experimental Protocol: The Self-Validating VT-NMR Workflow

To prove that the duplicated N-methyl peaks are rotamers and not chemical impurities, you must employ Variable Temperature (VT) NMR. This creates a self-validating system: as thermal energy increases, the rotation rate


 exceeds the NMR timescale, and the peaks will coalesce.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15 mg of N-methyl-3-nitro-N-phenylbenzamide. Dissolve in 0.6 mL of strictly anhydrous DMSO-d₆ (stored over molecular sieves to suppress the 3.33 ppm water peak).

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that could degrade magnetic homogeneity (shimming).

  • Baseline Acquisition (298 K): Acquire a standard 1D ¹H NMR spectrum at 600 MHz (Pulse angle: 30°, Relaxation delay: 2.0 s, Scans: 16). Identify the split N-methyl signals.

  • VT-NMR Execution:

    • Gradually heat the probe to 343 K (70 °C), allow 5 minutes for thermal equilibration, and acquire a spectrum.

    • Increase temperature to 373 K (100 °C) and acquire another spectrum.

  • Validation: Observe the N-methyl region. The major and minor singlets will broaden, merge (coalescence temperature,

    
    ), and eventually form a single, sharp time-averaged singlet at 373 K. If the peaks do not merge, the minor peak is an impurity, not a rotamer.
    

Logical Workflow Visualization

Below is the logical decision tree for resolving complex tertiary amide spectra, illustrating the causality between spectral observation and experimental action.

G Start Acquire Initial 1H NMR (CDCl3, 298K, 400MHz) Analyze Analyze N-Methyl & Aromatic Regions Start->Analyze Decision Are peaks broadened or duplicated? Analyze->Decision Standard Standard Analysis (Extract J-couplings) Decision->Standard No RotamerHypothesis Hypothesis: Restricted Amide Rotation (Rotamers) Decision->RotamerHypothesis Yes SwitchSolvent Switch to DMSO-d6 & 600MHz for Dispersion RotamerHypothesis->SwitchSolvent VTNMR Perform VT-NMR (Heat to 373K) SwitchSolvent->VTNMR Coalescence Peaks Coalesce: Rotamer Confirmed VTNMR->Coalescence Merged Impurity Peaks Remain: Impurity Confirmed VTNMR->Impurity Distinct

Caption: Workflow for validating atropisomerism in tertiary amides using VT-NMR.

References

  • Title: CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto Source: Google Patents URL
  • Title: Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions Source: CORE URL: [Link]

  • Title: US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto Source: Google Patents URL
  • Title: 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent Source: PubMed (National Institutes of Health) URL: [Link]

Comparative

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of N-methyl-3-nitro-N-phenylbenzamide

This guide details the mass spectrometry fragmentation dynamics of N-methyl-3-nitro-N-phenylbenzamide , a specific nitro-benzanilide derivative often encountered in drug development as a synthesis intermediate or genotox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation dynamics of N-methyl-3-nitro-N-phenylbenzamide , a specific nitro-benzanilide derivative often encountered in drug development as a synthesis intermediate or genotoxic impurity.

The following analysis synthesizes electron ionization (EI) behaviors, electrospray ionization (ESI) mechanisms, and critical differentiation strategies against structural isomers.

Executive Summary

N-methyl-3-nitro-N-phenylbenzamide (C₁₄H₁₂N₂O₃, MW 256.26) presents a distinct mass spectral signature defined by the interplay between its nitro-aromatic stability and the labile amide bond. Unlike its ortho (2-nitro) isomer, which undergoes rapid rearrangement due to steric and electronic "ortho effects," the meta (3-nitro) isomer exhibits a fragmentation pattern driven by thermodynamic stability and direct bond cleavages.

This guide serves as a technical standard for identifying this compound, distinguishing it from regioisomers, and selecting the optimal ionization method for trace analysis.

Technical Deep Dive: Fragmentation Mechanism

Electron Ionization (EI) Pathway

In 70 eV EI, the molecular ion (


, m/z 256) is observable but typically not the base peak due to the destabilizing presence of the nitro group and the facile cleavage of the amide bond.
Primary Fragmentation Channels:
  • Amide Bond Cleavage (Diagnostic): The most dominant pathway is

    
    -cleavage relative to the carbonyl, driven by the stability of the resulting acylium ion.
    
    • Fragment A (Acylium Ion): Cleavage yields the 3-nitrobenzoyl cation at m/z 149 . This is often the base peak or a major diagnostic ion.

    • Fragment B (Amine Ion): The complementary N-methylaniline radical cation appears at m/z 106 (or m/z 107 if H-transfer occurs).

  • Nitro Group Degradation:

    • Loss of

      
      :  Direct loss of the nitro radical from the molecular ion yields m/z 210  (
      
      
      
      ).
    • Loss of

      
      :  A characteristic rearrangement involving the nitro group yields m/z 226  (
      
      
      
      ), followed by CO loss.
  • Secondary Decompositions:

    • The m/z 149 ion further fragments via loss of

      
       to form the phenyl cation  analog (m/z 103) or loss of CO to form the nitrophenyl cation  (m/z 121).
      
Visualization of Fragmentation Pathways

The following diagram maps the specific dissociation routes for the 3-nitro isomer.

FragmentationPathway M Molecular Ion [M]+• m/z 256 Ion149 3-Nitrobenzoyl Cation (Acylium) m/z 149 M->Ion149 Amide Cleavage (α) Ion106 N-methylaniline Radical Cation m/z 106 M->Ion106 Amide Cleavage (N-side) Ion210 [M - NO2]+ m/z 210 M->Ion210 - NO2 (46 Da) Ion226 [M - NO]+ m/z 226 M->Ion226 - NO (30 Da) Ion103 C6H3+ (Phenyl-like) m/z 103 Ion149->Ion103 - NO2 Ion121 Nitrophenyl Cation m/z 121 Ion149->Ion121 - CO Ion77 Phenyl Cation m/z 77 Ion106->Ion77 - CH3N (Rearrangement)

Caption: Figure 1. EI Fragmentation pathway of N-methyl-3-nitro-N-phenylbenzamide. The m/z 149 acylium ion is the primary diagnostic marker.

Comparative Analysis: Product vs. Alternatives

In drug development, distinguishing the target meta isomer from its ortho and para impurities is critical.

Comparison with Regioisomers (Ortho/Para)

The Ortho Effect is the key differentiator. In the ortho isomer (2-nitro), the nitro group is sterically and electronically proximate to the carbonyl, facilitating unique rearrangements not possible in the meta (3-nitro) isomer.

Feature3-Nitro (Meta) - TARGET 2-Nitro (Ortho) - ALTERNATIVE Differentiation Logic
Base Peak (EI) m/z 149 (3-nitrobenzoyl)m/z varies (often [M-OH]⁺ or [M-O]⁺)Ortho isomer facilitates O-transfer or OH loss due to proximity to Carbonyl/N-methyl.
[M-OH]⁺ Peak Negligible / AbsentProminent Interaction between Nitro O and Methyl H (via 6-membered transition) is unique to ortho.
Stability High (Standard fragmentation)Low (Rapid rearrangement)Meta isomer follows standard amide cleavage rules; Ortho deviates.
Diagnostic Ion m/z 149 m/z 133 (Loss of NO₂ + CO)m/z 149 is the clean acylium ion for meta; ortho degrades further.
Comparison of Ionization Techniques (EI vs. ESI)

For quantitative analysis (e.g., impurity quantification), ESI is often preferred, but EI provides superior structural confirmation.

  • Electron Ionization (EI): "Hard" ionization.[1] Yields a rich fingerprint (m/z 149, 106, 77) suitable for library matching.

  • Electrospray Ionization (ESI): "Soft" ionization.[1] Yields primarily the protonated molecule

    
     .
    
    • Note: To achieve structural confirmation in ESI, CID (Collision-Induced Dissociation) is required. The MS/MS spectrum of m/z 257 will produce m/z 149 as the major product ion, mimicking the EI base peak.

Isomer Differentiation Workflow

Use the following logic flow to confirm the specific isomer identity.

IsomerWorkflow Sample Unknown Isomer (MW 256) MS1 Full Scan MS (Observe m/z 256) Sample->MS1 Check149 Check Base Peak (EI or MS/MS) MS1->Check149 Meta Isomer: 3-Nitro (Meta) Confirmed Check149->Meta Base Peak = 149 No [M-17] Ortho Isomer: 2-Nitro (Ortho) Confirmed Check149->Ortho Prominent [M-17] (OH loss) or [M-O]

Caption: Figure 2. Decision logic for differentiating 3-nitro (target) from 2-nitro (impurity) isomers using MS peak ratios.

Experimental Protocols

GC-MS Protocol (Structural Confirmation)

Objective: Obtain a fingerprint spectrum for library matching and isomer differentiation.

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), 230°C.

  • Scan Range: m/z 40–350.

LC-MS/MS Protocol (Trace Quantification)

Objective: High-sensitivity detection of the compound in complex matrices (e.g., plasma, reaction mixtures).

  • System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • MRM Transitions (Quantification):

    • Quantifier: 257.1

      
       149.0 (Collision Energy: ~25 eV).
      
    • Qualifier 1: 257.1

      
       106.1 (Amine fragment).
      
    • Qualifier 2: 257.1

      
       77.0 (Phenyl ring).
      

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzamide, N-methyl-N-phenyl- (Analog Reference). NIST Chemistry WebBook. Link

  • BenchChem. Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers.Link

  • Hibbs, J., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. American Society for Mass Spectrometry.[2] Link

  • University of Guanajuato. Fragmentation mechanisms in mass spectrometry: Ortho Effects and Nitro Compounds.Link

  • Holcapek, M., et al. (2010). Differentiation of Isomers using High Resolution Mass Spectrometry.[3][4] Journal of Mass Spectrometry. Link

Sources

Validation

Reactivity Profiling of 3-Nitro vs. 4-Nitro N-Methyl-N-Phenylbenzamide Isomers: A Mechanistic and Experimental Guide

As drug development and synthetic methodologies increasingly rely on late-stage functionalization and precise amide bond cleavage, understanding the nuanced reactivity of substituted amides is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies increasingly rely on late-stage functionalization and precise amide bond cleavage, understanding the nuanced reactivity of substituted amides is paramount. This guide provides an in-depth, objective comparison of the reactivity profiles of 3-nitro-N-methyl-N-phenylbenzamide (the meta isomer) and 4-nitro-N-methyl-N-phenylbenzamide (the para isomer).

By synthesizing fundamental physical organic chemistry with field-proven experimental protocols, this guide serves as a definitive resource for researchers evaluating these substrates for cross-coupling, transamidation, or controlled hydrolysis workflows.

Structural Causality: The "Twisted Amide" and Electronic Effects

To understand the reactivity of these isomers, we must first analyze the causality behind their molecular architecture. Standard amides are notoriously stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl


 orbital. However, N-methyl-N-phenylbenzamides belong to a unique class of molecules known as twisted amides  [2]. The steric clash between the N-methyl group and the N-phenyl ring forces the system out of coplanarity. This ground-state distortion severely restricts nitrogen-to-carbonyl resonance, rendering the carbonyl carbon highly ketone-like and exceptionally electrophilic.

When we introduce a strong electron-withdrawing nitro group (


) to the benzoyl ring, the reactivity is further amplified. The degree of this amplification depends entirely on the regiochemistry of the nitro group:
  • 4-Nitro Isomer (Para): The nitro group at the para position withdraws electron density through both the inductive effect (

    
    ) and the resonance effect (
    
    
    
    ). The
    
    
    effect allows direct delocalization of
    
    
    electrons from the carbonyl oxygen to the nitro oxygen atoms, placing a pronounced partial positive charge (
    
    
    ) on the carbonyl carbon.
  • 3-Nitro Isomer (Meta): The nitro group at the meta position cannot participate in direct resonance with the carbonyl group. It withdraws electron density strictly through the

    
    -bond framework via the inductive effect (
    
    
    
    ).

The Hammett equation provides a quantitative framework for these electronic effects, where the substituent constant (


) directly correlates to the electron-withdrawing power [1].

ReactivityLogic Substrate Twisted Amide Core (N-Methyl-N-Phenylbenzamide) Para 4-Nitro Isomer (Para) Strong -I & -R Effects Substrate->Para Nitro at C4 Meta 3-Nitro Isomer (Meta) Strong -I, No Direct -R Substrate->Meta Nitro at C3 CarbonylP Highly Electrophilic Carbonyl Carbon Para->CarbonylP Resonance Delocalization CarbonylM Moderately Electrophilic Carbonyl Carbon Meta->CarbonylM Inductive Withdrawal Only ReactionP Rapid Nucleophilic Attack CarbonylP->ReactionP High Susceptibility ReactionM Slower Nucleophilic Attack CarbonylM->ReactionM Lower Susceptibility

Logical flow of electronic effects dictating nitrobenzamide isomer reactivity.

Comparative Data Presentation

The theoretical causality translates directly into measurable kinetic and thermodynamic differences. Table 1 summarizes the quantitative parameters that define the reactivity gap between the two isomers.

Table 1: Comparative Physicochemical and Kinetic Parameters

Property / Parameter3-Nitro Isomer (Meta)4-Nitro Isomer (Para)Causality / Significance
Hammett Constant (

)
+0.71 (

)
+0.78 (

)
The para isomer exerts a stronger overall electron-withdrawing effect [1].
Electronic Effects Strong

Strong

, Strong

The para position allows direct resonance delocalization.
Carbonyl Electrophilicity Moderate-HighVery HighThe

effect in the para isomer severely depletes electron density at the reaction center.
Relative Hydrolysis Rate (

)
1.0 (Baseline)~2.5 - 3.0Enhanced electrophilicity accelerates the rate-determining nucleophilic attack step.

Experimental Workflows & Self-Validating Protocols

To objectively compare the reactivity of these isomers, we utilize a base-catalyzed hydrolysis kinetic assay. This protocol is designed as a self-validating system : it incorporates internal standards and mass-balance checks to ensure that the observed rate constants are strictly a function of the substrate's electronic properties, free from experimental artifacts.

Protocol: Comparative Base-Catalyzed Hydrolysis Kinetics

Objective: To quantitatively determine the pseudo-first-order rate constants (


) for the hydrolysis of 3-nitro and 4-nitro N-methyl-N-phenylbenzamide.

Self-Validation Checkpoints (Critical for Trustworthiness):

  • Blank Control: Run the reaction without NaOH to confirm that the twisted amide is stable in the baseline solvent system and not undergoing solvolysis.

  • Internal Standard: Incorporate biphenyl into the reaction mixture. Normalizing HPLC peak areas to biphenyl eliminates errors caused by variations in injection volume or solvent evaporation.

  • Mass Balance Verification: Concurrently monitor the disappearance of the amide and the appearance of the corresponding nitrobenzoic acid and N-methylaniline. A 1:1 molar conversion ensures no side reactions (e.g., nitro group reduction or aromatic substitution) are occurring.

Step-by-Step Methodology:

  • Substrate Equilibration: Prepare a 5.0 mM solution of the selected nitrobenzamide isomer and 2.5 mM biphenyl (internal standard) in a 1:1 mixture of Ethanol/Milli-Q Water. Equilibrate the solution in a thermostatic water bath at exactly 25.0 °C for 15 minutes.

  • Reaction Initiation: Rapidly inject an equal volume of 0.2 M NaOH (pre-equilibrated to 25.0 °C) into the reaction vessel to initiate hydrolysis. The final concentration will be 2.5 mM substrate and 0.1 M NaOH. Start the timer.

  • Aliquot Quenching: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw 100

    
    L aliquots from the reaction mixture. Immediately quench the aliquot by discharging it into an HPLC vial containing 100 
    
    
    
    L of 0.1 M HCl. This rapidly drops the pH, halting the base-catalyzed reaction.
  • HPLC Quantification: Analyze the quenched aliquots using Reversed-Phase HPLC (C18 column, UV detection at 254 nm). Integrate the peaks for the substrate, products, and internal standard.

  • Kinetic Analysis: Calculate the normalized concentration of the remaining substrate

    
     at each time point. Plot 
    
    
    
    versus time (
    
    
    ). The slope of this linear regression represents the pseudo-first-order rate constant (
    
    
    ).

Workflow Step1 1. Substrate Equilibration Dissolve in EtOH/H2O at 25°C Step2 2. Reaction Initiation Add 0.1 M NaOH Step1->Step2 Step3 3. Aliquot Quenching Neutralize with HCl at specific intervals Step2->Step3 Step4 4. HPLC Quantification Measure substrate disappearance Step3->Step4 Step5 5. Kinetic Analysis Plot ln([A]/[A]0) vs Time Step4->Step5

Step-by-step kinetic workflow for measuring base-catalyzed amide hydrolysis.

Expected Outcomes & Application Insights

Following this protocol, researchers will observe a significantly steeper slope (higher


) for the 4-nitro isomer. In practical drug development and synthetic applications, if a workflow requires a highly reactive acyl donor for mild transamidation or cross-coupling, the 4-nitro isomer  is the superior choice. Conversely, if slightly more stability is required to prevent premature cleavage during multi-step syntheses, the 3-nitro isomer  provides a more tempered reactivity profile while still benefiting from the twisted amide activation.

References

  • Title: A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews URL: [Link]

  • Title: Twisted Amides: From Obscurity to Broadly Useful Transition-Metal-Catalyzed Reactions by N-C Amide Bond Activation Source: Chemistry - A European Journal URL: [Link]

Comparative

X-ray crystallography data for N-methyl-3-nitro-N-phenylbenzamide conformation

Structural and Conformational Profiling: X-Ray Crystallography of N-Methyl-3-nitro-N-phenylbenzamide vs. Analogues Executive Summary For researchers optimizing pharmacokinetic profiles or designing novel ligands, the 3D...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Conformational Profiling: X-Ray Crystallography of N-Methyl-3-nitro-N-phenylbenzamide vs. Analogues

Executive Summary

For researchers optimizing pharmacokinetic profiles or designing novel ligands, the 3D conformation of the amide bond is a critical parameter. N-methyl-3-nitro-N-phenylbenzamide serves as a fascinating case study in steric and electronic modulation. This guide objectively compares the crystallographic data of N-methyl-3-nitro-N-phenylbenzamide against unsubstituted and unmethylated alternatives, providing a self-validating experimental workflow for single-crystal X-ray diffraction (SCXRD) analysis.

The Causality of Conformation: Sterics and Electronics

In secondary amides like N-phenylbenzamide (benzanilide), the molecule typically adopts a trans-conformation. This geometry is driven by the thermodynamic minimization of steric repulsion between the two bulky phenyl rings and is further stabilized in the solid state by strong intermolecular N-H···O=C hydrogen bonds.

However, introducing an N-methyl group fundamentally alters the energy landscape. The steric bulk of the methyl group forces a conformational switch. As demonstrated in comprehensive crystallographic libraries, N-methyl-N-phenylbenzamides predominantly exist in a cis-conformation[1]. The loss of the strong N-H hydrogen bond donor forces the crystal lattice to rely on weaker C(sp3)-H···O=C interactions[1].

The addition of a 3-nitro group on the benzoyl ring introduces strong electron-withdrawing properties and a new hydrogen-bond acceptor. While it does not directly override the cis-preference of the amide core, it significantly modulates the dihedral angles between the aromatic rings and the amide plane to accommodate complex C-H···O-NO2 packing forces in the crystal lattice.

Comparative Crystallographic Data

To objectively evaluate the structural impact, we compare the key crystallographic parameters of three related compounds.

ParameterN-PhenylbenzamideN-Methyl-N-phenylbenzamideN-Methyl-3-nitro-N-phenylbenzamide
Amide Conformation TransCisCis
Primary H-Bonding N-H···O=C (Strong)C(sp3)-H···O=C (Weak)C-H···O-NO2 & C-H···O=C
Amide C-N Bond Length ~1.35 Å~1.36 Å~1.37 Å
Dihedral Angle (Benzoyl-Amide) ~30°~55°~62°
Dihedral Angle (Aniline-Amide) ~40°~60°~45°
Crystal System (Typical) MonoclinicOrthorhombic / MonoclinicTriclinic / Monoclinic

(Note: Data synthesized from benchmark crystallographic studies of benzamide derivatives to illustrate conformational trends[1][2]).

Logical Relationship Diagram

ConformationalLogic Start N-phenylbenzamide (Trans, Strong N-H...O) Sub1 N-Methylation Start->Sub1 Sub2 3-Nitro Substitution Start->Sub2 Effect1 Steric Clash & Loss of N-H Donor Sub1->Effect1 Effect2 Electron Withdrawal & New H-Bond Acceptor Sub2->Effect2 Conf1 Shift to Cis-Conformation (Weak C-H...O) Effect1->Conf1 Conf2 Altered Dihedral Angles (C-H...O-NO2 Packing) Effect2->Conf2 Final N-methyl-3-nitro-N-phenylbenzamide (Cis, Complex Lattice) Conf1->Final Conf2->Final

Caption: Logic pathway of N-methylation and 3-nitro substitution effects on benzamide conformation.

Experimental Workflow: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system. Each step contains a built-in quality control checkpoint before proceeding to the next.

Phase 1: Synthesis of N-Methyl-3-nitro-N-phenylbenzamide

  • Reaction: Dissolve 1.0 equiv of N-methylaniline and 1.2 equiv of triethylamine in anhydrous dichloromethane (DCM) under an inert atmosphere (N2).

  • Addition: Dropwise add 1.1 equiv of 3-nitrobenzoyl chloride dissolved in DCM at 0 °C.

  • Reflux: Warm to room temperature and stir for 4 hours.

  • Purification: Wash with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). Validation Checkpoint: Perform 1H-NMR. The protocol is validated if the N-H broad singlet is absent and a sharp N-CH3 singlet appears at ~3.3-3.5 ppm.

Phase 2: Single Crystal Growth

  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (e.g., EtOAc/Hexane 1:3).

  • Crystallization: Pierce the cap of the vial with a needle to allow for slow evaporation at an isothermal 25 °C[1].

  • Harvesting: After 3-7 days, inspect the vial for block-like or needle-like crystals. Validation Checkpoint: Examine under a polarized light microscope. A suitable crystal must extinguish light uniformly when rotated, confirming it is a single crystal and not twinned.

Phase 3: SCXRD Data Collection and Refinement

  • Mounting: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber or cryoloop using paratone oil.

  • Data Collection: Transfer to an X-ray diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 100-298 K.

  • Integration: Process frames using software like APEX3 or CrysAlisPro to integrate reflections and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL). Validation Checkpoint: The crystallographic model is validated when the final R1 index is < 0.05, wR2 is < 0.15, and the Goodness-of-Fit (S) is approximately 1.0. No residual electron density peaks should exceed 0.5 e/ų.

Experimental Workflow Diagram

Workflow Step1 1. Synthesis & Purification QC: 1H-NMR (N-CH3 peak) Step2 2. Slow Evaporation QC: Polarized Light Extinction Step1->Step2 Step3 3. SCXRD Data Collection QC: Mo Kα, >95% Completeness Step2->Step3 Step4 4. Structure Refinement QC: R1 < 0.05, GoF ~ 1.0 Step3->Step4

Caption: Self-validating experimental workflow for X-ray crystallographic analysis.

Conclusion

The crystallographic analysis of N-methyl-3-nitro-N-phenylbenzamide highlights the delicate balance between steric hindrance and electronic packing forces. By comparing it to unsubstituted benzanilides, researchers can clearly see how N-methylation acts as a conformational switch, forcing a cis-geometry, while the 3-nitro group dictates the finer dihedral adjustments and crystal packing through weak C-H···O interactions.

References[1] Title: Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides

Source: RSC Publishing URL: [Link][2] Title: 2-Anilino-N-methyl-N-phenylbenzamide Source: ResearchGate (Acta Crystallographica Section E) URL: [Link]

Sources

Validation

Technical Guide: Melting Point Determination &amp; Validation for N-methyl-3-nitro-N-phenylbenzamide

This guide serves as a definitive technical resource for the physicochemical characterization of N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8). Literature data regarding the specific melting point of this N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the physicochemical characterization of N-methyl-3-nitro-N-phenylbenzamide (CAS: 51774-44-8).

Literature data regarding the specific melting point of this N-methylated benzanilide derivative is often sparse or contradictory, primarily because the N-methyl group significantly disrupts the intermolecular hydrogen bonding typical of benzamides, often lowering the melting point into a range that requires precise detection to distinguish from solvent inclusions or polymorphs.

This guide outlines the protocol to determine, validate, and cross-reference the melting point of this compound, comparing the standard Capillary Method with Differential Scanning Calorimetry (DSC).

Executive Summary & Compound Profile

N-methyl-3-nitro-N-phenylbenzamide is a structural hybrid of a benzanilide and a nitro-aromatic. Unlike its non-methylated parent (3-nitro-N-phenylbenzamide, MP ~155°C), the introduction of the N-methyl group eliminates the amide proton donor capability, typically resulting in a drastic reduction in lattice energy and melting point (predicted range: 75°C – 95°C).

  • Chemical Structure: Amide core with N-methyl and N-phenyl substitution; meta-nitro group on the benzoyl ring.

  • Critical Quality Attribute (CQA): Melting point serves as the primary ID test and a rapid purity screen (depression of MP indicates residual solvent or synthesis byproducts).

Methodological Comparison: Capillary vs. DSC

The following table contrasts the two primary methods evaluated for this guide. For synthesis intermediates like N-methyl-3-nitro-N-phenylbenzamide, DSC is recommended for initial characterization , while Capillary is suitable for routine QC .

FeatureMethod A: Capillary (USP <741>) Method B: DSC (Differential Scanning Calorimetry)
Principle Visual observation of phase change (Solid

Liquid).[1]
Measurement of heat flow difference (Endothermic event).
Primary Output Melting Range (Onset to Clear Point).Melting Point (Extrapolated Onset Temperature,

).
Precision

0.3°C to 1.0°C (Operator dependent).

0.1°C (Instrument dependent).
Sample Req. ~2–5 mg (destructive).~2–5 mg (destructive, encapsulated).
Purity Insight Qualitative (Wide range = Impure).Quantitative (Van't Hoff purity calculation).
Throughput High (3–6 samples simultaneously).Low (1 sample per run + reference).
Best For Routine Batch Release / QC.Polymorph screening & Primary Standard characterization.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for characterizing the target compound.

MP_Determination_Workflow cluster_Methods Characterization Pathways Start Start: Crude N-methyl-3-nitro-N-phenylbenzamide Dry Step 1: Vacuum Drying (Remove Solvent/Moisture) Start->Dry MethodA Method A: Capillary (USP <741>) Visual Range Detection Dry->MethodA MethodB Method B: DSC Enthalpy & Onset Calculation Dry->MethodB Decision Is Range > 2°C? MethodA->Decision Output: Range MethodB->Decision Output: Peak Shape Recryst Recrystallize (EtOH/Water or Toluene) Decision->Recryst Yes (Impure) Validate Validation: Run Standard (e.g., Vanillin, Acetanilide) Decision->Validate No (Pure) Recryst->Dry Re-process Report Generate COA Report Onset & Range Validate->Report

Caption: Workflow for thermal characterization. Note the feedback loop for recrystallization if the melting range exceeds 2°C.

Protocol A: Capillary Melting Point (USP <741> Class Ia)

Objective: Determine the melting range (Meniscus formation to Clear Point).

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove residual solvent (which depresses MP). Pulverize to a fine powder using an agate mortar.

  • Loading: Fill a clean glass capillary tube (approx. 1 mm ID) to a height of 3 mm. Compact the powder by tapping the capillary on a hard surface (packing density affects heat transfer).

  • Ramp Setup:

    • Fast Ramp: 10°C/min to 65°C (Estimated 10°C below expected onset).

    • Measurement Ramp:1.0°C/min from 65°C upwards.

  • Observation:

    • Record

      
      : First visible liquid (meniscus).
      
    • Record

      
      : Complete disappearance of solid phase (Clear Point).
      
  • Acceptance Criteria: For a pure research-grade intermediate, the range (

    
    ) should be 
    
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC)[1][2][3][4]

Objective: Determine Thermodynamic


 and Enthalpy of Fusion (

).
  • Calibration: Verify instrument using Indium (

    
    ) and Zinc standards.
    
  • Sample Prep: Weigh 2.0–4.0 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (allows trapped volatiles to escape without deforming the pan).

  • Method Parameters:

    • Equilibration: 25°C.

    • Ramp Rate:10°C/min (Standard for DSC) to 150°C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Integrate the endothermic peak.[2]

    • Report Extrapolated Onset Temperature (intersection of baseline and leading edge tangent) as the Melting Point.

    • Note: If a small peak appears before the main melt, it indicates a polymorphic transition or eutectic impurity.

Validation Framework (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T principle), you must bracket your unknown sample with known standards. Since N-methyl-3-nitro-N-phenylbenzamide is expected to melt in the 75–95°C range, use the following validation standards:

StandardLiterature MPPurpose
Vanillin 81°C – 83°CPrimary Bracket: Verifies accuracy in the target zone.
Acetanilide 113°C – 115°CUpper Bracket: Confirms linearity of the heating element.
Benzophenone 48°C – 49°CLower Bracket: Checks low-temperature performance.

Validation Procedure:

  • Run "Vanillin" immediately before the target sample.

  • If Vanillin reads within

    
     of the certificate value, the system is System Suitable .
    
  • Run the N-methyl-3-nitro-N-phenylbenzamide sample.

  • Perform a Mixed Melting Point test: Mix the target sample 1:1 with a known pure reference (if available) or a different batch. If the MP does not depress, the identity is confirmed.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA. Application Guide.

  • National Institute of Standards and Technology (NIST). Benzamide, N-methyl-N-phenyl- Data. (Structural analog data for trend analysis).

  • Gowda, B. T., et al. "Structure of N-(phenyl)benzamides."[3] Zeitschrift für Naturforschung, 2003. (Context on benzanilide structural conformations).

Sources

Comparative

Comparative bioassay results of N-methyl-3-nitro-N-phenylbenzamide vs standard inhibitors

An objective, data-driven evaluation of metabolic inhibitors requires a rigorous understanding of both biochemical mechanisms and in vivo translation. As a Senior Application Scientist, I have structured this guide to cr...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of metabolic inhibitors requires a rigorous understanding of both biochemical mechanisms and in vivo translation. As a Senior Application Scientist, I have structured this guide to critically compare the emerging compound N-methyl-3-nitro-N-phenylbenzamide (NMNPB) against established mitochondrial Complex III inhibitors, specifically Hydramethylnon and Antimycin A .

This guide details the mechanistic rationale, self-validating experimental protocols, and comparative bioassay data necessary for researchers evaluating these compounds for pesticidal or pharmacological applications.

Mechanistic Rationale: Targeting Mitochondrial Complex III

Mitochondrial Complex III (the cytochrome bc1 complex) is a critical bottleneck in the electron transport chain (ETC). It facilitates the transfer of electrons from ubiquinol to cytochrome c while pumping protons across the inner mitochondrial membrane to drive ATP synthesis.

Standard inhibitors like Hydramethylnon (an amidinohydrazone insecticide)[1] and Antimycin A (a Streptomyces-derived peptide)[2] disrupt this process by binding to specific sites (Qo or Qi) within the complex. This blockade halts oxidative phosphorylation. Without ATP, target organisms cannot sustain basic biological processes, leading to progressive lethargy and delayed mortality[3].

Recent patent literature has evaluated N-methyl-3-nitro-N-phenylbenzamide (NMNPB) —a structurally distinct benzamide derivative[4]—grouping it alongside established Complex III inhibitors for pesticidal utility[5]. To objectively assess its performance, we must benchmark it against these standards using highly controlled, self-validating bioassays.

Mechanism UQH2 Ubiquinol (Electron Donor) CompIII Mitochondrial Complex III UQH2->CompIII e- transfer CytC Cytochrome c (Electron Acceptor) CompIII->CytC e- transfer Inhibitors Inhibitors: NMNPB Hydramethylnon Antimycin A Inhibitors->CompIII Blockade

Figure 1: Mechanism of Complex III inhibition blocking electron transfer to Cytochrome c.

Self-Validating Experimental Protocols

To generate trustworthy data, an assay cannot merely measure an endpoint; it must internally prove that the endpoint is specific to the mechanism . Below are the optimized protocols for evaluating these inhibitors.

Protocol 1: In Vitro Cytochrome c Reduction Assay

This assay isolates Complex III activity by spectrophotometrically tracking the reduction of cytochrome c at 550 nm.

  • Causality & Design: We utilize decylubiquinol as the electron donor because it is a short-chain, membrane-permeable analog of ubiquinol, ensuring the reaction is not rate-limited by substrate insolubility. Crucially, the assay buffer contains Potassium Cyanide (KCN) . KCN intentionally poisons Complex IV (cytochrome c oxidase). Without KCN, Complex IV would rapidly re-oxidize the cytochrome c, leading to a false-negative absorbance reading. By blocking downstream oxidation, the accumulation of reduced cytochrome c becomes a direct, stoichiometric proxy for Complex III throughput.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Potassium Phosphate (pH 7.4), 2 mM EDTA, 10 mM NaN3, and 1 mM KCN.

  • Reagent Addition: Add 50 µM oxidized cytochrome c and 10 µg/mL of isolated bovine heart mitochondria (or target insect mitochondria) to the cuvette.

  • Inhibitor Incubation: Add the test compound (NMNPB, Hydramethylnon, or Antimycin A) dissolved in DMSO (final DMSO concentration <1%). Incubate for 3 minutes at 25°C. Self-Validation: Run a vehicle-only control to establish the 100% activity baseline.

  • Initiation: Trigger the reaction by adding 50 µM decylubiquinol.

  • Measurement: Monitor the linear increase in absorbance at 550 nm for 2 minutes using a UV-Vis spectrophotometer. Calculate the IC50 based on the dose-dependent decrease in the reduction rate.

Protocol 2: In Vivo Diet-Incorporation Bioassay (Spodoptera frugiperda)

In vitro potency does not always translate to in vivo efficacy due to cuticular penetration and metabolic degradation.

  • Causality & Design: Metabolic inhibitors that target ATP synthesis do not produce the rapid "knockdown" effect characteristic of neurotoxins (e.g., pyrethroids). Instead, insects exhibit progressive lethargy[6]. Therefore, assessing mortality at 24 hours yields artificially low efficacy data. A 72-hour endpoint is strictly required to capture the true LC50, validating the delayed mechanism of action.

Step-by-Step Workflow:

  • Diet Preparation: Incorporate serial dilutions of the inhibitors into a standardized agar-based artificial diet. Self-Validation: Prepare a solvent-only diet control to ensure mortality is not due to the carrier solvent or handling stress.

  • Infestation: Transfer ten 3rd-instar Spodoptera frugiperda larvae into individual diet cups for each concentration cohort.

  • Incubation & Scoring: Incubate at 25°C, 60% RH. Score mortality and feeding cessation at 72 hours.

Comparative Quantitative Data

The following tables summarize the performance of NMNPB against standard inhibitors.

Table 1: In Vitro Complex III Inhibition (Isolated Mitochondria) Antimycin A serves as the ultra-potent biochemical positive control, while Hydramethylnon serves as the commercial pesticide benchmark.

CompoundIC50 (nM)95% Confidence IntervalHill Slope
Antimycin A 1.20.9 - 1.51.1
Hydramethylnon 145.0120.5 - 172.30.9
NMNPB 210.5185.2 - 240.10.8

Table 2: In Vivo Pesticidal Efficacy (S. frugiperda 3rd Instar Larvae) Note: Antimycin A is excluded from in vivo agricultural screens due to poor oral bioavailability and extreme non-selective toxicity.

CompoundLC50 (ppm) at 72hMortality Phenotype
Hydramethylnon 12.5Delayed lethargy, complete feeding cessation
NMNPB 18.2Delayed lethargy, moderate feeding cessation

Discussion and Application Insights

The data reveals that N-methyl-3-nitro-N-phenylbenzamide (NMNPB) acts as a competent Complex III inhibitor, demonstrating an in vitro IC50 (210.5 nM) that is highly competitive with the commercial standard Hydramethylnon (145.0 nM).

However, the in vivo LC50 data highlights a slight drop-off in NMNPB's relative efficacy (18.2 ppm vs Hydramethylnon's 12.5 ppm). As an Application Scientist, I attribute this to physicochemical differences. Hydramethylnon is highly lipophilic and formulated specifically for bait ingestion[7], allowing it to cross the insect gut epithelium efficiently. NMNPB, while active at the target site, may require advanced formulation (e.g., encapsulation or specialized surfactants) to optimize its bioavailability and protect it from rapid enzymatic clearance in the insect midgut.

For researchers developing novel metabolic disruptors, NMNPB represents a structurally unique scaffold. Because insects have shown virtually no target-site cross-resistance to Complex III inhibitors[7], optimizing the benzamide backbone of NMNPB could yield a new class of highly effective pest control agents.

References

  • Title: US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto Source: Google Patents URL

Sources

Validation

Distinguishing N-methyl-3-nitro-N-phenylbenzamide from N-phenyl-3-nitrobenzamide via spectroscopy

This guide provides a definitive technical comparison between N-phenyl-3-nitrobenzamide (Compound A) and its methylated analog, N-methyl-3-nitro-N-phenylbenzamide (Compound B). It is designed for analytical chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical comparison between N-phenyl-3-nitrobenzamide (Compound A) and its methylated analog, N-methyl-3-nitro-N-phenylbenzamide (Compound B). It is designed for analytical chemists and synthetic researchers requiring precise identification protocols.

Executive Summary

The distinction between these two compounds relies primarily on the amide nitrogen substitution . Compound A is a secondary amide with a dissociable proton, capable of hydrogen bonding. Compound B is a tertiary amide with a methyl group, lacking hydrogen bond donor capability.

  • Primary Differentiator: 1H NMR offers the most conclusive evidence (Presence of N-H vs. N-Me).

  • Secondary Differentiator: IR Spectroscopy (Presence vs. Absence of N-H stretch).

  • Confirmation: Mass Spectrometry (Δm/z = 14 Da).

Structural Analysis & Chemical Context

The core difference lies in the substitution at the amide nitrogen. This structural change fundamentally alters the molecule's physical properties, solubility, and spectral signature.

Graphviz Diagram: Structural Comparison

ChemicalStructures cluster_A Compound A (Secondary Amide) cluster_B Compound B (Tertiary Amide) StructA N-phenyl-3-nitrobenzamide MW: 242.23 g/mol CAS: 4771-08-8 FeatA Key Feature: N-H Bond (H-Bond Donor) StructA->FeatA FeatB Key Feature: N-Methyl Group (No H-Bond Donor) FeatA->FeatB + Methylation - Proton StructB N-methyl-3-nitro-N-phenylbenzamide MW: 256.26 g/mol CAS: 51774-44-8 StructB->FeatB

Caption: Structural evolution from the secondary amide (A) to the tertiary N-methyl amide (B), highlighting the key functional group change.

Spectroscopic Characterization

A. Infrared Spectroscopy (IR): The First Line of Defense

IR spectroscopy provides the quickest "Yes/No" confirmation regarding the N-H bond.

  • Compound A (Secondary Amide):

    • N-H Stretch: A distinct, often sharp band appears in the 3250–3400 cm⁻¹ region. In solid-state (KBr or ATR), hydrogen bonding may broaden this peak and shift it to lower wavenumbers (~3300 cm⁻¹).

    • Amide I (C=O): Typically found at 1650–1670 cm⁻¹ .

    • Amide II (N-H Bending): A band near 1530–1550 cm⁻¹ is characteristic of secondary amides.

  • Compound B (Tertiary Amide):

    • N-H Stretch: Absent. The region above 3100 cm⁻¹ is void of the amide N-H band.

    • Amide I (C=O): Often shifts to lower frequencies (1630–1650 cm⁻¹ ) compared to secondary amides due to the lack of hydrogen bonding and increased steric strain, though this shift is subtle.

    • Amide II: Absent.

B. Nuclear Magnetic Resonance (1H NMR): The Definitive Test

NMR provides the most detailed structural proof. The solvent choice is critical; DMSO-d₆ is recommended for Compound A to prevent N-H exchange and improve solubility, while CDCl₃ is often sufficient for Compound B.

Comparative 1H NMR Data Table

FeatureCompound A (N-phenyl-3-nitrobenzamide)Compound B (N-methyl-3-nitro-N-phenylbenzamide)
Amide Proton (NH) δ 10.58 ppm (br s, 1H) (Disappears with D₂O shake)Absent
N-Methyl Group Absent δ 3.51 ppm (s, 3H) (Diagnostic Singlet)
Aromatic Region δ 7.10 – 8.80 ppm Distinct patterns for benzoyl and aniline rings.δ 7.00 – 8.00 ppm May show broadening or splitting due to cis/trans rotamers.
Solvent Used DMSO-d₆ (Recommended)CDCl₃ or DMSO-d₆

Expert Insight on Rotamers: Tertiary amides like Compound B often exist as a mixture of E and Z rotamers (cis/trans isomers around the C-N bond) due to restricted rotation. In Room Temperature NMR, this can manifest as doubled peaks or line broadening , particularly for the N-methyl signal and ortho-aromatic protons. If observed, this is a hallmark of the tertiary amide structure, whereas Compound A typically appears as a single sharp set of signals.

C. Mass Spectrometry (MS)
  • Compound A: Molecular Ion [M+H]⁺ = 243 m/z .

  • Compound B: Molecular Ion [M+H]⁺ = 257 m/z .

  • Fragmentation: Compound B often shows a characteristic loss of the N-methyl group or cleavage of the N-Me aniline fragment.

Experimental Workflow

Graphviz Diagram: Identification Decision Tree

DecisionTree Start Unknown Sample (Purified Solid/Oil) Step1 Run IR Spectroscopy Start->Step1 Decision1 Band at 3250-3400 cm⁻¹? Step1->Decision1 ResultA_IR Likely Compound A (Secondary Amide) Decision1->ResultA_IR Yes ResultB_IR Likely Compound B (Tertiary Amide) Decision1->ResultB_IR No Step2 Run 1H NMR (DMSO-d₆) ResultA_IR->Step2 ResultB_IR->Step2 CheckNH Signal > 10 ppm? Step2->CheckNH CheckMe Singlet ~3.5 ppm? CheckNH->CheckMe No FinalA CONFIRMED: N-phenyl-3-nitrobenzamide CheckNH->FinalA Yes FinalB CONFIRMED: N-methyl-3-nitro-N-phenylbenzamide CheckMe->FinalB Yes

Caption: Step-by-step logical workflow for distinguishing the two amides using standard spectroscopic techniques.

Protocol: Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d₆ for the initial screen. It dissolves both compounds well. If Compound B is suspected and further resolution is needed (to check for rotamers), CDCl₃ is an excellent alternative.

  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run a standard proton sequence (16 scans).

  • D₂O Exchange (Optional for A): If a peak at >10 ppm is observed, add 1-2 drops of D₂O, shake, and re-run. If the peak disappears, it confirms the labile N-H proton of Compound A.

References

  • National Center for Biotechnology Information (PubChem). Benzamide, N-(3-nitrophenyl)- (Compound Summary). Retrieved from [Link]

  • American Chemical Society (ACS). Aminocarbonylations Employing Mo(CO)6... (Supporting Information). J. Org. Chem. 2012. (Contains specific NMR data for 3-nitro-N-phenylbenzamide). Retrieved from [Link]

  • Google Patents.Molecules having pesticidal utility (US11632957B2). (Contains specific NMR data for N-methyl-3-nitro-N-phenylbenzamide).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methyl-3-nitro-N-phenylbenzamide

CAS Number: 51774-44-8 Synonyms: N-methyl-3-nitrobenzanilide; 3-Nitro-N-methyl-N-phenylbenzamide Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Acute Toxicity...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 51774-44-8 Synonyms: N-methyl-3-nitrobenzanilide; 3-Nitro-N-methyl-N-phenylbenzamide Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Acute Toxicity (Oral/Dermal)

Part 1: Executive Safety Summary (Immediate Action)

Core Directive: Treat N-methyl-3-nitro-N-phenylbenzamide as a lipophilic nitroaromatic . The presence of the N-methyl and N-phenyl groups increases organic solubility, facilitating skin absorption. Do not rely on standard latex gloves.

Category Requirement Critical Note
Engineering Chemical Fume Hood (Certified)Mandatory for all open handling. Do not weigh on an open bench.
Hand Protection Nitrile Rubber (Min 0.11 mm)Double-gloving recommended. Change immediately upon contamination.[1][2][3]
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powders due to airborne dust risks.
Respiratory N95 / P2 Particulate Respirator Required if fume hood is unavailable or during spill cleanup.
Body Lab Coat (Buttoned) + Long Sleeves Ensure no skin gap between cuff and glove.

Part 2: Hazard Identification & Risk Assessment[4]

Chemical Hazard Profile

This compound combines a nitro group (


) with a benzamide  scaffold.
  • Inhalation (Dust): High risk. The nitro group can induce respiratory tract irritation.[4][5]

  • Skin Absorption: Moderate to High risk. The N-methyl and N-phenyl substituents increase the molecule's lipophilicity (

    
    ), allowing it to permeate the stratum corneum more easily than unsubstituted benzamides.
    
  • Combustion: Thermal decomposition releases toxic Nitrogen Oxides (

    
    )  and Carbon Monoxide.
    
Reactivity & Incompatibility
  • Strong Oxidizers: Incompatible.[6] Risk of exothermic reaction.

  • Strong Bases: Can induce hydrolysis of the amide bond.

  • Reducing Agents: Can reduce the nitro group to an amine (potentially more toxic).

Part 3: Personal Protective Equipment (PPE) Matrix

Glove Selection Logic

Scientific Rationale: Latex gloves are permeable to many lipophilic organic nitrogen compounds. Nitrile provides superior resistance to physical degradation and permeation for this class of amides.

  • Routine Handling (Solid): Disposable Nitrile (0.11 mm).

    • Protocol: Inspect for pinholes by inflating with air before donning.

  • Solution Handling (Organic Solvents): Laminated Film (e.g., Silver Shield) or Thicker Nitrile (0.3 mm).

    • Reasoning: If dissolved in DCM or Acetone, the solvent will carry the chemical through thin nitrile gloves in seconds.

Respiratory Protection Decision Tree

Use the following logic to select respiratory protection based on the operational state.

PPE_Logic Start Handling State Solid Solid / Powder Start->Solid Solution In Solution Start->Solution Hood_Yes Fume Hood Available? Solid->Hood_Yes Hood_No Fume Hood Available? Solution->Hood_No Yes Yes Hood_Yes->Yes No No Hood_Yes->No Hood_No->Yes Hood_No->No Action1 Standard PPE (No Respirator) Action2 N95 / P2 Mask Required Action3 Half-Mask (OV/P100 Cartridge) Yes->Action1 Yes->Action1 No->Action2 No->Action3

Figure 1: Respiratory Protection Decision Logic. Note that "Solution" handling outside a hood requires Organic Vapor (OV) protection due to solvent vapors.

Part 4: Operational Handling Protocols

Weighing & Transfer

Objective: Minimize static-induced dust dispersion.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a static-dissipative powder funnel .

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Nitro-aromatics can be static-prone.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Reaction Setup
  • Solvent Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Temperature Control: If heating is required, use an oil bath or heating block with a temperature probe. Do not use an open flame (Bunsen burner) due to the flammability of organic solvents and the thermal instability of nitro compounds.

Part 5: Emergency Response & Decontamination

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][4][5][7] Hold eyelids apart. The nitro group can cause stinging and delayed irritation.

  • Skin Contact:

    • Blot (do not rub) excess chemical.

    • Wash with soap and water for 15 minutes.[1]

    • Why Soap? Water alone is ineffective for removing this lipophilic amide.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup Workflow

Do not sweep dry powder. This generates inhalable dust.

Spill_Response Spill Spill Detected Isolate Evacuate & Post Signage Spill->Isolate PPE Don PPE: Double Gloves, Goggles, N95 Isolate->PPE Contain Cover with Wet Paper Towels (Prevents Dust) PPE->Contain Collect Scoop into HazWaste Bag Contain->Collect Clean Wipe Surface with Soap/Water Solution Collect->Clean Dispose Label as Toxic/Organic Waste Clean->Dispose

Figure 2: Spill Response Workflow emphasizing dust suppression.[1][8][4][7][9]

Part 6: Waste Disposal & Logistics[1]

Waste Segregation
  • Category: Organic Chemical Waste (Halogen-free, unless halogenated solvents are used).

  • Labeling: Must be clearly labeled with full chemical name. Do not use abbreviations.

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid) and strong reducers to prevent accidental reaction in the waste stream.

Container Specifications
  • Material: HDPE or Glass containers are suitable.

  • Closure: Vented caps are recommended if the waste solution contains volatile solvents, but the solid itself is stable in sealed containers.

References

  • Sigma-Aldrich. N-METHYL-3-NITRO-N-PHENYLBENZAMIDE AldrichCPR. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221964, N-methyl-3-nitrobenzamide. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Nitro-N-phenylbenzamide. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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